3-Amino-3-methyl-2-butanone hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
3-amino-3-methylbutan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-4(7)5(2,3)6;/h6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGGOJPUCZLVSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90496418 | |
| Record name | 3-Amino-3-methylbutan-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90496418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10201-15-7 | |
| Record name | 3-Amino-3-methylbutan-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90496418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-3-methylbutan-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
3-Amino-3-methyl-2-butanone hydrochloride synthesis mechanism
An In-depth Technical Guide to the Synthesis of 3-Amino-3-methyl-2-butanone Hydrochloride
This guide provides a comprehensive technical overview of the synthetic pathways leading to this compound, a valuable building block in pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanistic details, provides field-proven insights into experimental choices, and offers detailed protocols for the synthesis.
Introduction: Significance of α-Amino Ketones
α-Amino ketones are a pivotal class of organic compounds, serving as crucial intermediates in the synthesis of a wide array of biologically active molecules, including natural products and pharmaceuticals.[1][2] Their unique bifunctional nature, possessing both a nucleophilic amino group and an electrophilic carbonyl group, makes them versatile synthons for constructing more complex molecular architectures such as amino alcohols and nitrogen-containing heterocycles.[1] 3-Amino-3-methyl-2-butanone, with its tertiary amino group adjacent to a carbonyl, presents a specific synthetic challenge and is a key precursor for various targeted therapeutic agents. This guide will explore the primary synthetic routes to this compound, with a focus on the underlying reaction mechanisms and practical laboratory procedures.
Overview of Synthetic Strategies
Several classical and modern organic reactions can be adapted for the synthesis of α-amino ketones. The choice of a particular route often depends on the availability of starting materials, desired scale, and stereochemical considerations. Key strategies include:
-
Direct α-Amination of Ketones: This approach involves the direct introduction of a nitrogen-containing group at the α-position of a ketone. This can be achieved through various methods, including the reaction of enolates with an electrophilic nitrogen source or the amination of α-halo ketones.[3]
-
The Hofmann Rearrangement: This classic reaction converts a primary amide into a primary amine with one fewer carbon atom.[4][5] By starting with a suitable α-keto amide, this rearrangement can be a powerful tool for constructing α-amino ketones.
-
The Beckmann Rearrangement: This reaction transforms an oxime into an amide under acidic conditions.[6][7][8] While a powerful method for amide synthesis, its application to create α-amino ketones requires a subsequent hydrolysis step and careful consideration of the migrating groups to achieve the desired product.[8]
-
Reductive Amination: This versatile method forms amines from carbonyl compounds and ammonia or a primary/secondary amine via an imine intermediate.[9][10][11] For α-amino ketone synthesis, this typically requires a precursor like an α-dicarbonyl or α-hydroxy ketone.
This guide will provide a detailed exploration of two robust and illustrative pathways: the direct amination of an α-halo ketone and the Hofmann rearrangement of an α-keto amide.
Primary Synthetic Pathway: α-Halogenation and Ammonolysis
This two-step sequence represents one of the most direct and classical methods for the preparation of α-amino ketones. The strategy involves the initial formation of an α-halo ketone, which then serves as an electrophile for nucleophilic substitution by ammonia.
Experimental Workflow: α-Halogenation and Ammonolysis
Caption: Workflow for the synthesis of 3-amino-3-methyl-2-butanone HCl.
Part A: α-Bromination of 3-Methyl-2-butanone
Mechanism & Causality: The α-halogenation of ketones is a fundamental transformation that proceeds through an enol or enolate intermediate. In the case of 3-methyl-2-butanone, which is an unsymmetrical ketone, the regioselectivity of halogenation is critical. Under acidic conditions (e.g., HBr in acetic acid), the reaction proceeds via the more substituted enol, as it is the thermodynamically more stable intermediate. This leads to the selective bromination at the tertiary carbon (C3), yielding the desired 3-bromo-3-methyl-2-butanone. The choice of an acid catalyst is deliberate to control the position of bromination.
Experimental Protocol: Synthesis of 3-Bromo-3-methyl-2-butanone
-
Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize the evolving HBr gas.
-
Reagents: Charge the flask with 3-methyl-2-butanone (1.0 eq) dissolved in glacial acetic acid.
-
Reaction: Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel with vigorous stirring. A catalytic amount of hydrobromic acid can be added to facilitate enolization.
-
Monitoring: The disappearance of the red-brown bromine color indicates the progression of the reaction. The reaction is typically stirred at room temperature until completion.
-
Workup: The reaction mixture is poured into ice water to precipitate the crude product. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed with a dilute solution of sodium bisulfite to remove any unreacted bromine, followed by a wash with sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-bromo-3-methyl-2-butanone, which can be purified further by vacuum distillation.
Part B: Ammonolysis of 3-Bromo-3-methyl-2-butanone
Mechanism & Causality: The synthesized α-bromo ketone is a potent electrophile. The subsequent reaction with ammonia is a nucleophilic substitution. A large excess of ammonia is crucial for this step. This serves two purposes: first, it acts as the nucleophile to displace the bromide; second, it neutralizes the HBr byproduct, preventing the protonation of the ammonia nucleophile and the product amine. Using a large excess also minimizes the potential for over-alkylation, where the product α-amino ketone acts as a nucleophile and reacts with another molecule of the α-bromo ketone.
Experimental Protocol: Synthesis of 3-Amino-3-methyl-2-butanone
-
Setup: A high-pressure reaction vessel (autoclave) is required for this step due to the volatility of ammonia.
-
Reagents: The vessel is charged with a solution of 3-bromo-3-methyl-2-butanone (1.0 eq) in ethanol. The vessel is then cooled, and a significant excess of liquid ammonia (e.g., 10-20 eq) is condensed into it.
-
Reaction: The vessel is sealed and allowed to warm to room temperature, then heated gently (e.g., 40-50 °C) with stirring for several hours. The pressure inside the vessel will increase.
-
Workup: After cooling, the excess ammonia is carefully vented. The reaction mixture is filtered to remove the ammonium bromide precipitate. The filtrate, containing the free base of the product, is concentrated under reduced pressure.
Part C: Formation of the Hydrochloride Salt
Mechanism & Causality: The final step is a simple acid-base reaction to convert the free amine into its more stable and easily handled hydrochloride salt. The salt is typically a crystalline solid that is less prone to degradation than the free base. The choice of a non-polar solvent like diethyl ether for this step facilitates the precipitation of the ionic salt.
Experimental Protocol: Preparation of the Hydrochloride Salt
-
Solution: The crude 3-amino-3-methyl-2-butanone free base is dissolved in anhydrous diethyl ether.
-
Precipitation: The solution is cooled in an ice bath, and a solution of hydrogen chloride in diethyl ether (or gaseous HCl) is added dropwise with stirring until the precipitation is complete.
-
Isolation: The resulting white precipitate is collected by filtration, washed with cold anhydrous diethyl ether to remove any impurities, and dried under vacuum to yield the final product, this compound.
Alternative Pathway: The Hofmann Rearrangement
The Hofmann rearrangement provides an elegant, albeit longer, alternative route. It is particularly instructive as it involves a carbon-to-nitrogen migration, fundamentally restructuring the carbon skeleton.[4][12][13] The key is the synthesis of the appropriate α-keto amide precursor, 2,2-dimethyl-3-oxobutanamide.
Mechanism of the Hofmann Rearrangement
The reaction proceeds through a series of well-defined steps, initiated by the in-situ formation of hypobromite from bromine and a strong base.[4]
Caption: Stepwise mechanism of the Hofmann Rearrangement.
Causality in the Key Step: The critical rearrangement step (G → I) is driven by the formation of an electron-deficient nitrogen atom as the bromide ion leaves. The adjacent R group (in this case, the acetyl group attached to the tertiary carbon) migrates with its pair of electrons to the nitrogen, satisfying its electron deficiency and forming a stable isocyanate intermediate. The reaction is stereospecific, with the migrating group retaining its configuration.[13]
Conceptual Experimental Protocol
-
Precursor Synthesis: Synthesize 2,2-dimethyl-3-oxobutanamide. This can be achieved, for example, by reacting the corresponding β-keto ester (ethyl 2,2-dimethyl-3-oxobutanoate) with concentrated aqueous ammonia.
-
Hypobromite Formation: In a flask cooled in an ice bath, slowly add bromine (1.0 eq) to a solution of sodium hydroxide (excess) in water to generate a cold solution of sodium hypobromite.
-
Reaction: Add the α-keto amide (1.0 eq) to the cold hypobromite solution.
-
Rearrangement and Hydrolysis: The mixture is stirred and gently warmed. The rearrangement to the isocyanate, followed by its hydrolysis and decarboxylation, occurs in this step.
-
Isolation: The resulting amine is isolated by extraction into an organic solvent.
-
Salt Formation: The hydrochloride salt is then formed as described in the primary pathway.
Data Summary and Comparison
The following table summarizes the key parameters for the primary synthetic route.
| Step | Starting Material | Key Reagents | Solvent | Typical Conditions | Product |
| α-Bromination | 3-Methyl-2-butanone | Bromine, HBr (cat.) | Acetic Acid | Room Temp | 3-Bromo-3-methyl-2-butanone |
| Ammonolysis | 3-Bromo-3-methyl-2-butanone | Ammonia (excess) | Ethanol | 40-50 °C, Pressure | 3-Amino-3-methyl-2-butanone |
| Salt Formation | 3-Amino-3-methyl-2-butanone | HCl | Diethyl Ether | 0 °C | 3-Amino-3-methyl-2-butanone HCl |
Conclusion
The synthesis of this compound can be effectively achieved through multiple synthetic routes. The direct pathway involving α-bromination followed by ammonolysis is a robust and straightforward method that relies on fundamental and well-understood reaction mechanisms. The alternative Hofmann rearrangement, while requiring a more complex starting material, offers an excellent case study in molecular rearrangements and the synthesis of amines with carbon chain modification. The choice of synthesis will ultimately be guided by the specific needs of the research, including scale, purity requirements, and available starting materials. This guide provides the foundational knowledge for researchers to make informed decisions and successfully execute the synthesis of this important chemical intermediate.
References
- Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex. (2025). RSC Advances.
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Beckmann Rearrangement. (n.d.). BYJU'S. [Link]
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Beckmann Rearrangement. (n.d.). Chemistry Steps. [Link]
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Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. (n.d.). PubMed Central. [Link]
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Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. (n.d.). Organic-Chemistry.org. [Link]
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Hofmann rearrangement. (n.d.). Wikipedia. [Link]
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Hoffmann Rearrangement. (n.d.). Chemist Wizards. [Link]
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Hofmann Rearrangement. (n.d.). Chemistry Steps. [Link]
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HOFMANN REARRANGEMENT. (n.d.). PHARMD GURU. [Link]
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Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
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Reductive Amination. (2023). Chemistry LibreTexts. [Link]
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Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
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Spectroscopic data of 3-Amino-3-methyl-2-butanone hydrochloride (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Amino-3-methyl-2-butanone hydrochloride
Introduction: The Analytical Imperative for β-Aminoketone Characterization
In the landscape of pharmaceutical development and organic synthesis, β-aminoketones serve as crucial building blocks and pharmacophores. Their structural integrity is paramount to their function. This compound (CAS: 5463-71-8), a primary aminoketone salt, presents a unique analytical challenge due to its combination of a quaternary amino center and a carbonyl group. This guide provides a comprehensive exploration of the expected spectroscopic signature of this molecule, offering a framework for its unambiguous identification and characterization.
As a water-soluble salt, its analysis requires specific methodological considerations, which will be detailed herein. This document moves beyond a simple recitation of data, delving into the causal reasoning behind spectral features and the strategic selection of analytical protocols. While a complete, unified public dataset for this specific molecule is scarce, this guide synthesizes data from analogous compounds and first principles of spectroscopy to construct a reliable analytical profile.
Molecular Structure and Spectroscopic Overview
A foundational understanding of the molecule's structure is essential for interpreting its spectral data. The hydrochloride salt form protonates the primary amine, creating an ammonium group (-NH₃⁺), which profoundly influences the spectroscopic output, particularly in IR and NMR.
An In-depth Technical Guide on the Chemical Properties and Reactivity of 3-Amino-3-methyl-2-butanone hydrochloride
From the Senior Application Scientist: A Technical Guide to 3-Amino-3-methyl-2-butanone hydrochloride
This guide provides an in-depth analysis of this compound (CAS No. 10201-15-7), a versatile bifunctional building block crucial in modern organic synthesis.[1][2] As researchers and drug development professionals, understanding the nuanced reactivity of this reagent is paramount for its effective application in the synthesis of complex molecular architectures, particularly in the development of novel active pharmaceutical ingredients (APIs).[2] This document elucidates the compound's core physicochemical properties, explores its dual reactivity profile, and provides validated, step-by-step protocols for its key transformations.
Core Physicochemical & Structural Characteristics
This compound is a stable, crystalline solid at room temperature. The hydrochloride salt form confers several advantages over its free base counterpart, including enhanced stability, reduced volatility, and improved solubility in aqueous or protic solvents, making it a more convenient reagent for various reaction conditions.[2]
The molecule's structure features a tertiary amine adjacent to a ketone carbonyl group. This arrangement dictates its chemical behavior, presenting two primary sites for chemical modification. The protonated aminium ion (–NH3+) significantly influences the reactivity of the neighboring ketone, a key consideration for synthetic planning.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 10201-15-7 | [1][2][3] |
| Molecular Formula | C₅H₁₂ClNO | [1][2] |
| Molecular Weight | 137.61 g/mol | [1][2][4] |
| Appearance | Crystalline Solid | Inferred from common properties |
| Storage Conditions | 2-8°C, under inert atmosphere (Nitrogen or Argon) | [1][2] |
| Purity (Typical) | ≥95-97% | [2][4] |
A Duality of Function: Reactivity Analysis
The synthetic utility of this compound stems from the interplay between its two functional groups: the ketone and the protonated primary amine. Understanding how to selectively address one group in the presence of the other is the cornerstone of its application.
Reactions at the Amine Terminus
In its hydrochloride form, the amine is protonated and thus unreactive as a nucleophile. To engage in reactions such as acylation, alkylation, or reductive amination, the free amine must be liberated. This is typically achieved by in-situ neutralization with a suitable non-nucleophilic base.
-
Causality of Base Selection: The choice of base is critical. A weak base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient to deprotonate the aminium salt without promoting side reactions like self-condensation involving the ketone. Stronger bases (e.g., hydroxides) should be used with caution as they can catalyze aldol-type reactions.
Reactions at the Ketone Carbonyl
The carbonyl group behaves as a typical ketone, susceptible to nucleophilic attack. However, the adjacent bulky tertiary aminium group can sterically hinder the approach of nucleophiles.
-
Reduction: The ketone can be reduced to a secondary alcohol using common reducing agents like sodium borohydride (NaBH₄).[5] This transformation is a key step in synthesizing chiral amino alcohols, which are valuable intermediates.[5][6]
-
Reductive Amination: The ketone can participate in reductive amination to form more complex secondary or tertiary amines.[7][8] This powerful C-N bond-forming reaction involves the initial formation of an imine or enamine intermediate with a primary or secondary amine, followed by reduction.[9]
The diagram below illustrates the primary reaction pathways available for this versatile building block.
Caption: Key reaction pathways for this compound.
Validated Experimental Protocols
The following protocols are presented as robust, self-validating methodologies for common transformations. Success is predicated on careful execution and in-process monitoring (e.g., TLC, LC-MS).
Protocol 1: Liberation of the Free Amine and Subsequent N-Acetylation
This protocol demonstrates the deprotection of the hydrochloride salt and subsequent acylation to form N-(1,1-dimethyl-2-oxobutyl)acetamide.
Workflow Diagram:
Caption: Experimental workflow for the N-acetylation reaction.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq).
-
Solvation: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M. Cool the resulting suspension to 0°C in an ice bath.
-
Deprotonation: Add triethylamine (1.1 eq) dropwise via syringe. Stir for 15-20 minutes. The suspension should become a clear solution as the free amine is formed.
-
Acylation: Slowly add acetyl chloride (1.05 eq) dropwise, maintaining the temperature at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Aqueous Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: One-Pot Reductive Amination with Benzylamine
This protocol showcases the direct reductive amination of the ketone functionality using benzylamine as the nucleophile and sodium cyanoborohydride (NaBH₃CN) as the reducing agent.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, combine this compound (1.0 eq) and benzylamine (1.1 eq) in methanol (MeOH) to a concentration of 0.2 M.
-
pH Adjustment: Add acetic acid dropwise to adjust the pH of the solution to approximately 6-7. A slightly acidic medium is optimal for imine formation without significantly retarding the nucleophilicity of the amine.[10]
-
Addition of Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN) (1.2 eq) portion-wise.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of 1 M HCl to decompose any remaining NaBH₃CN (Caution: HCN gas may evolve). Basify the solution with 2 M NaOH to a pH > 10.
-
Extraction & Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Characterization: Verify the final structure and purity by appropriate spectroscopic methods (NMR, MS).
Analytical & Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Expect signals corresponding to the acetyl methyl protons (singlet, ~2.1 ppm), the gem-dimethyl protons (singlet, ~1.2-1.4 ppm), and the amine protons. In the hydrochloride salt, the -NH₃⁺ protons will appear as a broad singlet at a downfield chemical shift. Upon deprotonation to the free amine, this signal will shift upfield and sharpen.
-
¹³C NMR: Key signals include the carbonyl carbon (~210-215 ppm), the quaternary carbon bearing the amine (~60 ppm), and the methyl carbons.
-
-
Infrared (IR) Spectroscopy: The spectrum will be dominated by a strong carbonyl (C=O) stretch around 1710 cm⁻¹. The N-H stretching of the aminium group will appear as a broad band in the 2400-3200 cm⁻¹ region.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) will typically show the [M+H]⁺ ion corresponding to the free base (m/z = 102.09).[11]
Handling, Storage, and Safety
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood. For long-term stability, the compound should be stored in a tightly sealed container at 2-8°C under an inert atmosphere.[1][2]
Conclusion
This compound is a highly valuable and strategic building block for synthetic chemists. Its bifunctional nature, coupled with the stability afforded by the hydrochloride salt, provides a versatile platform for constructing complex nitrogen-containing molecules. A thorough understanding of its reactivity, particularly the conditions required to selectively address either the amine or ketone functionality, is essential for unlocking its full synthetic potential in pharmaceutical and agrochemical research.[2]
References
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3-Amino-3-methylbutan-2-one hydrochloride . MySkinRecipes. Available at: [Link]
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3-amino-3-methylbutan-2-one hydrochloride (C5H11NO) . PubChemLite. Available at: [Link]
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Reductive Amination, and How It Works . Master Organic Chemistry. Available at: [Link]
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Reductive amination . Wikipedia. Available at: [Link]
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Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination . Harvard University. Available at: [Link]
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3-Amino-3-methylbutan-2-one | C5H11NO | CID 4913006 . PubChem. Available at: [Link]
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Reductive Amination . Chemistry LibreTexts. Available at: [Link]
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This compound - CAS:10201-15-7 . Sunway Pharm Ltd. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Forward: This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. It is intended for researchers, scientists, and drug development professionals who are utilizing this key intermediate in the synthesis of fluoroquinolone antibiotics. This document delves into the structural and chemical characteristics of the molecule, outlines detailed analytical methodologies for its characterization, and discusses its pivotal role in pharmaceutical manufacturing.
Note on CAS Number: The topic of this guide is the compound with the chemical name 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester. While the request specified CAS number 10201-15-7, extensive database searches have revealed that the correct and widely accepted CAS number for this compound is 98349-25-8 . This guide will henceforth refer to the compound by this corrected CAS number.
Core Molecular Profile
Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 98349-25-8) is a synthetically derived organic molecule belonging to the quinolone family.[1] Its structure is characterized by a fused bicyclic system, a cyclopropyl group at the N1 position, two fluorine atoms at the C6 and C7 positions, and an ethyl carboxylate group at the C3 position. The presence and positioning of these functional groups are critical determinants of the molecule's reactivity and its suitability as a precursor for potent antibacterial agents.[1]
The fluorine atoms, in particular, are known to significantly enhance the biological activity of the final antibiotic products by improving their penetration into bacterial cells and their binding affinity to the target enzymes, DNA gyrase and topoisomerase IV. The cyclopropyl substituent also plays a crucial role in enhancing the antibacterial spectrum and potency.
Chemical Structure
The structural formula of Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is presented below.
Caption: 2D structure of Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
Physicochemical Properties
A summary of the key physicochemical properties is provided in the table below. These values are essential for designing synthetic routes, developing purification strategies, and formulating the final drug product.
| Property | Value | Source |
| CAS Number | 98349-25-8 | [1] |
| Molecular Formula | C₁₅H₁₃F₂NO₃ | [1] |
| Molecular Weight | 293.26 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 228.0 to 232.0 °C | |
| Solubility | Soluble in DMSO | [2] |
| pKa (Predicted) | 6.36 ± 0.41 | [2] |
Role in Fluoroquinolone Synthesis
Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a critical intermediate in the synthesis of several broad-spectrum fluoroquinolone antibiotics, most notably Ciprofloxacin. The general synthetic strategy involves the reaction of this intermediate with piperazine or its derivatives to introduce the C7 substituent, which is a key pharmacophore for antibacterial activity.
The following diagram illustrates the simplified synthetic pathway from the title compound to Ciprofloxacin.
Caption: Simplified reaction scheme for the synthesis of Ciprofloxacin.
This multi-step synthesis requires careful control of reaction conditions to ensure high yield and purity of the final active pharmaceutical ingredient (API). The quality of the starting intermediate, CAS 98349-25-8, is therefore of paramount importance.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and quality of Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. A combination of chromatographic and spectroscopic techniques is typically employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of the compound and for monitoring the progress of the synthesis reaction. A reversed-phase HPLC method is generally preferred for this class of compounds.
Justification for Method Selection: Reversed-phase HPLC provides excellent separation of the target compound from its starting materials, by-products, and degradation products based on differences in their polarity. The use of a UV detector is suitable as the quinolone core possesses a strong chromophore.
Exemplar Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 278 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Validation: The method should be validated for linearity, precision, accuracy, and specificity according to ICH guidelines. This includes the use of a reference standard for quantification.
Spectroscopic Analysis
Spectroscopic techniques are used to confirm the chemical structure of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of the atoms. For complex structures, 2D NMR techniques like COSY and HSQC can be employed to confirm assignments.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which can further confirm the structure. High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the carbonyl groups of the ketone and the ester, and the C-F bonds.
Safety and Handling
Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory or industrial setting.
Hazard Identification:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Recommended Handling Procedures:
-
Use in a well-ventilated area or with local exhaust ventilation.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.
-
Avoid inhalation of dust. If dust is generated, use a NIOSH-approved respirator.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials.
Conclusion
Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 98349-25-8) is a fundamentally important molecule in the field of medicinal chemistry and pharmaceutical manufacturing. Its well-defined physicochemical properties and its role as a key building block for a major class of antibiotics underscore the need for a thorough understanding of its chemistry and a rigorous approach to its analysis and handling. This guide provides a foundation for researchers and developers working with this compound, enabling them to proceed with confidence in their synthetic and analytical endeavors.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 9817544, Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link].
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Harnessing the Potential of 3-Amino-3-methyl-2-butanone hydrochloride: A Versatile Primary Amine Building Block
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Asset in Molecular Design
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. These foundational molecules dictate the efficiency of synthetic routes, the novelty of the resulting structures, and ultimately, the biological activity of the final compounds. 3-Amino-3-methyl-2-butanone hydrochloride emerges as a uniquely valuable reagent in this context. Its structure, featuring a sterically hindered primary amine adjacent to a ketone carbonyl group, offers a powerful combination of reactivity and structural complexity.[1] The hydrochloride salt form enhances its bench-top stability and solubility in aqueous environments, making it a practical and versatile tool for a wide array of chemical transformations.[1] This guide provides an in-depth exploration of its properties, synthesis, reactivity, and application, offering field-proven insights for its effective utilization in research and development.
Core Physicochemical and Safety Profile
A comprehensive understanding of a reagent's properties is the bedrock of successful and safe experimentation. The data presented below, compiled from various chemical suppliers and safety data sheets, provides the essential technical specifications for this compound.
Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 10201-15-7 | [1][2][3][4] |
| Molecular Formula | C₅H₁₂ClNO | [1][3] |
| Molecular Weight | 137.61 g/mol | [1][2][5] |
| IUPAC Name | 3-amino-3-methylbutan-2-one hydrochloride | [6] |
| Synonyms | Trimethylaminoacetaldehyde | [7] |
| Purity | Typically ≥95-97% | [1][2] |
| Storage | 2-8°C, under inert atmosphere | [1][3] |
Safety & Handling Synopsis
Safe handling is non-negotiable. This compound, while a valuable synthetic tool, requires adherence to standard laboratory safety protocols.
| Hazard Category | Precautionary Measures and Incompatible Materials | Source(s) |
| Handling | Use in a well-ventilated area. Employ non-sparking tools and ground equipment to prevent static discharge. Avoid contact with skin and eyes. | [8][9][10] |
| Personal Protective Equipment (PPE) | Wear safety goggles, protective gloves, and appropriate lab clothing. | [8][9][11] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammables. Keep away from heat, sparks, and open flames. | [8][9] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and strong reducing agents. | [8][9] |
| First Aid | Eyes: Rinse immediately with plenty of water for at least 15 minutes. Skin: Wash off immediately with soap and plenty of water. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting; drink plenty of water and seek medical attention. | [8][9] |
Synthetic Pathways: From Precursor to Building Block
While this compound is commercially available, understanding its synthesis provides insight into potential impurities and alternative derivatizations. A common and logical approach involves the reduction of an oxime precursor. This method is a staple in amine synthesis due to its reliability and the accessibility of starting materials.
The workflow begins with a suitable ketone precursor, such as 3-hydroxy-3-methyl-2-butanone. This starting material undergoes oximation with hydroxylamine, followed by the reduction of the C=N bond to yield the primary amine.
Caption: Reaction pathways stemming from the dual functionality of the building block.
Field-Proven Protocol: Amide Bond Formation
To translate theory into practice, this section provides a robust, self-validating protocol for a standard amide coupling reaction. The causality for each step is explained, reflecting an experienced chemist's workflow.
Objective: To couple this compound with a generic carboxylic acid (e.g., benzoic acid) using HATU as the coupling agent.
Materials:
-
This compound (1.0 eq)
-
Benzoic Acid (1.05 eq)
-
HATU (1,1'-[Azobis(cyclohexylidenemethane)]-bis-(1,1,3,3-tetramethyluronium) hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the benzoic acid (1.05 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration). Rationale: DMF is an excellent polar aprotic solvent that solubilizes all reactants and reagents.
-
-
Pre-activation:
-
Add HATU (1.1 eq) to the solution. Rationale: HATU is a highly efficient coupling agent that rapidly converts the carboxylic acid to a more reactive activated ester, minimizing side reactions.
-
Add DIPEA (2.0 eq). The solution may turn yellow. Stir for 10-15 minutes at room temperature. Rationale: DIPEA is a non-nucleophilic base required to activate the HATU and deprotonate the carboxylic acid.
-
-
Amine Addition:
-
In a separate vial, dissolve this compound (1.0 eq) in a minimum amount of DMF.
-
Add the remaining portion of DIPEA (1.0 eq) to this vial to neutralize the hydrochloride salt and liberate the free amine. Rationale: The amine must be in its free base form to be nucleophilic. Adding the base just before use minimizes potential degradation.
-
Add the free amine solution dropwise to the activated acid mixture.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
-
Aqueous Workup:
-
Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate.
-
Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x). Rationale: The bicarbonate wash removes unreacted acid and acidic byproducts. The brine wash helps to break emulsions and remove residual water.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure amide product.
-
Conclusion: A Building Block of Strategic Importance
This compound is more than just another primary amine. Its unique structural arrangement, combining a sterically defined amine with a reactive ketone, provides a platform for rapid and creative molecular diversification. [1]Its utility in creating chiral amino alcohols and its straightforward incorporation into complex scaffolds underscore its value in programs targeting novel pharmaceuticals and agrochemicals. [1][12]By understanding its properties, reactivity, and handling requirements, researchers can effectively leverage this building block to accelerate discovery and innovation.
References
- 3-AMINO-3-METHYL-2-BUTANONE HCL | CymitQuimica. CymitQuimica.
- 3-Amino-3-methyl-2-butanol | 13325-14-9 - Benchchem. Benchchem.
- 3-Amino-3-methylbutan-2-one hydrochloride - MySkinRecipes. MySkinRecipes.
- SAFETY DATA SHEET - Thermo Fisher Scientific. Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- This compound - CAS:10201-15-7 - Sunway Pharm Ltd. Sunway Pharm Ltd.
- 3-Amino-3-methylbutan-2-one | C5H11NO | CID 4913006 - PubChem.
- 3-amino-3-methylbutan-2-one hydrochloride (C5H11NO) - PubChemLite. PubChemLite.
- 10201-15-7|3-Amino-3-methylbutan-2-one hydrochloride|BLD Pharm. BLD Pharm.
- 3-aMino-3-Methylbutan-2-one hydrochloride | 10201-15-7 - ChemicalBook. ChemicalBook.
- 3-Methylbutan-2-one - Apollo Scientific. Apollo Scientific.
- 2-Butanol, 3-aMino-3-Methyl SDS, 13325-14-9 Safety D
- Primary Amines - Enamine. Enamine.
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- 12. benchchem.com [benchchem.com]
Review of Synthetic Routes for α-Amino Ketones: A Guide to Strategy and Mechanism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of α-Amino Ketones
The α-amino ketone moiety is a privileged structural motif in chemistry, serving as a cornerstone in both medicinal chemistry and organic synthesis. Its prevalence in bioactive molecules is remarkable, forming the core of pharmaceuticals such as the antidepressant bupropion, the appetite suppressant amfepramone, and the antiplatelet agent Effient.[1][2] Natural products, like the stimulant (-)-cathinone found in Khat leaves, also feature this critical functional group.[1][2]
Beyond their direct biological activity, α-amino ketones are exceptionally versatile synthetic intermediates.[3] The dual reactivity of the amine and ketone functionalities allows for a vast array of chemical transformations, making them invaluable building blocks for the synthesis of more complex molecules, including 1,2-amino alcohols and a wide variety of nitrogen-containing heterocycles.[3][4]
Given their significance, the development of efficient, stereocontrolled, and scalable synthetic routes to α-amino ketones is a persistent goal in chemical research.[5] This guide provides an in-depth review of the principal synthetic strategies, from classical transformations to modern catalytic methodologies. We will explore the underlying mechanisms, discuss the strategic advantages and limitations of each approach, and provide actionable protocols to empower researchers in their synthetic endeavors.
Synthesis via C-N Bond Formation: Aminating the α-Position
One of the most direct conceptual approaches to α-amino ketones involves the formation of a carbon-nitrogen bond at the position alpha to a carbonyl group. This can be achieved through various strategies, each with distinct mechanistic pathways and applications.
Nucleophilic Substitution of α-Halo Ketones
A foundational method for α-amino ketone synthesis is the nucleophilic substitution of an α-halo ketone with an amine. This SN2 reaction is straightforward but can be hampered by side reactions, such as elimination and over-alkylation of the amine.
-
Mechanism & Causality: The reaction relies on the electrophilicity of the α-carbon, which is enhanced by the inductive effect of both the carbonyl group and the halogen. The choice of base is critical; a non-nucleophilic base is often required to prevent competing reactions. The amine acts as the nucleophile, displacing the halide.
-
Expert Insight: While classic, this method's utility is often limited to secondary amines. Primary amines can undergo double alkylation, leading to tertiary amine byproducts. Furthermore, the preparation of the α-halo ketone precursor can sometimes be non-selective, yielding mixtures of mono- and di-halogenated products. A modern variation involves the in situ generation of the α-bromo ketone from a benzylic alcohol, followed by amination in a one-pot process.[2][6]
Caption: One-pot oxidation and amination workflow.
Direct Catalytic α-C-H Amination of Ketones
Modern synthetic chemistry prioritizes atom economy and step efficiency, leading to the development of direct C-H functionalization methods. Catalytic α-C-H amination of ketones avoids the pre-functionalization required in the classical halide substitution method.
-
Mechanism & Causality: These reactions are typically mediated by transition metals like copper or iron.[4][6] A common proposed mechanism involves the in situ generation of an α-halo species by a catalyst like Cu(II)Br₂, which is then immediately substituted by the amine. The catalyst is regenerated in the process, allowing it to be used in substoichiometric amounts.[6] This avoids the isolation of the often lachrymatory and unstable α-halo ketone intermediate.
-
Expert Insight: This approach is powerful for its operational simplicity and broader substrate scope compared to traditional methods. It represents a significant step forward in making these valuable compounds more accessible. The choice of catalyst and oxidant system is key to achieving high yields and selectivity.
This protocol is adapted from the work of MacMillan and coworkers.
-
To an oven-dried vial equipped with a magnetic stir bar, add the ketone (0.5 mmol, 1.0 equiv), amine (0.6 mmol, 1.2 equiv), and CuBr₂ (0.025 mmol, 5 mol%).
-
Seal the vial and evacuate and backfill with oxygen (using a balloon) three times.
-
Add anhydrous solvent (e.g., DCE, 1.0 M) via syringe.
-
Stir the reaction mixture vigorously at 60 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired α-amino ketone.
The Heyns Rearrangement
The Heyns rearrangement is a classic named reaction that transforms an α-hydroxy ketone into an α-amino ketone using an amine, typically under acidic catalysis.[4]
-
Mechanism & Causality: The reaction is initiated by the condensation of the amine with the ketone to form an α-hydroxy iminium ion. This intermediate then tautomerizes to an enamine. A subsequent[3][5]-hydride shift (an intramolecular redox step) leads to the formation of the more stable α-amino ketone product.[2]
-
Expert Insight: This method is particularly useful in carbohydrate chemistry.[4] The reaction conditions are often mild, but the regioselectivity can be an issue with unsymmetrical α-hydroxy ketones. The choice of catalyst, often a Brønsted acid like p-toluenesulfonic acid (PTSA), is crucial for promoting both the initial condensation and the subsequent rearrangement.[4]
Caption: Key steps of the Heyns Rearrangement.
Synthesis via C-C Bond Formation: Building from Amino Acid Scaffolds
An alternative and highly valuable strategy, particularly for producing chiral compounds, is to start with an α-amino acid derivative and form the new carbon-carbon bond to construct the ketone.
Photochemical Nickel-Catalyzed Acyl-Aryl Cross-Coupling
A cutting-edge approach involves the direct coupling of α-amino acid-derived aldehydes with aryl bromides.[7] This metallaphotoredox method provides direct access to α-amino aryl ketones under mild conditions.
-
Mechanism & Causality: The reaction utilizes a dual catalytic cycle. An iridium-based photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) process. Concurrently, a nickel catalyst undergoes oxidative addition with the aryl bromide. The key step is a hydrogen atom transfer (HAT) from the α-amino aldehyde to the excited photocatalyst, generating an acyl radical. This radical is then captured by the Ni(II) complex, and subsequent reductive elimination forges the C-C bond, yielding the ketone and regenerating the Ni(0) catalyst.[7]
-
Expert Insight: This method is significant as it challenges previous assumptions about the stability of α-amino aldehydes under such conditions, which were often prone to decarbonylation.[7] The electronic nature of the aryl bromide plays a crucial role in determining the reaction's efficiency. Electron-deficient aryl bromides generally provide better yields of the desired ketone product.[7] This strategy is particularly powerful for preparing cathinone derivatives.[7]
This protocol is a generalized representation based on the work of de Oliveira and coworkers.[7]
-
In a nitrogen-filled glovebox, add the α-amino aldehyde (1.0 equiv), aryl bromide (1.2 equiv), NiBr₂·dtbbpy (10 mol%), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%), and quinuclidine (2.0 equiv) to a reaction vial.
-
Add anhydrous 1,4-dioxane to the vial.
-
Seal the vial and place it in a photoreactor equipped with a blue LED light source and a cooling fan (to maintain room temperature).
-
Irradiate the reaction mixture for 24-48 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the α-amino aryl ketone.
Modern Asymmetric Synthesis Strategies
Controlling stereochemistry is paramount in drug development. Several modern catalytic methods have been developed to produce enantioenriched α-amino ketones with high selectivity.
Catalytic Asymmetric Arylation of α-Keto Imines
This powerful palladium-catalyzed method allows for the highly enantioselective synthesis of chiral α-amino ketones from arylboronic acids and in situ-generated α-keto imines.[3][8]
-
Mechanism & Causality: A chiral palladium(II) complex serves multiple roles. First, it facilitates the generation of the reactive α-keto imine intermediate from a stable precursor. Second, it synergistically activates both the α-keto imine and the arylboronic acid, promoting the enantioselective insertion of the C=N bond into the palladium-carbon bond, thereby setting the stereocenter.[3]
-
Expert Insight: This approach provides a practical and highly stereocontrolled route to acyclic α-amino ketones, which are challenging targets.[3][8] The development of effective chiral ligands is the key to the success of this transformation.
Brønsted Acid-Catalyzed Transfer Hydrogenation
Chiral Brønsted acids, such as phosphoric acids, have emerged as exceptional catalysts for asymmetric synthesis. They can be used for the highly regioselective and enantioselective transfer hydrogenation of α-keto ketimines.[2][9]
-
Mechanism & Causality: The chiral phosphoric acid protonates the imine, forming a chiral contact ion pair with its conjugate base. A Hantzsch ester or dihydropyridine serves as the hydride source. The organized transition state, held together by hydrogen bonding, directs the hydride transfer to one face of the imine, resulting in high enantioselectivity.
-
Expert Insight: This method is notable for its operational simplicity, use of metal-free catalysts, and broad substrate scope, including the successful reductive amination of 1,2-diketones in a one-pot procedure.[9]
Caption: Asymmetric transfer hydrogenation catalytic cycle.
Comparative Summary of Synthetic Routes
| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Limitations |
| Nucleophilic Substitution | α-Halo Ketone, Amine | Base | Simple, straightforward | Side reactions, unstable precursors |
| Direct C-H Amination | Ketone, Amine | Cu or Fe catalyst, Oxidant | Atom-economical, one-pot | Requires catalyst, oxidant sensitivity |
| Heyns Rearrangement | α-Hydroxy Ketone, Amine | Brønsted acid (e.g., PTSA) | Mild conditions, useful for sugars | Potential regioselectivity issues |
| Photochemical Coupling | α-Amino Aldehyde, Ar-Br | Ni catalyst, Ir photocatalyst | Mild, novel C-C formation | Limited to aryl ketones, light-sensitive |
| Asymmetric Arylation | α-Keto Imine precursor, Ar-B(OH)₂ | Chiral Pd(II) complex | High enantioselectivity | Requires precious metal catalyst |
| Asymmetric Transfer H₂ | α-Keto Ketimine, Hydride source | Chiral Brønsted acid | Metal-free, high enantioselectivity | Substrate-dependent efficiency |
Conclusion and Future Outlook
The synthesis of α-amino ketones has evolved significantly from classical two-step procedures to highly efficient and stereoselective catalytic transformations.[5][10] Direct C-H amination and photoredox catalysis represent the forefront of the field, offering more sustainable and step-economical routes. For the synthesis of chiral molecules, asymmetric catalysis using either transition metals or organocatalysts provides powerful tools for accessing enantiopure compounds with exceptional control.
Future developments will likely focus on expanding the substrate scope of these modern methods, reducing catalyst loadings, and developing novel transformations that can construct these valuable motifs from even simpler and more abundant starting materials. The continued innovation in this area is crucial for advancing drug discovery and the broader field of organic synthesis.
References
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Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PubMed Central. Available at: [Link]
-
Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science (RSC Publishing). Available at: [Link]
-
Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. ResearchGate. Available at: [Link]
-
Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews. Available at: [Link]
-
Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. ACS Omega. Available at: [Link]
-
Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters. Available at: [Link]
-
Method for the Direct Enantioselective Synthesis of Chiral Primary α-Amino Ketones by Catalytic α-Amination. Organic Letters. Available at: [Link]
-
Recent advances in the synthesis of α-amino ketones. Semantic Scholar. Available at: [Link]
-
Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. Available at: [Link]
-
Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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- 3. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]
- 5. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [PDF] Recent advances in the synthesis of α-amino ketones. | Semantic Scholar [semanticscholar.org]
A Comprehensive Guide to the Safe Handling and Storage of 3-Amino-3-methyl-2-butanone hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed framework for the safe handling, storage, and disposal of 3-Amino-3-methyl-2-butanone hydrochloride (CAS No. 10201-15-7). As a Senior Application Scientist, the following protocols and recommendations are synthesized from established safety data and best laboratory practices to ensure scientific integrity and user safety. The causality behind each procedural step is explained to empower researchers with a deeper understanding of the necessary precautions.
Compound Profile and Physicochemical Properties
This compound is an organic compound utilized as a building block in organic synthesis, particularly in the development of pharmaceutical intermediates.[1] Its hydrochloride form enhances solubility, making it suitable for various reaction conditions.[1] A clear understanding of its fundamental properties is the first step in safe handling.
| Property | Value | Source |
| CAS Number | 10201-15-7 | [2][3] |
| Molecular Formula | C₅H₁₂ClNO | [3] |
| Molecular Weight | 137.61 g/mol | [1][2][3][4] |
| Synonyms | 2-Butanone, 3-amino-3-methyl-, hydrochloride | [3] |
| Purity | Typically ≥95% | [2] |
Hazard Identification and Toxicological Assessment
According to the Globally Harmonized System (GHS), this compound presents several health hazards. It is crucial to recognize these risks to justify the stringent handling protocols that follow. The toxicological properties have not been exhaustively investigated, warranting a cautious approach.[5][6]
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3][4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3][4] |
| Eye Damage/Irritation | H319 | Causes serious eye irritation | [3][4] |
| STOT, Single Exposure | H335 | May cause respiratory irritation | [3][4] |
Causality Insight: The presence of the amine and ketone functional groups, along with its hydrochloride salt form, contributes to its irritant properties. The hydrochloride can react with moisture to create a localized acidic environment, exacerbating skin and eye irritation.
While the hydrochloride salt is a solid, it is important to note that the parent ketone class of chemicals is often flammable.[7] Although the flammability risk is lower for the salt, this chemical lineage necessitates avoiding ignition sources during handling and storage.
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is mandatory. This begins with engineering controls and is supplemented by appropriate PPE. The following diagram illustrates the hierarchy of controls, which should be applied to all laboratory work involving this compound.
Caption: Hierarchy of controls, prioritizing engineering solutions over PPE.
Engineering Controls:
-
Ventilation: Always handle this compound within a certified chemical fume hood to mitigate inhalation risk, as it may cause respiratory irritation.[8][9] Ensure the ventilation system is functioning correctly before commencing work.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8]
-
Skin Protection:
-
Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before use and employ proper glove removal technique to avoid skin contact.[6]
-
Lab Coat: A full-sleeved lab coat is mandatory. Consider a chemically resistant apron for larger quantities.
-
-
Respiratory Protection: If working outside a fume hood or if dust formation is likely, use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[6]
Standard Operating Protocol for Safe Handling
Adherence to a strict, step-by-step protocol minimizes risk. The following workflow is a self-validating system designed to ensure safety at each stage.
Caption: A standard workflow for handling solid chemical reagents.
Protocol Steps:
-
Pre-Handling Checklist:
-
Verify the chemical fume hood has a current certification and is operational.
-
Don all required PPE as specified in Section 3.
-
Ensure an appropriate spill kit, safety shower, and eyewash station are accessible.
-
-
Aliquotting and Weighing:
-
Perform all transfers within the fume hood to contain any dust.
-
Use anti-static tools and weighing paper if necessary.
-
Promptly and tightly reseal the main container after removing the desired amount. This is critical due to the compound's sensitivity.
-
-
Use in Synthesis:
-
Add the compound to the reaction mixture in a controlled manner.
-
If the reaction is exothermic, use an ice bath and add the reagent portion-wise.
-
-
Post-Handling:
Storage, Stability, and Incompatibility
Proper storage is paramount to maintaining the compound's integrity and preventing hazardous situations. The recommended storage conditions suggest the compound may be sensitive to air, moisture, or temperature.
Storage Conditions:
-
Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.[1][3] This precaution is critical to prevent degradation from air or moisture.
-
Container: Keep the container tightly closed and properly labeled.[8]
-
Location: Store in a dedicated, well-ventilated, and dry area designated for chemical storage. Do not store with incompatible materials.[8][11]
Caption: Decision logic for the proper storage of sensitive chemicals.
Incompatible Materials: Avoid contact with the following classes of chemicals to prevent vigorous or hazardous reactions:
Causality Insight: As a hydrochloride salt of a primary amine, this compound will react with strong bases to liberate the free amine. Its ketone functionality makes it susceptible to reactions with both oxidizing and reducing agents.[7]
Emergency Procedures: First Aid and Accidental Release
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][12]
-
Skin Contact: Remove all contaminated clothing immediately. Wash skin with plenty of soap and water. If irritation persists, seek medical attention.[6][10]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, provide artificial respiration. Seek medical attention.[6][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[5][10]
Accidental Release Protocol:
-
Evacuate: Immediately alert others and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Control: Prevent further leakage or spillage. Avoid dust formation.[8]
-
Contain & Clean:
-
Wear full PPE, including respiratory protection.
-
Gently sweep or scoop the spilled solid into a suitable, labeled container for disposal. Do not create dust clouds.[6]
-
Use an inert absorbent material for any remaining residue.
-
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the containerized waste according to institutional and local regulations.[5]
Disposal Considerations
Chemical waste must be disposed of in accordance with all federal, state, and local environmental regulations.
-
Dispose of unused product and contaminated materials in a designated, sealed, and properly labeled hazardous waste container.[5]
-
Do not allow the product to enter drains or sewers.[6]
References
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material safety data sheet - Capot Chemical. [Link]
-
3-Amino-3-methylbutan-2-one hydrochloride - MySkinRecipes. [Link]
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ICSC 0922 - 3-METHYL-2-BUTANONE. [Link]
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1-Amino-3-methylbutan-2-one hydrochloride | C5H12ClNO | CID 13401736 - PubChem. [Link]
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An In-Depth Technical Guide to the Safe Handling of 3-Amino-3-methyl-2-butanone hydrochloride
This guide provides a comprehensive overview of the safety protocols and technical data for 3-Amino-3-methyl-2-butanone hydrochloride (CAS No: 10201-15-7). It is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure accuracy and promote a culture of safety and excellence in research.
Chemical Identity and Properties
This compound is a primary amine and a ketone, often used as a building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1] Its hydrochloride form enhances its solubility, making it suitable for various reaction conditions.[1]
Key Chemical Identifiers and Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClNO | [2] |
| Molecular Weight | 137.61 g/mol | [1] |
| CAS Number | 10201-15-7 | [2] |
| Appearance | Not explicitly stated, but related ketones are colorless liquids. | [3] |
| Purity | Typically ≥95% for laboratory use. | |
| Storage Temperature | 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen). | [1][2] |
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is paramount for the safe handling of any chemical. While specific toxicity data for this compound is not extensively detailed in the provided results, related compounds and general chemical class hazards provide a basis for a cautious approach. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[4][5]
Potential Health Effects:
-
Acute Oral Toxicity: May be harmful if swallowed.[4]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[4][6][7]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[4][6]
The causality behind these hazards lies in the chemical reactivity of the amine and ketone functional groups, which can interact with biological macromolecules, leading to irritation and potential toxicity.
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is essential, combining engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[4][8] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Safety Showers and Eyewash Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5]
Personal Protective Equipment (PPE):
The selection of appropriate PPE is critical to prevent direct contact with the chemical. The following diagram illustrates the recommended PPE for handling this compound.
Caption: Recommended PPE for handling this compound.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is fundamental to preventing accidents and ensuring the integrity of the compound.
Handling:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly and that the work area is clean and uncluttered.
-
Dispensing: Grounding equipment during transfer is crucial to prevent static discharge, which could be an ignition source for related flammable ketones.[8][9] Use non-sparking tools.[5][8]
-
Hygiene: Wash hands thoroughly after handling the compound.[4] Do not eat, drink, or smoke in the laboratory.[4][10] Contaminated clothing should be removed immediately and laundered before reuse.[5][10]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][8]
-
Store under an inert atmosphere (nitrogen or argon) to maintain chemical stability.[2]
-
Keep away from heat, sparks, open flames, and other ignition sources.[8]
-
Incompatible materials to avoid include strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4][8]
First-Aid and Emergency Procedures
In the event of an exposure or spill, a rapid and informed response is critical. The following workflow outlines the immediate first-aid measures.
Caption: First-aid workflow for exposure to this compound.
Detailed First-Aid Measures:
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[4][5]
-
Skin Contact: In case of skin contact, immediately wash with plenty of soap and water.[4] Remove all contaminated clothing.[5][8] If skin irritation occurs, get medical advice.[4]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical attention.[4]
-
Ingestion: If swallowed, rinse mouth.[4] Call a poison center or doctor if you feel unwell.[4] Never give anything by mouth to an unconscious person.[8]
Spill and Leak Procedures:
-
Evacuate: For large spills, consider initial downwind evacuation.[11]
-
Control Ignition Sources: Remove all sources of ignition (no smoking, flares, sparks, or flames).[8][11]
-
Containment: Prevent the spill from entering waterways, sewers, or confined areas.[11]
-
Clean-up: Absorb the spill with an inert, non-combustible material such as sand or earth and transfer it to a suitable container for disposal.[11] Use non-sparking tools for collection.[11]
-
Ventilation: Ensure the area is well-ventilated after clean-up.
Fire-Fighting Measures
While this compound is a hydrochloride salt and may have a higher flash point than its free-base counterpart, related ketones are flammable.[10] Therefore, it is prudent to treat it with caution regarding fire hazards.
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4][8]
-
Specific Hazards: Containers may explode when heated.[4][8] Hazardous combustion products can include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][8]
Disposal Considerations
Dispose of contents and containers in accordance with local, regional, and national regulations. The material should be disposed of at an approved waste disposal plant.[4] Do not allow the product to enter drains.[12]
References
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3-Amino-3-methylbutan-2-one hydrochloride - MySkinRecipes. [Link]
-
0198 3-METHYL-2-BUTANONE (English) ANACHEMIA MSDS - Studylib. [Link]
-
3-amino-3-methylbutan-2-one hydrochloride (C5H11NO) - PubChemLite. [Link]
-
ICSC 0922 - 3-METHYL-2-BUTANONE - Inchem.org. [Link]
-
1-Amino-3-methylbutan-2-one hydrochloride | C5H12ClNO | CID 13401736 - PubChem. [Link]
-
Safety Data Sheet: 3-methylbutanone - Chemos GmbH&Co.KG. [Link]
-
3-Methyl-2-butanone | C5H10O | CID 11251 - PubChem. [Link]
-
3-Amino-3-methylbutan-2-one | C5H11NO | CID 4913006 - PubChem. [Link]
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- 2. 3-aMino-3-Methylbutan-2-one hydrochloride | 10201-15-7 [amp.chemicalbook.com]
- 3. 3-Methyl-2-butanone | C5H10O | CID 11251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. studylib.net [studylib.net]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. chemos.de [chemos.de]
- 10. ICSC 0922 - 3-METHYL-2-BUTANONE [inchem.org]
- 11. 3-METHYLBUTAN-2-ONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Commercial Availability and Purity of 3-Amino-3-methyl-2-butanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-methyl-2-butanone hydrochloride (CAS No. 10201-15-7) is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and agrochemicals. Its structure, featuring a tertiary amine adjacent to a ketone, makes it a versatile intermediate for constructing more complex molecular architectures. This guide provides a comprehensive overview of its commercial availability, typical purity specifications, potential impurities arising from its synthesis, and detailed methodologies for its purification and analytical characterization.
Commercial Availability and Purity Specifications
This compound is readily available from a variety of chemical suppliers. The purity of commercially available batches typically ranges from 95% to 97%. It is crucial for researchers to consider the stated purity and the potential presence of uncharacterized impurities when sourcing this reagent, as these can significantly impact the outcome of subsequent reactions.
Below is a summary of representative commercial suppliers and their stated purities for this compound:
| Supplier | Stated Purity |
| CymitQuimica | 95.0%[1] |
| Sunway Pharm Ltd | 97%[2] |
| MySkinRecipes | 97%[3] |
It is always recommended to request a certificate of analysis (CoA) from the supplier to obtain batch-specific purity data and information on the analytical methods used for its determination.
Synthesis and Potential Impurities
While specific industrial synthesis routes for this compound are often proprietary, an understanding of plausible synthetic pathways is essential for anticipating potential impurities. A likely method for its preparation is a variation of the Strecker synthesis, a well-established method for producing α-amino acids and their derivatives.[4][5][6]
A plausible synthetic route starting from 3-methyl-2-butanone is outlined below:
Caption: Plausible synthesis of 3-Amino-3-methyl-2-butanone HCl and sources of impurities.
Common Impurities and Their Origins:
-
Unreacted Starting Materials: Residual 3-methyl-2-butanone may be present if the initial reaction does not go to completion.
-
α-Aminonitrile Intermediate: Incomplete hydrolysis of the α-aminonitrile intermediate formed during the Strecker synthesis can lead to its presence in the final product.
-
Products of Side Reactions: The conditions of the Strecker synthesis can sometimes lead to the formation of side products, such as amidines, from the reaction of the nitrile with ammonia or the amine product.
-
Solvent Residues: Residual solvents used during the synthesis and purification steps may also be present.
Purification of this compound
Recrystallization is a highly effective method for purifying amine hydrochloride salts. The choice of solvent is critical and is based on the principle that the desired compound should be soluble in the hot solvent but sparingly soluble at cooler temperatures, while impurities remain in solution.
Experimental Protocol for Recrystallization:
-
Solvent Selection: A common solvent system for the recrystallization of amine hydrochlorides is a mixture of a polar solvent, such as ethanol or isopropanol, and a less polar co-solvent, like diethyl ether or ethyl acetate.[1][7][8]
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot primary solvent (e.g., isopropanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add the co-solvent (e.g., diethyl ether) to the hot solution until turbidity is observed.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold co-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Sources
- 1. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws] [designer-drug.com]
- 3. uoguelph.ca [uoguelph.ca]
- 4. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
Structural elucidation of 3-Amino-3-methyl-2-butanone hydrochloride
An In-depth Technical Guide to the Structural Elucidation of 3-Amino-3-methyl-2-butanone hydrochloride
Foundational Assessment: Understanding the Molecule
Before any advanced instrumentation is employed, a foundational understanding of the target molecule is critical. This compound (CAS No: 10201-15-7) is a bifunctional organic compound.[1] It possesses a ketone, specifically an aliphatic ketone, and a primary amine functional group, which is present as a hydrochloride salt.[2][3] This salt form is common for amine-containing pharmaceuticals to enhance water solubility and stability.[4]
The molecular formula is C₅H₁₂ClNO, corresponding to a molecular weight of approximately 137.61 g/mol .[1] This initial data is the cornerstone upon which all subsequent spectroscopic analysis will be built and verified. This compound serves as a valuable building block in organic synthesis, particularly for creating more complex pharmaceutical intermediates where a specific amine or ketone functionality is required.[5]
The Analytical Workflow: A Strategy for Certainty
The structural elucidation of a small molecule is a process of systematic investigation, where each technique provides a unique piece of the puzzle. Our approach is designed to be self-validating, with each step confirming or refining the hypothesis generated by the previous one.
Figure 1: The integrated workflow for structural elucidation.
Spectroscopic Interrogation: Deciphering the Molecular Signature
Infrared (IR) Spectroscopy: Identifying the Functional Scaffolding
Causality: IR spectroscopy is the first logical step as it provides rapid and definitive evidence of the key functional groups present. The principle lies in the absorption of infrared radiation by specific molecular vibrations. For this molecule, we are interrogating for the presence of a ketone (C=O stretch) and a primary ammonium salt (N-H⁺ stretch).
Expected Absorptions:
-
N-H⁺ Stretch: A broad and strong absorption band is expected in the range of 3000-2500 cm⁻¹. This breadth is characteristic of the hydrogen-bonded ammonium cation in the salt.[4]
-
C=O Stretch: A sharp, strong absorption peak around 1715 cm⁻¹ is indicative of a saturated aliphatic ketone.[2]
-
N-H⁺ Bend: An absorption of medium intensity is expected around 1600-1500 cm⁻¹.
-
C-H Stretch: Peaks just below 3000 cm⁻¹ corresponding to the sp³ hybridized C-H bonds of the methyl groups.
Experimental Protocol: KBr Pellet Method
-
Preparation: Gently grind 1-2 mg of the this compound sample with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.
-
Pellet Formation: Transfer the fine powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of an empty sample holder should be acquired first.
Mass Spectrometry (MS): Confirming Mass and Fragmentation
Causality: Mass spectrometry provides two critical pieces of information: the precise molecular weight of the ion and its fragmentation pattern. This allows for the confirmation of the elemental composition and offers clues about the molecule's connectivity. Electrospray Ionization (ESI) is the technique of choice as it is a "soft" ionization method suitable for polar and ionic compounds, allowing the observation of the protonated free amine.
Expected Results:
-
Molecular Ion: In positive ion mode ESI-MS, the primary observation will be the protonated free amine [M+H]⁺, where M is the free base (C₅H₁₁NO). The expected m/z would be approximately 102.09.[6]
-
Key Fragments: The fragmentation pattern will be dictated by the most stable carbocations that can be formed. Alpha-cleavage is a dominant pathway for both ketones and amines.
Figure 2: Predicted ESI-MS fragmentation pathways.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture, such as 50:50 water/acetonitrile with 0.1% formic acid to ensure protonation.
-
Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Ionization: Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-200 amu). Perform MS/MS analysis on the parent ion at m/z 102 to confirm the proposed fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Causality: NMR is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. ¹H NMR identifies the number of distinct proton environments and their neighboring protons, while ¹³C NMR identifies the number of unique carbon environments.
¹H NMR Spectroscopy
-
Prediction: The structure suggests three distinct proton environments.
-
Singlet (3H): Protons of the acetyl methyl group (CH₃-C=O). Expected chemical shift ~2.2 ppm.
-
Singlet (6H): Protons of the two equivalent methyl groups attached to the tertiary carbon (C(CH₃)₂). Expected chemical shift ~1.5 ppm.
-
Broad Singlet (~3H): Protons of the ammonium group (-NH₃⁺). The chemical shift is variable and depends on concentration and solvent, but could be in the 7-9 ppm range. This peak will exchange with D₂O.
-
-
Rationale: The absence of adjacent, non-equivalent protons for all methyl groups leads to the prediction of singlets. The protons on the nitrogen are acidic and their signal is often broad.
¹³C NMR Spectroscopy
-
Prediction: The structure has four unique carbon atoms.
-
Carbonyl Carbon (C=O): This will be the most downfield signal, expected > 200 ppm (e.g., ~210 ppm).[7]
-
Quaternary Carbon (C-N): The carbon atom bonded to the two methyl groups and the nitrogen. Expected shift ~50-60 ppm.
-
Acetyl Methyl Carbon (CH₃-C=O): Expected shift ~25-30 ppm.[7]
-
Gem-Dimethyl Carbons (C(CH₃)₂): The two equivalent methyl carbons. Expected shift ~20-25 ppm.
-
Experimental Protocol: NMR
-
Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆) in an NMR tube. D₂O is a good choice for a hydrochloride salt.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a standard 1D proton spectrum.
-
To confirm the -NH₃⁺ peak, add a drop of D₂O to the DMSO-d₆ sample (if used) and re-acquire the spectrum; the ammonium peak should disappear.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum. This provides a single peak for each unique carbon atom.
-
Ultimate Proof: Single Crystal X-Ray Diffraction
Causality: While the combination of spectroscopic techniques provides overwhelming evidence for the proposed structure, only X-ray crystallography can provide an unambiguous, three-dimensional map of atomic positions in the solid state.[8][9][10] It serves as the final, authoritative confirmation, revealing precise bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding between the ammonium group and the chloride anion.
Experimental Protocol: X-Ray Crystallography
-
Crystal Growth (The Critical Challenge): Growing a single crystal of sufficient size and quality is often the most difficult step for small, polar molecules.[11] Slow evaporation of a solvent in which the compound is moderately soluble (e.g., an ethanol/water mixture) is a common starting point.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[8]
-
Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas. It is then rotated while being irradiated with monochromatic X-rays, and the resulting diffraction pattern is recorded on a detector.[12]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the cell. The resulting electron density map is interpreted to build and refine the molecular model.
Data Synthesis and Conclusion
The final step is the holistic integration of all acquired data. A summary table provides a clear overview of the evidence.
| Analytical Technique | Parameter | Predicted/Expected Value | Interpretation |
| Molecular Formula | - | C₅H₁₂ClNO | Foundational Information |
| Molecular Weight | - | 137.61 g/mol | Foundational Information |
| FTIR | N-H⁺ Stretch | ~3000-2500 cm⁻¹ (broad) | Confirms primary ammonium salt |
| C=O Stretch | ~1715 cm⁻¹ (strong, sharp) | Confirms saturated ketone | |
| ESI-MS | [M+H]⁺ (free base) | m/z 102.09 | Confirms molecular mass of the organic portion |
| Key Fragments | m/z 43, 72 | Supports the connectivity of acetyl and amino-tert-butyl moieties | |
| ¹H NMR | Chemical Shift & Multiplicity | ~2.2 ppm (s, 3H), ~1.5 ppm (s, 6H) | Corresponds to acetyl and gem-dimethyl protons |
| ¹³C NMR | Number of Signals | 4 | Confirms the four unique carbon environments |
| Chemical Shifts | ~210 ppm (C=O), ~55 ppm (C-N), ~28 ppm, ~23 ppm | Matches expected values for the proposed carbon skeleton | |
| X-Ray Crystallography | 3D Structure | - | Provides definitive proof of atomic connectivity and stereochemistry |
References
- Allen, A. (n.d.). Ketones: Structure, Properties and Chemical test. Allen Institute.
- University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.
- Excillum. (n.d.). Small molecule crystallography.
- CymitQuimica. (n.d.). 3-AMINO-3-METHYL-2-BUTANONE HCL.
- Study.com. (n.d.). Ketone | Definition, Structure & Examples.
-
Wikipedia. (n.d.). Ketone. Retrieved from [Link]
- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
- AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination.
- Chemistry LibreTexts. (2022). 14.9: Aldehydes and Ketones- Structure and Names.
-
Wärnmark, K. et al. (2018). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie. Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
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PubChem. (n.d.). 3-Amino-3-methylbutan-2-one. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 3-Amino-3-methyl-2-butanone Hydrochloride
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 3-Amino-3-methyl-2-butanone hydrochloride, a valuable α-amino ketone intermediate in pharmaceutical and chemical research.[1] The synthesis is based on a two-step process commencing with the Ritter reaction of 3-hydroxy-3-methyl-2-butanone, followed by acidic hydrolysis of the intermediate amide. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanisms, step-by-step procedures, safety protocols, and characterization methods to ensure a reproducible and safe synthesis.
Introduction and Scientific Principle
α-Amino ketones are a class of organic compounds that serve as critical building blocks (synthons) for a wide array of more complex molecules, particularly in the synthesis of heterocyclic compounds and pharmaceutical agents. Their bifunctional nature, containing both a nucleophilic amino group and an electrophilic carbonyl group, allows for diverse chemical transformations. 3-Amino-3-methyl-2-butanone, featuring a tertiary amino group adjacent to a ketone, is a particularly useful intermediate.
The synthetic strategy detailed herein employs the Ritter reaction , a robust C-N bond-forming reaction. The reaction transforms a nitrile into an N-alkyl amide using an electrophilic alkylating agent, typically generated from an alcohol or alkene in the presence of a strong acid.[2][3]
Mechanism of the Ritter Reaction: The reaction proceeds via the formation of a stable carbocation.[3][4]
-
Carbocation Formation: The starting tertiary alcohol, 3-hydroxy-3-methyl-2-butanone, is protonated by a strong acid (e.g., H₂SO₄). The protonated hydroxyl group departs as a water molecule, generating a relatively stable tertiary carbocation.
-
Nucleophilic Attack by Nitrile: The nitrogen atom of the nitrile (in this case, acetonitrile) acts as a nucleophile, attacking the carbocation. This forms a stable nitrilium ion intermediate.
-
Hydrolysis to Amide: During aqueous workup, the nitrilium ion is hydrolyzed to yield the corresponding N-alkyl amide, N-(1,1-dimethyl-2-oxopropyl)acetamide.
The subsequent step involves the acid-catalyzed hydrolysis of this stable amide to cleave the amide bond, yielding the desired primary amine as its hydrochloride salt and acetic acid as a byproduct.
Caption: Mechanism of the Ritter Reaction.
Materials, Reagents, and Equipment
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | CAS No. | Amount | Notes |
| 3-Hydroxy-3-methyl-2-butanone | C₅H₁₀O₂ | 102.13 | 115-22-0 | 51.0 g (0.5 mol) | Also known as Diacetone alcohol |
| Acetonitrile | CH₃CN | 41.05 | 75-05-8 | 200 mL | Anhydrous grade |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 7664-93-9 | 54 mL (1.0 mol) | 98%, handle with extreme care |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | ~80 g | For neutralization (prepare 50% w/v solution) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | 3 x 150 mL | For extraction |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | ~20 g | Drying agent |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | 150 mL | 37%, for hydrolysis |
| Isopropanol | C₃H₈O | 60.10 | 67-63-0 | ~100 mL | For washing the final product |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | As needed | |
| Crushed Ice | H₂O | 18.02 | N/A | ~1 kg |
Equipment
-
1 L three-neck round-bottom flask
-
500 mL two-neck round-bottom flask
-
Magnetic stirrer and stir bars
-
Dropping funnel (250 mL)
-
Thermometer (-20 to 110 °C)
-
Ice bath
-
Heating mantle with temperature controller
-
Reflux condenser
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Büchner funnel and filter flask assembly
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
-
Analytical balance
Detailed Experimental Protocol
Caption: Experimental workflow for the synthesis.
Part A: Synthesis of N-(1,1-dimethyl-2-oxopropyl)acetamide
-
Reaction Setup: Assemble a 1 L three-neck flask equipped with a magnetic stirrer, a 250 mL dropping funnel, and a low-temperature thermometer.
-
Initial Charging: To the flask, add 3-hydroxy-3-methyl-2-butanone (51.0 g, 0.5 mol) and 200 mL of anhydrous acetonitrile.
-
Cooling: Place the flask in a large ice-salt bath and begin stirring. Cool the internal temperature of the mixture to between 0 °C and 5 °C.
-
Acid Addition: Slowly add concentrated sulfuric acid (54 mL, 1.0 mol) dropwise from the dropping funnel over a period of 60-90 minutes.
-
Causality: This addition is highly exothermic. A slow rate and efficient cooling are critical to prevent uncontrolled temperature increases, which can lead to side reactions and degradation of the product. The internal temperature must be maintained below 10 °C.
-
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Continue stirring vigorously for 12-16 hours (overnight) to ensure the reaction goes to completion.
-
Quenching and Neutralization: Prepare a 2 L beaker containing approximately 800 g of crushed ice. While stirring vigorously, slowly and carefully pour the reaction mixture onto the ice.
-
Causality: This step quenches the reaction and dilutes the strong acid, dissipating heat.
-
-
Place the beaker in an ice bath and slowly neutralize the acidic solution by adding a 50% (w/v) aqueous solution of sodium hydroxide. Monitor the pH closely. Continue adding base until the pH is between 9 and 10. A precipitate of the amide may form.
-
Extraction: Transfer the neutralized mixture to a 1 L separatory funnel. Extract the aqueous layer with dichloromethane (3 x 150 mL).
-
Causality: The organic product is more soluble in DCM than in the aqueous salt solution. Multiple extractions ensure efficient recovery.
-
-
Drying and Isolation: Combine the organic extracts and dry them over anhydrous magnesium sulfate for 20 minutes. Filter off the drying agent and remove the dichloromethane using a rotary evaporator. The resulting residue is the crude N-(1,1-dimethyl-2-oxopropyl)acetamide, which can be used directly in the next step.
Part B: Hydrolysis to this compound
-
Reaction Setup: Place the crude amide from Part A into a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Acid Addition: Add 150 mL of concentrated hydrochloric acid to the flask.
-
Hydrolysis: Heat the mixture to a gentle reflux (approximately 110 °C) using a heating mantle. Continue refluxing for 6-8 hours.
-
Causality: The combination of strong acid and high temperature provides the necessary energy to overcome the activation barrier for the hydrolysis of the very stable amide bond.
-
-
Crystallization: After the reflux period, turn off the heat and allow the solution to cool to room temperature. Then, place the flask in an ice bath for at least 1-2 hours to maximize the crystallization of the hydrochloride salt.
-
Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of cold isopropanol (~50 mL each).
-
Causality: The hydrochloride salt product is poorly soluble in cold isopropanol, while excess HCl and some organic impurities are washed away. This step significantly purifies the product.
-
-
Drying: Transfer the white crystalline solid to a watch glass or crystallization dish and dry it under vacuum at 40-50 °C until a constant weight is achieved. The expected yield is 45-55 g.
Characterization
The identity and purity of the final product, this compound (C₅H₁₂ClNO, MW: 137.61 g/mol ), should be confirmed by standard analytical techniques.[5][6]
-
Appearance: White to off-white crystalline solid.
-
Melting Point: To be determined experimentally and compared with literature values.
-
¹H NMR: Expected signals corresponding to the two non-equivalent methyl groups and the amine protons.
-
¹³C NMR: Expected signals for the carbonyl carbon, the quaternary carbon, and the methyl carbons.
-
IR Spectroscopy (KBr): Characteristic peaks for C=O (ketone) stretch (~1710 cm⁻¹), and N-H (amine salt) stretches (~3000-2800 cm⁻¹).
-
Mass Spectrometry (ESI+): Expected [M+H]⁺ peak for the free base at m/z = 102.1.
Safety and Handling Precautions
This protocol involves hazardous materials and must be performed in a well-ventilated fume hood by trained personnel.
-
Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and acid-resistant gloves (e.g., butyl rubber or neoprene) are mandatory at all times.
-
Acid Handling: Concentrated sulfuric and hydrochloric acids are extremely corrosive and can cause severe burns.[7][8] Handle with extreme care, and always add acid to water/solution, never the other way around. Have an acid spill kit and a safety shower readily accessible.
-
Solvent Hazards: Dichloromethane is a volatile and potentially carcinogenic solvent. Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.
-
Neutralization: The neutralization of strong acid with strong base is highly exothermic. Perform this step slowly and with efficient cooling to prevent boiling and splashing.
-
First Aid:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[7][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]
-
-
Waste Disposal: All organic and acidic aqueous waste must be neutralized and disposed of in accordance with local environmental regulations.
References
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Organic Chemistry Portal. Ritter Reaction. Available from: [Link]
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- Google Patents. CN114644567A - Preparation method of methyl 3-aminocrotonate.
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Application Notes and Protocols for 3-Amino-3-methyl-2-butanone hydrochloride in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the potential applications of 3-Amino-3-methyl-2-butanone hydrochloride as a chiral organocatalyst in asymmetric synthesis. While direct literature precedent for this specific aminoketone is limited, its structural similarity to well-established organocatalysts, such as proline and other α-amino ketones, suggests its utility in key carbon-carbon bond-forming reactions. This document outlines the theoretical framework, proposed mechanisms, and detailed, adaptable protocols for its use in asymmetric aldol and Michael additions. The content herein is designed to serve as a foundational resource for researchers seeking to explore the catalytic potential of this readily accessible chiral building block.
Introduction: The Promise of a Hindered Aminoketone in Organocatalysis
The field of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, offering a metal-free and often more sustainable alternative to traditional methods.[1][2] Chiral primary and secondary amines, particularly those derived from natural amino acids, have emerged as powerful catalysts for a wide array of transformations.[3][4] Proline, a cyclic secondary amino acid, is a cornerstone of this field, effectively catalyzing aldol, Mannich, and Michael reactions through an enamine-based mechanism.[1][5][6]
This compound, a chiral α-amino ketone, presents an intriguing structural motif for an organocatalyst. Its primary amine functionality is essential for the formation of the key enamine intermediate, while the adjacent quaternary stereocenter offers a sterically hindered chiral environment. This steric bulk is hypothesized to play a crucial role in facial selectivity during the transition state, potentially leading to high enantioselectivity in the desired products. The ketone functionality, while not directly involved in the primary catalytic cycle, may influence the catalyst's solubility and electronic properties.
This guide will explore the theoretical application of this compound in two fundamental asymmetric reactions: the aldol addition and the Michael addition.
Proposed Mechanism of Action: An Analogy to Proline Catalysis
The catalytic cycle of this compound is presumed to follow the well-established enamine catalysis pathway, analogous to that of proline and other primary amine catalysts.[1][2][6]
Enamine Formation: The Nucleophilic Intermediate
The catalytic cycle is initiated by the reaction of the primary amine of 3-Amino-3-methyl-2-butanone with a carbonyl donor (e.g., a ketone or aldehyde) to form a carbinolamine intermediate. Subsequent dehydration leads to the formation of a chiral enamine. The hydrochloride salt would need to be neutralized in situ with a suitable base to free the primary amine for catalysis.
Caption: Formation of the key chiral enamine intermediate.
Asymmetric C-C Bond Formation and Catalyst Regeneration
The chiral enamine, now a potent nucleophile, attacks the electrophilic acceptor (an aldehyde in the aldol reaction, or an α,β-unsaturated compound in the Michael addition). The sterically demanding quaternary center of the catalyst is expected to direct this attack to one face of the electrophile, thereby inducing asymmetry. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and releases the chiral product.
Caption: Proposed catalytic cycle for asymmetric synthesis.
Application in Asymmetric Aldol Reactions
The direct asymmetric aldol reaction is a powerful tool for the synthesis of β-hydroxy carbonyl compounds, which are key building blocks in many natural products and pharmaceuticals.[7][8][9]
Rationale for Catalyst Selection
The use of a chiral primary aminoketone like 3-Amino-3-methyl-2-butanone is based on its ability to form a nucleophilic enamine from a ketone donor. The steric hindrance provided by the gem-dimethyl groups at the stereocenter is anticipated to create a well-defined chiral pocket, leading to high facial selectivity in the attack on the aldehyde acceptor.
Hypothetical Protocol for Asymmetric Aldol Reaction
This protocol is adapted from established procedures for proline-catalyzed direct aldol reactions.[6]
Materials:
-
This compound
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., acetone, serving as both reactant and solvent)
-
Base (e.g., triethylamine, to neutralize the hydrochloride)
-
Anhydrous solvent (e.g., DMSO, DMF, or neat ketone)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (e.g., 0.1 mmol, 10 mol%).
-
Add the ketone (e.g., 5 mL of acetone).
-
Add triethylamine (0.1 mmol, 1.0 equivalent relative to the catalyst) to generate the free amine in situ. Stir for 10 minutes at room temperature.
-
Add the aldehyde (e.g., 1.0 mmol) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC or GC/MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the purified product by chiral HPLC or GC.
Table 1: Parameters for Optimization of the Asymmetric Aldol Reaction
| Parameter | Range to Investigate | Rationale |
| Catalyst Loading | 5 - 30 mol% | To balance reaction rate and cost-effectiveness. |
| Solvent | Neat, DMSO, DMF, CH₃CN | Solvent polarity can significantly impact the reaction rate and stereoselectivity. |
| Temperature | -20 °C to Room Temperature | Lower temperatures often lead to higher enantioselectivity. |
| Base | Triethylamine, DIPEA | To efficiently generate the active free amine catalyst without promoting side reactions. |
Application in Asymmetric Michael Additions
The asymmetric Michael addition is a cornerstone reaction for the formation of chiral 1,5-dicarbonyl compounds and their derivatives, which are versatile synthetic intermediates.[10][11]
Mechanistic Considerations
Similar to the aldol reaction, the proposed mechanism involves the formation of a chiral enamine from a ketone or aldehyde donor. This enamine then undergoes a conjugate addition to an α,β-unsaturated acceptor, such as a nitroalkene or an enone. The stereochemical outcome is determined by the facial bias imposed by the chiral catalyst during the C-C bond formation.[11]
Hypothetical Protocol for Asymmetric Michael Addition
This protocol is adapted from established procedures for primary amine-thiourea catalyzed Michael additions, with the thiourea co-catalyst omitted initially to assess the baseline reactivity of the aminoketone.[10]
Materials:
-
This compound
-
Michael Donor (e.g., acetone or cyclohexanone)
-
Michael Acceptor (e.g., trans-β-nitrostyrene)
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., toluene, CH₂Cl₂, or neat donor)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (e.g., 0.2 mmol, 20 mol%) in the chosen solvent (e.g., 2 mL of toluene).
-
Add triethylamine (0.2 mmol, 1.0 equivalent relative to the catalyst) and stir for 10 minutes.
-
Add the Michael donor (e.g., 2.0 mmol).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add the Michael acceptor (e.g., 1.0 mmol) to the reaction mixture.
-
Stir the reaction and monitor by TLC or GC/MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by ¹H NMR and chiral HPLC, respectively.
Table 2: Parameters for Optimization of the Asymmetric Michael Addition
| Parameter | Range to Investigate | Rationale |
| Catalyst Loading | 10 - 30 mol% | Higher catalyst loading may be required for less reactive substrates. |
| Solvent | Toluene, CH₂Cl₂, THF, neat | The choice of solvent can influence the solubility of intermediates and the transition state geometry. |
| Temperature | -40 °C to Room Temperature | Enantioselectivity is often highly dependent on the reaction temperature. |
| Additive | Acetic acid, Benzoic acid | An acidic co-catalyst can sometimes accelerate the turnover by facilitating iminium ion hydrolysis. |
Expected Outcomes and Future Directions
The use of this compound as an organocatalyst is a novel concept that requires experimental validation. However, based on established principles of organocatalysis, it is reasonable to expect that this compound could afford moderate to good yields and enantioselectivities in both aldol and Michael reactions. The steric hindrance around the chiral center is a promising feature for achieving high stereocontrol.
Further research could involve the derivatization of the ketone or amine functionality to fine-tune the catalyst's steric and electronic properties. For instance, reduction of the ketone to the corresponding alcohol would yield a chiral amino alcohol, a well-known class of ligands and organocatalysts.
Conclusion
This compound represents a readily available and structurally interesting candidate for asymmetric organocatalysis. The theoretical framework and model protocols provided in this guide offer a solid starting point for researchers to explore its potential in asymmetric aldol and Michael additions. Through systematic optimization, this simple aminoketone could prove to be a valuable addition to the organocatalyst toolbox for the efficient synthesis of chiral molecules.
References
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List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link][6]
- Tsogoeva, S. B. (2007). Recent advances in asymmetric organocatalysis. European Journal of Organic Chemistry, 2007(11), 1701–1716.
- Dalko, P. I., & Moisan, L. (2004). In the Golden Age of Organocatalysis.
- Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387.
- List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.
- List, B. (2004). The ying and yang of asymmetric aminocatalysis.
- Berkessel, A., & Gröger, H. (2005). Asymmetric Organocatalysis: From Biomimetic Concepts to Applications in Asymmetric Synthesis. Wiley-VCH.
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Tang, Z., Yang, Z.-H., Chen, X.-H., Cun, L.-F., Mi, A.-Q., Jiang, Y.-Z., & Gong, L.-Z. (2005). A Highly Efficient Organocatalyst for Direct Aldol Reactions of Ketones with Aldehydes. Journal of the American Chemical Society, 127(25), 9285–9289. [Link][9]
-
Wen, W., Zeng, Y., Peng, L.-Y., Fu, L.-N., & Guo, Q.-X. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters, 17(16), 3922–3925. [Link][3]
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Wang, W., Li, H., Wang, J., & Zu, L. (2005). Enantioselective organocatalytic Michael addition of malonates to α,β-unsaturated ketones. Organic Letters, 7(20), 4479–4482. [Link][10]
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Alza, E., Cambeiro, X. C., Cativiela, C., & Pericàs, M. A. (2011). Organo-catalytic diastereoselective aldol reaction: Application for the synthesis of biologically active alkaloids. Shodhganga. [Link]
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Xu, C., Zhang, L., & Luo, S. (2014). Asymmetric enamine catalysis with β-ketoesters by chiral primary amine: divergent stereocontrol modes. The Journal of Organic Chemistry, 79(23), 11517–11526. [Link][12]
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Lee, S., Park, J. H., Kang, J., & Kim, J. (2020). Organocatalytic Asymmetric Michael Addition of Ketones to α, β-Unsaturated Nitro Compounds. Molecules, 25(11), 2605. [Link][11]
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MacMillan, D. W. C. (2002). The First Enantioselective Organocatalytic Mukaiyama−Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Journal of the American Chemical Society, 124(44), 13038-13039. [Link][13]
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Lu, Y., & Wang, Y. (2013). Catalytic asymmetric synthesis of chiral γ-amino ketones via umpolung reactions of imines. PMC, 3(4), 491-496. [Link][14]
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Application Note & Protocols: 3-Amino-3-methyl-2-butanone hydrochloride as a Versatile Precursor for the Synthesis of Chiral Amines and Amino Alcohols
Abstract
Chiral amines and amino alcohols are foundational structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1] Their stereochemistry is often critical for therapeutic efficacy and safety. This guide provides an in-depth exploration of 3-amino-3-methyl-2-butanone hydrochloride (CAS: 10201-15-7), a prochiral amino ketone, as a strategic starting material for the stereoselective synthesis of valuable chiral building blocks.[2] We present two detailed protocols—catalytic asymmetric reduction and diastereoselective reductive amination using a chiral auxiliary—that transform the precursor's ketone functionality into a defined stereocenter. This document is designed for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the underlying scientific rationale to empower experimental design and troubleshooting.
Introduction
The Significance of Chiral Amines in Drug Discovery
The prevalence of amine functional groups in pharmaceuticals is remarkable, with estimates suggesting they are present in over 80% of all drugs and drug candidates.[1] When these amines are part of a stereocenter, the specific enantiomer often dictates the molecule's interaction with biological targets. Consequently, the development of robust, efficient, and highly stereoselective methods for synthesizing enantiomerically pure amines is a cornerstone of modern medicinal chemistry and process development.[3] Traditional methods can be challenging, but modern asymmetric synthesis provides powerful tools to achieve this control.[4]
This compound: A Key Building Block
This compound is a bifunctional organic compound that serves as an excellent starting point for creating more complex chiral molecules.[2] Its structure contains a prochiral ketone and a primary amine, offering multiple avenues for synthetic elaboration. The hydrochloride salt form enhances its stability and solubility in aqueous environments, making it a practical reagent for laboratory use.[2]
Table 1: Physicochemical Properties of the Precursor
| Property | Value | Reference(s) |
| CAS Number | 10201-15-7 | [5] |
| Molecular Formula | C₅H₁₂ClNO | [2][5] |
| Molecular Weight | 137.61 g/mol | [2][5] |
| Structure | A primary amine and a ketone | [6] |
This guide focuses on leveraging the ketone moiety for stereoselective transformations, a direct path to generating chiral 1,2-amino alcohols or more complex chiral diamines.
Foundational Synthetic Strategies
The conversion of the prochiral ketone in 3-amino-3-methyl-2-butanone into a chiral center can be achieved through several authoritative asymmetric synthesis strategies.
Strategy 1: Catalytic Asymmetric Reduction
This is one of the most efficient methods for producing chiral alcohols from ketones.[7] A small, substoichiometric amount of a chiral catalyst creates a chiral environment around the ketone. A hydride source, such as a borane complex, is then delivered to one face of the carbonyl, leading to the formation of one enantiomer of the alcohol in excess. The Corey-Bakshi-Shibata (CBS) reduction is a classic and reliable example of this approach.[8]
Strategy 2: Diastereoselective Synthesis via Chiral Auxiliaries
A chiral auxiliary is a stereogenic compound that is temporarily attached to the prochiral substrate.[9] This covalent modification directs subsequent reactions to occur with a high degree of diastereoselectivity. In the context of our precursor, the ketone can be condensed with a chiral amine to form a chiral imine intermediate. Reduction of this imine yields a diastereomeric mixture of secondary amines, where one diastereomer is heavily favored. The auxiliary can then be cleaved and recovered, releasing the desired enantiomerically enriched chiral amine.[9]
Strategy 3: Biocatalysis
Enzymes offer unparalleled stereoselectivity. Imine reductases (IREDs), reductive aminases (RedAms), and amine dehydrogenases (AmDHs) are classes of enzymes that can catalyze the asymmetric reduction of imines or the reductive amination of ketones with exceptional enantiomeric excess (ee).[10][11][12] These biocatalytic methods are increasingly used in industry due to their high selectivity and environmentally benign reaction conditions.[13]
Protocol 1: Asymmetric Synthesis of Chiral (3R,4S)-4-amino-4-methyl-3-pentanol via CBS Reduction
This protocol details the enantioselective reduction of the ketone in 3-amino-3-methyl-2-butanone to its corresponding chiral amino alcohol.
Principle & Rationale
The (S)-2-Methyl-CBS-oxazaborolidine catalyst coordinates with the borane-dimethyl sulfide (BMS) reducing agent. This complex sterically shields one face of the ketone, forcing the hydride to attack from the opposite face. This directed attack ensures the preferential formation of the (3R,4S)-amino alcohol. The existing amino group on the precursor must first be neutralized from its hydrochloride salt form to prevent interference with the catalyst and reagents.
Experimental Workflow
Caption: Workflow for Asymmetric CBS Reduction.
Materials and Reagents
-
This compound (1.0 eq)
-
(S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M, 1.0 eq)
-
Triethylamine (TEA, 1.1 eq), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol
-
Precursor Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add this compound. Add anhydrous THF, followed by the dropwise addition of triethylamine (1.1 eq). Stir the resulting suspension at room temperature for 30 minutes. This generates the free base of the aminoketone in situ.
-
Catalyst and Reagent Preparation: In a separate, larger, flame-dried, three-necked flask equipped with a dropping funnel and under argon, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq). Dilute with anhydrous THF and cool the solution to 0°C using an ice bath.
-
Slowly add the borane-dimethyl sulfide complex (1.0 eq) to the cooled catalyst solution. Stir for 15 minutes at 0°C.
-
Asymmetric Reduction: Transfer the aminoketone free base suspension from step 1 into the dropping funnel via cannula and add it dropwise to the catalyst-borane mixture over 30-45 minutes, ensuring the internal temperature remains below 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 4 hours. Monitor reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by the dropwise addition of anhydrous methanol. Vigorous gas evolution (hydrogen) will be observed. Stir for 30 minutes.
-
Work-up and Purification:
-
Concentrate the mixture under reduced pressure to remove the solvents.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the pure chiral amino alcohol.
-
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess (ee%) by chiral HPLC analysis.
Protocol 2: Synthesis of a Chiral Diamine via Reductive Amination with a Chiral Auxiliary
This protocol outlines the synthesis of a chiral diamine by reacting the precursor with a chiral primary amine, followed by reduction and auxiliary removal.
Principle & Rationale
This multi-step process requires careful planning.
-
Protection: The precursor's primary amine is first protected (e.g., as a Boc-carbamate) to prevent it from reacting with its own ketone group (self-condensation) or with the chiral auxiliary.
-
Condensation & Reduction: The ketone of the protected precursor is then reacted with a chiral amine, such as (R)-(+)-1-phenylethylamine, to form a diastereomeric imine. This is performed in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB), which selectively reduces the imine as it is formed.[14] The bulky phenyl group of the auxiliary sterically directs the hydride attack, leading to one diastereomer of the protected diamine in excess.
-
Deprotection & Cleavage: The Boc protecting group is removed under acidic conditions. The chiral auxiliary can then be removed via hydrogenolysis, yielding the final chiral diamine.
Experimental Workflow
Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.
Materials and Reagents
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
(R)-(+)-1-Phenylethylamine
-
Sodium triacetoxyborohydride (STAB)
-
Palladium on carbon (Pd/C, 10 wt%)
-
Trifluoroacetic acid (TFA)
-
Solvents: Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH)
-
Standard reagents for work-up and purification
Step-by-Step Protocol
-
Boc-Protection:
-
Suspend this compound (1.0 eq) in DCM. Add triethylamine (2.2 eq) and stir for 15 minutes.
-
Add Boc₂O (1.05 eq) and stir at room temperature overnight.
-
Perform an aqueous work-up. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate. Purify by column chromatography to obtain the N-Boc protected aminoketone.
-
-
Reductive Amination:
-
To a solution of the N-Boc protected aminoketone (1.0 eq) in DCE, add (R)-(+)-1-phenylethylamine (1.1 eq).
-
Stir for 30 minutes, then add STAB (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over MgSO₄, concentrate, and purify by column chromatography to isolate the diastereomerically enriched protected diamine.
-
-
Deprotection and Auxiliary Cleavage:
-
Dissolve the purified product from the previous step in DCM and cool to 0°C. Add TFA (10 eq) dropwise and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove TFA and DCM.
-
Dissolve the residue in methanol, add Pd/C (10 mol%), and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) overnight.
-
Filter the reaction through Celite to remove the catalyst and concentrate the filtrate. Purify the resulting crude product to obtain the final chiral diamine.
-
Data Summary and Method Comparison
The choice of synthetic route depends on factors such as scale, required stereopurity, and available equipment.
Table 2: Comparison of Synthetic Protocols
| Parameter | Protocol 1: Asymmetric Reduction | Protocol 2: Chiral Auxiliary |
| Target Molecule | Chiral Amino Alcohol | Chiral Diamine |
| Key Reagent | (S)-CBS Catalyst, Borane-DMS | (R)-1-Phenylethylamine, STAB |
| Stereocontrol | Enantioselective | Diastereoselective |
| Typical Selectivity | 85-98% ee | >95:5 dr |
| Number of Steps | 1 (from free base) | 3-4 |
| Pros | Highly atom-economical, catalytic | High diastereoselectivity, well-established |
| Cons | Requires anhydrous/inert conditions, expensive catalyst | Multi-step, generates stoichiometric waste |
Troubleshooting and Key Considerations
-
Low Enantioselectivity (Protocol 1): Ensure all reagents and solvents are strictly anhydrous. The presence of water can hydrolyze the catalyst and reducing agent. Verify the quality and age of the CBS catalyst.
-
Low Diastereoselectivity (Protocol 2): The choice of reducing agent is critical. STAB is generally superior to NaBH₃CN or NaBH₄ for this transformation as it is milder and less basic.[14]
-
Incomplete Reaction: For reductive amination, imine formation can be slow. Allowing the ketone and chiral amine to stir together before adding the reducing agent can sometimes improve yields.
-
Difficult Auxiliary Cleavage: Hydrogenolysis can be slow depending on the catalyst activity and substrate. Ensure the system is properly purged with hydrogen. Alternative cleavage methods may be necessary for complex substrates.
Conclusion
This compound is a highly valuable and versatile precursor for constructing stereochemically defined molecules. By leveraging powerful techniques in modern asymmetric synthesis, such as catalytic enantioselective reduction and auxiliary-controlled diastereoselective reactions, its prochiral ketone center can be effectively transformed into chiral amino alcohols and diamines. The protocols and scientific insights provided herein serve as a robust foundation for researchers aiming to utilize this building block in the synthesis of complex, high-value targets in pharmaceutical and chemical research.
References
- Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. PubMed.
- CymitQuimica. 3-AMINO-3-METHYL-2-BUTANONE HCL. CymitQuimica.
- Myers, A. G., et al. (2005). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC - NIH.
- Song, J., et al. (2013). Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. PMC - NIH.
- Rowles, I., et al. (2020). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science (RSC Publishing).
- Sunway Pharm Ltd. This compound - CAS:10201-15-7. Sunway Pharm Ltd.
- Wikipedia. Chiral auxiliary. Wikipedia.
- Rowles, I., et al. (2020). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science (RSC Publishing), DOI:10.1039/D0SC02253E.
- Sigma-Aldrich. Chiral Auxiliaries. Sigma-Aldrich.
- Ellman Laboratory. Asymmetric Synthesis of Amines. Yale University.
- ResearchGate. Asymmetric reductive amination for the synthesis of chiral amines.
- MySkinRecipes. 3-Amino-3-methylbutan-2-one hydrochloride. MySkinRecipes.
- Benchchem. 3-Amino-3-methyl-2-butanol | 13325-14-9. Benchchem.
- Wikipedia.
- Wang, Y., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.
- PubChem. 3-Amino-3-methylbutan-2-one. PubChem.
- Sigma-Aldrich. Chiral Amines in Asymmetric Synthesis. Sigma-Aldrich.
- Organic Chemistry Portal. Amine synthesis by imine reduction. Organic Chemistry Portal.
- ResearchGate. Routes for the synthesis of chiral tertiary amines.
- Benchchem. Chiral Synthesis of 3-Amino-1-(furan-3-yl)
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Turner, N. J., & Sheldon, R. A. (2017).
Sources
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- 11. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note & Protocol: High-Purity Isolation of 3-Amino-3-methyl-2-butanone hydrochloride via Recrystallization
Abstract
This document provides a detailed protocol for the purification of 3-Amino-3-methyl-2-butanone hydrochloride (CAS No. 10201-15-7) via recrystallization. The described methodology is designed for researchers, scientists, and drug development professionals aiming to enhance the purity of this aminoketone hydrochloride, a valuable building block in pharmaceutical and agrochemical synthesis.[1] This guide elucidates the underlying chemical principles, offers a step-by-step experimental procedure, and includes a comprehensive troubleshooting section to ensure reliable and reproducible results.
Introduction: The Rationale for Recrystallization
This compound is a key intermediate in organic synthesis.[1] Its purity is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and complications in downstream applications. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2][3] The principle of recrystallization hinges on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures.[2][4] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will readily dissolve it at an elevated temperature.[2] Upon cooling, the solubility of the compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain dissolved in the solvent (mother liquor).[3]
For amine hydrochlorides, the choice of solvent is critical. The salt's ionic nature generally makes it more soluble in polar solvents. However, a solvent that is too polar may dissolve the compound too readily, even at low temperatures, resulting in poor recovery. Conversely, a nonpolar solvent may not dissolve the salt sufficiently, even when heated. Therefore, a solvent of intermediate polarity or a mixed-solvent system is often optimal for the recrystallization of hydrochloride salts.[5]
Materials and Equipment
Reagents
-
This compound (crude, ~95-97% purity)
-
2-Propanol (ACS grade or higher)
-
Diethyl ether (anhydrous)
-
Acetone (ACS grade or higher)
-
Deionized water
-
Activated charcoal (optional, for removing colored impurities)
Equipment
-
Erlenmeyer flasks (various sizes)
-
Beakers
-
Graduated cylinders
-
Magnetic stirrer and stir bars
-
Hot plate with stirring capability
-
Thermometer
-
Büchner funnel and flask
-
Vacuum source (e.g., aspirator or vacuum pump)
-
Filter paper (Whatman No. 1 or equivalent)
-
Spatulas
-
Watch glass
-
Drying oven or vacuum desiccator
-
Melting point apparatus
Experimental Protocol: A Step-by-Step Guide
This protocol is designed as a robust starting point and may require minor optimization based on the specific impurities present in the starting material.
Solvent System Selection & Rationale
Based on general principles for the recrystallization of amine hydrochlorides, a mixed solvent system of 2-propanol and diethyl ether is proposed.[5] 2-Propanol, a moderately polar protic solvent, is expected to dissolve the hydrochloride salt at elevated temperatures. Diethyl ether, a nonpolar solvent, will act as an anti-solvent to reduce the solubility of the salt upon cooling and induce crystallization.[6] Acetone is recommended as a final wash due to its volatility and its likely poor solubility for the hydrochloride salt, which helps in removing residual mother liquor without dissolving the purified crystals.[5]
Recrystallization Workflow
Caption: Workflow for the purification of this compound.
Detailed Procedure
-
Dissolution:
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 50 mL of 2-propanol.
-
Gently heat the mixture on a hot plate with constant stirring.
-
Continue to add 2-propanol in small portions (2-3 mL at a time) until the solid completely dissolves. The goal is to use the minimum amount of hot solvent to create a saturated solution.[2] Avoid boiling the solvent vigorously to prevent excessive evaporation.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount (approximately 0.5 g) of activated charcoal to the solution.
-
Gently reheat the solution to boiling for 5-10 minutes with stirring. The charcoal will adsorb colored impurities.[2]
-
-
Hot Filtration (if necessary):
-
If activated charcoal was used or if insoluble impurities are present, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a glass funnel with a small amount of hot 2-propanol.
-
Place a fluted filter paper in the funnel and quickly filter the hot solution into the preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[7]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Inducing Crystallization (if necessary):
-
If no crystals have formed after cooling in the ice bath, it may be due to a supersaturated solution. Try scratching the inside of the flask with a glass rod at the surface of the solution to provide a nucleation site.[3]
-
If scratching does not induce crystallization, add diethyl ether dropwise while stirring until a slight cloudiness persists. Then, allow the flask to stand in the ice bath for another 20-30 minutes.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Wash the crystals with a small amount of a cold 1:1 mixture of 2-propanol and diethyl ether to remove the mother liquor.
-
Perform a final wash with a small amount of ice-cold acetone to remove the more polar solvent mixture.[5]
-
Continue to draw air through the crystals on the filter for several minutes to partially dry them.
-
-
Drying:
-
Transfer the purified crystals to a pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. Alternatively, dry in a vacuum desiccator over a suitable desiccant.
-
Purity Assessment
-
Melting Point: Determine the melting point of the purified this compound. A sharp melting point range close to the literature value indicates high purity.
-
Spectroscopy: Obtain ¹H NMR and ¹³C NMR spectra to confirm the chemical structure and assess for the presence of impurities.
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Starting Material | 10.0 g | Scalable amount for laboratory purification. |
| Initial 2-Propanol Volume | ~50 mL | A starting point to avoid using excessive solvent initially. |
| Dissolution Temperature | Near boiling point of 2-propanol (~82 °C) | To ensure complete dissolution in a minimal amount of solvent. |
| Cooling Protocol | Slow cooling to RT, then ≥ 30 min in ice bath | Promotes the formation of large, pure crystals and maximizes yield. |
| Anti-solvent (if needed) | Diethyl ether (added dropwise) | To reduce the solubility of the product and induce crystallization. |
| Washing Solvents | 1) Cold 1:1 2-propanol/diethyl ether2) Cold acetone | To remove residual mother liquor without significantly dissolving the purified product. |
| Drying Conditions | 40-50 °C under vacuum | To efficiently remove residual solvents without decomposing the product. |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution and re-cool.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound.- Add a small amount of an anti-solvent (diethyl ether). |
| Oiling out (formation of an oil instead of crystals) | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- High concentration of impurities. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly.- Consider a different solvent system with a lower boiling point. |
| Low recovery of purified product | - Too much solvent was used.- Premature crystallization during hot filtration.- Excessive washing of the crystals.- The compound is highly soluble in the cold solvent. | - Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is preheated.- Use minimal amounts of ice-cold solvent for washing.- Cool the solution for a longer period in the ice bath or consider a different solvent system. |
| Colored crystals after recrystallization | - Colored impurities were not fully removed. | - Repeat the recrystallization process, including the optional activated charcoal step. |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents like diethyl ether and acetone.
-
Fire Safety: Diethyl ether and acetone are highly flammable. Keep them away from open flames, hot plates, and other ignition sources.
-
Handling: Avoid inhalation of dust from the solid compound and vapors from the solvents. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
Conclusion
The protocol outlined in this application note provides a reliable and reproducible method for the purification of this compound. By understanding the principles of recrystallization and carefully selecting the solvent system, researchers can significantly enhance the purity of this important synthetic intermediate, thereby ensuring the quality and integrity of their subsequent research and development activities.
References
-
ResearchGate. (2017). Purification of organic hydrochloride salt? [Online discussion]. Available at: [Link]
-
Homework.Study.com. Why would mixed solvents be used for recrystallization? Available at: [Link]
-
University of California, Irvine. recrystallization-2.doc.pdf. Available at: [Link]
-
University of California, Los Angeles. Recrystallization. Available at: [Link]
-
Wikipedia. (2023). Recrystallization (chemistry). Available at: [Link]
-
University of Wisconsin-Madison. Recrystallization. Available at: [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available at: [Link]
-
Homi Bhabha Centre for Science Education. Recrystallization. Available at: [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Journal of the American Chemical Society. Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Available at: [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Online discussion]. Available at: [Link]
-
PubChem. 3-amino-3-methylbutan-2-one hydrochloride. Available at: [Link]
-
International Journal of Pharmaceutical Research. A Brief Review on Recrystallization of Clinically Important Drugs. Available at: [Link]
-
MySkinRecipes. 3-Amino-3-methylbutan-2-one hydrochloride. Available at: [Link]
-
Simple English Wikipedia. 3-Methyl-2-butanone. Available at: [Link]
-
PubChem. 3-Amino-3-methylbutan-2-one. Available at: [Link]
-
PubChem. 3-Methyl-2-butanone. Available at: [Link]
-
PubChem. 3-Amino-3-methylbutan-2-ol. Available at: [Link]
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- 5. researchgate.net [researchgate.net]
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Application Note: A Comprehensive Guide to HPLC Method Development for the Analysis of α-Amino Ketones
Introduction: The Analytical Challenge of α-Amino Ketones
α-Amino ketones are a pivotal class of organic compounds, featuring a ketone and an amino group on adjacent carbon atoms. This structural motif is prevalent in a wide range of biologically active molecules, including pharmaceuticals, natural products, and crucial metabolic intermediates.[1] The synthetic cathinone class of compounds, also known as "bath salts," are derivatives of cathinone, the primary psychoactive component of the Catha edulis (khat) plant, and represent a significant area of interest in forensic and clinical toxicology.[2][3]
The analysis of α-amino ketones by High-Performance Liquid Chromatography (HPLC) presents a unique set of challenges stemming from their inherent chemical properties. Their bifunctional nature imparts high polarity, making them difficult to retain on conventional reversed-phase columns. Furthermore, many α-amino ketones are susceptible to degradation, including self-condensation and keto-enol tautomerization, which can be influenced by pH, temperature, and the solvent matrix.[2] For compounds lacking a strong native chromophore, sensitive detection requires derivatization or the use of mass spectrometry (MS).
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on developing robust and reliable HPLC methods for the analysis of α-amino ketones. We will delve into the causality behind experimental choices, from stationary phase selection to mobile phase optimization and sample handling, ensuring a scientifically sound and field-proven approach.
Understanding the Analyte: Key Physicochemical Properties
A successful HPLC method development strategy begins with a thorough understanding of the analyte's properties. For α-amino ketones, the following are critical considerations:
-
Polarity and Hydrophilicity: The presence of both a carbonyl and an amino group makes these molecules highly polar. This often results in poor retention on traditional C18 columns, where hydrophobic interactions are the primary retention mechanism.
-
Ionization State (pKa): The amino group is basic and will be protonated at acidic pH. The pKa of the amino group will dictate the charge of the molecule at a given mobile phase pH, which is a critical parameter for retention in both reversed-phase and ion-exchange chromatography.
-
Stability: Primary and secondary α-amino ketones can be unstable and prone to self-condensation. Some derivatives, like methylone, have shown instability in biological matrices.[2] Thermal instability is also a concern, making techniques like Gas Chromatography (GC) less suitable without derivatization.[2] Method development must therefore consider sample preparation and analytical conditions that minimize degradation.
-
Chirality: Many α-amino ketones possess a chiral center at the α-carbon, leading to the existence of enantiomers with potentially different pharmacological and toxicological profiles.[1][4] Chiral separation may be necessary depending on the application.
Strategic Approaches to HPLC Method Development
Given the challenges associated with α-amino ketone analysis, a multi-faceted approach to method development is often necessary. The following sections outline three primary strategies.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for the separation of polar compounds and is particularly well-suited for the direct analysis of underivatized α-amino ketones.[5][6]
-
Principle of Separation: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer. Retention is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.
-
Advantages for α-Amino Ketones:
-
Excellent Retention: Provides strong retention for polar analytes that are not retained in reversed-phase.
-
MS Compatibility: The high organic content of the mobile phase is ideal for electrospray ionization mass spectrometry (ESI-MS), leading to enhanced sensitivity.[5][6]
-
Orthogonal Selectivity: Offers a different selectivity compared to reversed-phase chromatography.
-
-
Method Development Considerations:
-
Stationary Phase Selection: Bare silica, amide, and zwitterionic phases are common choices. Amide phases often provide good peak shape for basic compounds.
-
Mobile Phase Composition: Typically consists of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate) to control pH and ionic strength. The water content is the primary driver of elution strength.
-
Sample Diluent: To avoid peak distortion, the sample should be dissolved in a solvent with a similar or weaker elution strength than the initial mobile phase (i.e., high organic content).
-
Mixed-Mode Chromatography (MMC)
MMC utilizes stationary phases that exhibit more than one retention mechanism, such as a combination of reversed-phase and ion-exchange properties. This approach offers unique selectivity for polar and ionizable compounds like α-amino ketones.
-
Principle of Separation: MMC columns can have both hydrophobic (e.g., C18) and ion-exchange (e.g., cation or anion exchange) functionalities. This allows for the simultaneous exploitation of hydrophobic and electrostatic interactions to achieve separation.
-
Advantages for α-Amino Ketones:
-
Tunable Selectivity: Retention can be manipulated by adjusting both the organic content and the pH/ionic strength of the mobile phase.
-
Improved Peak Shape: The ion-exchange functionality can help to improve the peak shape of basic compounds that may exhibit tailing on traditional reversed-phase columns.
-
Retention of Polar and Non-polar Compounds: Useful for analyzing samples containing a mixture of analytes with a wide range of polarities.
-
-
Method Development Considerations:
-
Stationary Phase Selection: A variety of mixed-mode phases are commercially available, including those with embedded polar groups or ion-exchange ligands.
-
Mobile Phase pH and Buffer: The pH of the mobile phase is a critical parameter for controlling the ionization of both the analyte and the stationary phase, thus influencing retention. The buffer concentration will affect the strength of the ion-exchange interactions.
-
Reversed-Phase HPLC with Derivatization
For laboratories equipped with UV or fluorescence detectors, pre-column derivatization is a robust strategy to enhance the detectability and chromatographic retention of α-amino ketones.
-
Principle of Derivatization: A derivatizing reagent reacts with the primary or secondary amine functionality of the α-amino ketone to attach a chromophoric or fluorophoric tag. This not only improves detection but also increases the hydrophobicity of the molecule, leading to better retention on reversed-phase columns.
-
Common Derivatizing Reagents for Amines:
-
Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to form highly fluorescent and UV-active derivatives.
-
9-fluorenylmethyl chloroformate (FMOC-Cl): Another popular reagent that provides high fluorescence quantum yields.
-
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.
-
NBD-Cl (7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole): A fluorogenic reagent used for the analysis of primary and secondary amines.[7]
-
-
Method Development Considerations:
-
Reaction Optimization: The derivatization reaction conditions (pH, temperature, time, and reagent concentration) must be optimized to ensure complete and reproducible derivatization.
-
Derivative Stability: The stability of the resulting derivative under the chromatographic conditions should be evaluated.
-
Removal of Excess Reagent: The derivatization protocol should include a step to remove or quench the excess reagent to avoid interference in the chromatogram.
-
Detailed Protocol: HILIC-MS/MS Analysis of Synthetic Cathinones
This protocol is adapted from a validated method for the simultaneous quantification of synthetic cathinones (a class of α-amino ketones) in biological matrices and serves as a robust starting point for method development.[5][6][8]
Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1 M phosphate buffer.
-
Loading: Load the pre-treated sample (e.g., diluted urine or protein-precipitated plasma) onto the cartridge.
-
Washing:
-
Wash with 1 mL of deionized water.
-
Wash with 1 mL of 0.1 M acetic acid.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute the analytes with 1 mL of a freshly prepared solution of methylene chloride:isopropanol:ammonium hydroxide (78:20:2 v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C. Reconstitute the residue in 100 µL of acetonitrile for injection.
HPLC Conditions
-
Column: HILIC Silica Column (e.g., 100 mm x 2.1 mm, 3 µm)
-
Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water
-
Mobile Phase B: 90% Acetonitrile with 10% Mobile Phase A
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 95% B
-
6.1-10 min: 95% B (Re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Triple Quadrupole)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: To be determined for each specific analyte by infusing a standard solution and optimizing the precursor and product ions.
Method Validation according to ICH Guidelines
Once the HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[9]
| Validation Parameter | Description |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has an appropriate level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
| Stability | The stability of the analyte in the sample matrix and in the prepared analytical solutions should be evaluated to ensure that the results are not affected by degradation during storage and analysis. This is particularly crucial for developing a stability-indicating method.[10][11] |
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with silanols on the stationary phase; sample solvent mismatch. | Use a highly deactivated column, adjust mobile phase pH to suppress ionization of silanols, or use a mobile phase additive like triethylamine. Ensure the sample is dissolved in a solvent similar to the mobile phase. |
| Irreproducible Retention Times | Insufficient column equilibration, especially in HILIC; temperature fluctuations; changes in mobile phase composition. | Increase column equilibration time between injections (at least 10-15 column volumes for HILIC). Use a column oven to maintain a constant temperature. Prepare mobile phases carefully and consistently. |
| Low Sensitivity | Analyte degradation; poor ionization in MS; lack of a strong chromophore for UV detection. | Optimize sample preparation to minimize degradation (e.g., work at low temperatures, protect from light). Adjust mobile phase pH to enhance ionization. Consider derivatization for UV or fluorescence detection. |
| Ghost Peaks | Carryover from previous injections; contamination in the mobile phase or system. | Implement a robust needle wash protocol in the autosampler. Use high-purity solvents and freshly prepared mobile phases. Flush the system thoroughly. |
Visualization of the Method Development Workflow
Caption: A logical workflow for HPLC method development for α-amino ketones.
Conclusion
The development of a robust and reliable HPLC method for the analysis of α-amino ketones requires a systematic approach that takes into account the unique physicochemical properties of this class of compounds. By carefully considering the challenges of polarity, stability, and detection, and by strategically employing techniques such as HILIC, mixed-mode chromatography, or reversed-phase HPLC with derivatization, it is possible to develop methods that are fit for purpose. This application note provides a framework for this process, from initial analyte characterization to final method validation. The detailed protocol for HILIC-MS/MS analysis of synthetic cathinones serves as a practical starting point that can be adapted for a wide variety of α-amino ketones. As with any analytical method development, a thorough understanding of the underlying principles of chromatography and a commitment to rigorous validation are the cornerstones of success.
References
-
DeVelin, S. C., et al. (2014). Quantification of Synthetic Cathinones in Rat Brain Using HILIC–ESI-MS/MS. Journal of Analytical Toxicology, 38(7), 419–426. Available at: [Link]
-
DeVelin, S. C., et al. (2014). Quantification of Synthetic Cathinones in Rat Brain Using HILIC-ESI-MS/MS. PubMed, 25013184. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Amphetamine. Retrieved from [Link]
-
Shan, F., et al. (2015). Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations. U.S. Department of Justice. Available at: [Link]
-
United Nations Office on Drugs and Crime. (2015). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. UNODC. Available at: [Link]
-
Mayer, M., et al. (2014). Simultaneous determination of 4-substituted cathinones (4-MMC, 4-MEC and 4-FMC) in human urine by HPLC-DAD. ResearchGate. Available at: [Link]
-
DeVelin, S. C., et al. (2014). Quantification of synthetic cathinones in rat brain using HILIC-ESI-MS/MS. ResearchGate. Available at: [Link]
-
Waters Corporation. (2012). Analysis of “Bath Salt” Compounds from Urine for Forensic Toxicology Using μElution Mixed-mode SPE Combined with UPLC-MS/MS Detection. Available at: [Link]
-
Royal Society of Chemistry. (2025). The Analysis of Khat and Cathinones. In Controlled Drug Analysis. Available at: [Link]
-
Oxford Academic. (2014). Quantification of Synthetic Cathinones in Rat Brain Using HILIC–ESI-MS/MS. Journal of Analytical Toxicology. Available at: [Link]
-
Schram, J., et al. (2021). Electrochemical profiling and liquid chromatography–mass spectrometry characterization of synthetic cathinones: From methodology to detection in forensic samples. Drug Testing and Analysis. Available at: [Link]
-
Silva, B., et al. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. Molecules. Available at: [Link]
-
Costa, J. L., et al. (2021). A novel method for the determination of synthetic cathinones and related substances in postmortem blood samples using cork-based dispersive solid-phase microextraction prior to LC-MS/MS analysis. ResearchGate. Available at: [Link]
-
Schwendt, M., et al. (2023). Forensic Analysis of Synthetic Cathinones on Nanomaterials-Based Platforms: Chemometric-Assisted Voltametric and UPLC-MS/MS Investigation. MDPI. Available at: [Link]
-
Oxford Academic. (2020). Fast Analytical Method for Determining Synthetic Cathinones in Oral Fluid by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology. Available at: [Link]
-
Bishop, C., et al. (2022). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. MDPI. Available at: [Link]
-
Manzoni, C., et al. (2018). Determination of several synthetic cathinones and an amphetamine-like compound in urine by gas chromatography with mass. SciSpace. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Amphetamine. Retrieved from [Link]
-
Schwendt, M., et al. (2023). Forensic Analysis of Synthetic Cathinones on Nanomaterials-Based Platforms: Chemometric-Assisted Voltametric and UPLC-MS/MS Investigation. PubMed. Available at: [Link]
-
Berrier, C. L., et al. (2014). Analyzing Synthetic Cathinones Using Direct Sample Analysis Time-of-Flight Mass Spectrometry. LCGC International. Available at: [Link]
-
Johnson, R. D., & Lewis, R. J. (2015). Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent. PubMed Central. Available at: [Link]
-
Ali, I., et al. (2015). Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. PubMed. Available at: [Link]
-
Tzanavaras, P. D., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. Available at: [Link]
-
Szulejko, J. E., & Kim, K.-H. (2014). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate. Available at: [Link]
-
Pérez-Lozano, P., et al. (2002). Liquid Chromatographic Analysis of Amphetamine and Related Compounds in Urine Using Solid-Phase Extraction and 3,5-Dinitrobenzoyl. Journal of Chromatographic Science. Available at: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
-
J. Med. Chem. (2005). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Journal of Medicinal Chemistry. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
Bae, J. Y., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
-
Qureshi, G. A. (1987). High-performance liquid chromatographic methods with fluorescence detection for the determination of branched-chain amino acids and their alpha-keto analogues in plasma samples of healthy subjects and uraemic patients. PubMed. Available at: [Link]
-
Torok, D. S., et al. (2001). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. ResearchGate. Available at: [Link]
-
Brückner, H., & Gah, C. (1991). A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. Semantic Scholar. Available at: [Link]
-
Hara, S., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry. Available at: [Link]
-
AMS Biotechnology (AMSBIO). (2025). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]
-
Sultan, M. A. (2010). Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma. ResearchGate. Available at: [Link]
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Application Note: Enantioselective Analysis of 3-Amino-3-methyl-2-butanone by Chiral High-Performance Liquid Chromatography
Abstract
This application note presents a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 3-Amino-3-methyl-2-butanone, a chiral aminoketone. The method utilizes a polysaccharide-based chiral stationary phase (CSP) to achieve baseline resolution of the (R)- and (S)-enantiomers. This protocol is intended for researchers, scientists, and professionals in the fields of pharmaceutical development, quality control, and asymmetric synthesis who require accurate determination of the enantiomeric purity of this compound and its analogs. The causality behind the selection of the stationary phase, mobile phase composition, and detection parameters is discussed in detail to provide a comprehensive guide for method development and optimization.
Introduction
Chiral amines and ketones are fundamental building blocks in the synthesis of a vast array of biologically active molecules and pharmaceuticals.[1] The stereochemistry of these molecules is of paramount importance, as individual enantiomers can exhibit significantly different pharmacological, toxicological, and metabolic profiles. 3-Amino-3-methyl-2-butanone possesses a chiral center at the C3 position, a quaternary carbon, making its separation a challenging yet critical task for ensuring the safety and efficacy of potential drug candidates derived from it.
The direct separation of enantiomers by HPLC using a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for determining enantiomeric composition.[1][2] This approach relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to differential retention times.[3] Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and high success rates for resolving a wide variety of racemates, including chiral amines and ketones.[4][5]
This application note provides a detailed, step-by-step protocol for the chiral separation of 3-amino-3-methyl-2-butanone enantiomers. We will explore the rationale for column and mobile phase selection and provide a validated method that can be readily implemented in a laboratory setting.
Causality of Methodological Choices
The successful enantioselective separation of 3-amino-3-methyl-2-butanone hinges on maximizing the differential interactions between its enantiomers and the chiral stationary phase. The selected methodology is a culmination of established principles in chiral chromatography.
Chiral Stationary Phase (CSP) Selection
The choice of a cellulose-based CSP, specifically cellulose tris(3,5-dimethylphenylcarbamate) , is foundational to this method. Here's the rationale:
-
Polysaccharide-Based CSPs: These are known for their broad enantiorecognition capabilities for a wide range of chiral compounds.[4][5] The helical structure of the polysaccharide backbone creates chiral grooves or cavities.
-
Cellulose vs. Amylose: While both are effective, cellulose derivatives have been shown to exhibit higher enantioselectivity for some β-aminoketones.[4]
-
Carbamate Derivatives: The phenylcarbamate derivatives on the cellulose backbone provide crucial interaction sites, including hydrogen bonding (from the N-H and C=O groups of the carbamate), π-π stacking (with the phenyl rings), and dipole-dipole interactions. These interactions are essential for forming the transient diastereomeric complexes necessary for separation.
-
3,5-Dimethylphenyl Substitution: The methyl groups on the phenyl rings create steric hindrance, which enhances the three-dimensional structure of the chiral selector and can lead to more defined "chiral pockets." This steric influence forces the enantiomers to adopt specific orientations, amplifying the differences in their interaction energies with the CSP.
Mobile Phase Selection
A normal-phase mobile phase consisting of n-Hexane and an alcohol modifier (Isopropanol) was chosen for the following reasons:
-
Enhanced Interactions: In normal-phase mode, non-polar solvents like hexane do not compete strongly with the analyte for the polar interaction sites on the CSP. This promotes the crucial hydrogen bonding, π-π, and dipole-dipole interactions required for chiral recognition.[6]
-
Alcohol Modifier: The alcohol (Isopropanol) acts as a polar modifier to control the retention time of the analytes. By competing with the analyte for polar sites on the CSP, it modulates the elution strength of the mobile phase. The concentration of the alcohol is a critical parameter for optimizing both retention and resolution.
-
Basic Additive (Diethylamine - DEA): The inclusion of a small amount of a basic additive like DEA is critical when analyzing basic compounds like amines on silica-based CSPs. DEA serves two primary purposes:
-
Improved Peak Shape: It deactivates the acidic residual silanol groups on the silica surface, which can cause strong, non-specific interactions with the basic amine, leading to peak tailing.
-
Enhanced Enantioselectivity: By competing with the analyte's amino group for non-chiral interaction sites, it can sometimes enhance the enantioselective interactions with the chiral selector.
-
Experimental Protocol
Materials and Reagents
-
Racemic 3-Amino-3-methyl-2-butanone: (≥98% purity)
-
n-Hexane: HPLC grade
-
Isopropanol (IPA): HPLC grade
-
Diethylamine (DEA): Reagent grade
-
Chiral HPLC Column: A cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., CHIRALCEL® OD-H or equivalent), 250 x 4.6 mm, 5 µm particle size.
Instrumentation
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.
-
Data Acquisition Software: Chromatography data station for instrument control, data acquisition, and processing.
Chromatographic Conditions
| Parameter | Condition |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Conc. | 1.0 mg/mL in mobile phase |
Protocol Workflow
Figure 1: HPLC workflow for chiral separation.
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Carefully measure 900 mL of n-Hexane, 100 mL of Isopropanol, and 1 mL of Diethylamine.
-
Combine the components in a suitable solvent reservoir.
-
Mix thoroughly and degas the mobile phase using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of racemic 3-Amino-3-methyl-2-butanone.
-
Dissolve the sample in 10 mL of the mobile phase to achieve a final concentration of 1.0 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter before transferring it to an HPLC vial.
-
-
HPLC System Setup and Equilibration:
-
Install the chiral column in the column compartment.
-
Set the column temperature to 25 °C.
-
Purge the pump with the prepared mobile phase.
-
Equilibrate the column by pumping the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Data Acquisition:
-
Set the UV detector wavelength to 220 nm.
-
Inject 10 µL of the prepared sample onto the column.
-
Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the two enantiomers.
-
Calculate the resolution (Rs) between the two peaks using the following formula: Rs = 2(t₂ - t₁) / (w₁ + w₂) Where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are their respective peak widths at the base.
-
Determine the enantiomeric excess (% ee) if analyzing an enantioenriched sample.
-
Expected Results and Discussion
Under the specified conditions, a baseline separation of the two enantiomers of 3-Amino-3-methyl-2-butanone is expected. A hypothetical chromatogram is shown in Figure 2.
Figure 2: Hypothetical chromatogram of the enantioselective separation of 3-Amino-3-methyl-2-butanone.
| Parameter | Expected Value |
| Retention Time (Enantiomer 1) | ~ 8.5 min |
| Retention Time (Enantiomer 2) | ~ 10.2 min |
| Resolution (Rs) | > 1.5 |
| Tailing Factor | < 1.5 |
The elution order of the enantiomers is dependent on the specific column used and should be determined by injecting a standard of a known single enantiomer if available. The resolution value (Rs) is a critical measure of the separation quality, with a value greater than 1.5 indicating baseline separation, which is essential for accurate quantification.
Method Optimization and Troubleshooting
The provided method serves as an excellent starting point. However, minor adjustments may be necessary depending on the specific HPLC system and column batch.
Figure 3: Troubleshooting guide for chiral separation.
-
Poor Resolution: If the resolution is below 1.5, consider decreasing the percentage of Isopropanol in the mobile phase (e.g., to 95:5:0.1). This will increase retention times but often improves the separation factor. Alternatively, reducing the flow rate (e.g., to 0.8 mL/min) can enhance efficiency and resolution.
-
Excessive Retention Time: If the peaks elute too late, increase the concentration of Isopropanol (e.g., to 85:15:0.1) to reduce retention.
-
Peak Tailing: If significant peak tailing is observed, this is likely due to interactions with residual silanols. A slight increase in the concentration of Diethylamine (e.g., to 0.2%) can often mitigate this issue.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of 3-Amino-3-methyl-2-butanone enantiomers by HPLC. The selection of a cellulose-based chiral stationary phase in combination with a normal-phase mobile phase containing a basic additive provides the necessary selectivity and efficiency for achieving baseline resolution. The detailed methodology and troubleshooting guide offer a robust framework for researchers to implement and adapt this method for routine analysis and quality control in pharmaceutical and chemical research.
References
- Vertex AI Search. (2026).
- PubMed. (2015).
- Sigma-Aldrich. (n.d.).
- Phenomenex. (n.d.).
- Scientist Live. (2013).
- YAKHAK HOEJI. (2021).
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- 6. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: Capillary Electrophoresis for the Enantioseparation of Aminoketones
Audience: Researchers, scientists, and drug development professionals.
Abstract: This comprehensive technical guide provides a detailed exploration of capillary electrophoresis (CE) for the enantioseparation of aminoketones, a class of compounds of significant interest in pharmaceutical development. This document moves beyond a simple recitation of steps to explain the fundamental principles and causality behind experimental choices, empowering researchers to develop and troubleshoot robust and efficient analytical methods. Detailed protocols, method development strategies, and troubleshooting guidance are provided to ensure reliable and reproducible results.
Introduction: The Power of Capillary Electrophoresis for Chiral Separations
Capillary electrophoresis has emerged as a powerful and versatile technique for the analysis of chiral compounds, offering numerous advantages over traditional methods like high-performance liquid chromatography (HPLC).[1][2] Its high separation efficiency, rapid analysis times, low consumption of samples and reagents, and the flexibility to screen a wide variety of chiral selectors make it an attractive tool in pharmaceutical analysis.[3][4][5] For aminoketones, which are often basic compounds, CE provides an excellent platform for achieving high-resolution enantioseparation, a critical step in drug development due to the often differing pharmacological and toxicological profiles of enantiomers.[2]
The fundamental principle of CE lies in the differential migration of charged species in an electric field within a narrow fused-silica capillary.[6] To separate enantiomers, which possess identical physicochemical properties in an achiral environment, a chiral selector is introduced into the background electrolyte (BGE).[7] This selector forms transient diastereomeric complexes with the enantiomers, leading to differences in their effective electrophoretic mobilities and, consequently, their separation.[7][8]
The Mechanism of Enantioseparation in CE
The separation of enantiomers in CE is a dynamic process governed by the interactions between the analyte enantiomers and the chiral selector. This interaction leads to the formation of transient diastereomeric complexes with differing association constants and/or mobilities.[8][9]
Diagram: Mechanism of Chiral Separation in CE
Caption: Interaction of enantiomers with a chiral selector to form diastereomeric complexes with different mobilities.
Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE due to their versatility, commercial availability, and UV transparency.[10][11][12] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with a wide range of molecules.[13]
Method Development Strategy for Aminoketones
A systematic approach to method development is crucial for achieving successful enantioseparation. For aminoketones, which are typically basic compounds, the following strategy is recommended.[14]
Initial Screening of Chiral Selectors
The choice of the chiral selector is the most critical parameter. For basic aminoketones, which are protonated at low pH, both neutral and anionic cyclodextrins are effective.
-
Neutral Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dimethyl-β-cyclodextrin (DM-β-CD) are excellent starting points.
-
Anionic (Sulfated) Cyclodextrins: Highly sulfated-β-cyclodextrin (HS-β-CD) often provides strong interactions and can lead to excellent resolution.[15]
A screening of these CDs at a fixed concentration (e.g., 10-20 mM) in a low pH buffer is an efficient way to identify a promising selector.[14]
Optimization of Separation Parameters
Once a suitable chiral selector is identified, the separation can be optimized by systematically adjusting the following parameters:
-
Buffer pH: For basic aminoketones, a low pH (typically 2.5-3.0) is advantageous as it ensures the analytes are fully protonated and migrate as cations.[14][15] A common buffer system is phosphoric acid adjusted with triethanolamine.[14]
-
Chiral Selector Concentration: The concentration of the CD directly influences the extent of complexation and, therefore, the resolution. A concentration range of 5-30 mM is typically explored.
-
Applied Voltage: Higher voltages generally lead to shorter analysis times and sharper peaks. However, excessive voltage can cause Joule heating, leading to band broadening and potential degradation of the sample. A range of 15-30 kV is common.
-
Temperature: Temperature affects buffer viscosity and complexation kinetics.[7] Maintaining a constant and controlled temperature (e.g., 25°C) is essential for reproducibility.
Advanced Optimization: Dual Chiral Selector Systems
In cases where a single chiral selector does not provide baseline separation, a dual system can be employed.[11] Combining a neutral CD with an anionic CD can often enhance enantioselectivity.[11][14]
Detailed Protocols
The following protocols provide a step-by-step guide for the enantioseparation of a model aminoketone.
Materials and Reagents
| Material/Reagent | Specifications |
| Fused-Silica Capillary | 50 µm i.d., 360 µm o.d., effective length 40 cm, total length 50 cm |
| Background Electrolyte (BGE) | 100 mM Phosphoric Acid, adjusted to pH 2.5 with Triethanolamine |
| Chiral Selector | Highly Sulfated-β-Cyclodextrin (HS-β-CD) |
| Rinse Solutions | 0.1 M NaOH, 0.1 M HCl, Deionized Water |
| Sample Solvent | Deionized Water or BGE |
| Model Aminoketone | Racemic Cathinone (or similar aminoketone) |
Instrument Setup and Capillary Conditioning
Diagram: Experimental Workflow
Caption: A streamlined workflow for capillary electrophoresis experiments.
-
New Capillary Conditioning:
-
Rinse with 1 M NaOH for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Rinse with 0.1 M HCl for 10 minutes.
-
Rinse with deionized water for 10 minutes.
-
Finally, rinse with the BGE for 15 minutes.
-
-
Daily Capillary Conditioning:
-
Rinse with 0.1 M NaOH for 5 minutes.
-
Rinse with deionized water for 2 minutes.
-
Rinse with BGE for 5 minutes before the first injection.
-
Preparation of Solutions
-
Background Electrolyte (BGE): Prepare a 100 mM solution of phosphoric acid in deionized water. Adjust the pH to 2.5 with triethanolamine.
-
Chiral Selector Stock Solution: Prepare a 100 mM stock solution of HS-β-CD in the BGE.
-
Working BGE with Chiral Selector: Prepare the desired concentration of HS-β-CD (e.g., 15 mM) by diluting the stock solution with the BGE. Filter all solutions through a 0.45 µm syringe filter before use.
-
Sample Preparation: Dissolve the racemic aminoketone in the sample solvent to a final concentration of approximately 1 mg/mL.[16] Dilute further with the same solvent if necessary to avoid overloading the capillary.
CE Analysis Protocol
| Parameter | Setting | Rationale |
| Capillary | 50 µm i.d., 50 cm total length, 40 cm effective length | Standard dimensions for good resolution and analysis time. |
| BGE | 100 mM Phosphate buffer, pH 2.5, with 15 mM HS-β-CD | Low pH ensures aminoketone is cationic. HS-β-CD provides chiral recognition.[14][15] |
| Voltage | +20 kV (Normal Polarity) | Provides efficient separation. Positive polarity for cationic analytes. |
| Temperature | 25 °C | Ensures reproducible migration times and interactions.[7] |
| Injection | Hydrodynamic injection at 50 mbar for 5 seconds | A short injection plug minimizes band broadening. |
| Detection | UV at 214 nm | Common wavelength for compounds with aromatic rings. |
Procedure:
-
Place the appropriate vials containing the BGE, rinse solutions, and sample in the instrument autosampler.
-
Equilibrate the capillary with the working BGE for 5 minutes.
-
Inject the sample using the specified parameters.
-
Apply the separation voltage and record the electropherogram.
-
Between runs, rinse the capillary with the BGE for 2 minutes to ensure reproducibility.
Data Analysis and Interpretation
The output from a CE experiment is an electropherogram, which plots detector response versus migration time. For a successful enantioseparation, two distinct peaks corresponding to the two enantiomers will be observed.
The resolution (Rs) between the two enantiomer peaks is a measure of the quality of the separation and can be calculated using the following equation:
Rs = 2(t₂ - t₁) / (w₁ + w₂)
Where t₁ and t₂ are the migration times of the two enantiomers, and w₁ and w₂ are their respective peak widths at the base. A resolution of ≥ 1.5 is generally considered baseline separation.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No separation | - Inappropriate chiral selector or concentration.- Incorrect buffer pH. | - Screen different types of CDs.- Optimize CD concentration.- Ensure pH is appropriate for the analyte's pKa. |
| Poor resolution/peak shape | - Joule heating.- Sample overload.- Adsorption of analyte to the capillary wall. | - Reduce the applied voltage.- Dilute the sample.- Incorporate an organic modifier (e.g., methanol) in the BGE.- Use a coated capillary. |
| Unstable current | - Air bubbles in the capillary or buffer vials.- Buffer depletion or mismatch. | - Degas all solutions.- Replenish buffer vials regularly.[17] |
| Fluctuating migration times | - Inconsistent capillary temperature.- Changes in BGE composition.- Capillary surface modification. | - Ensure robust temperature control.- Prepare fresh BGE daily.- Implement a rigorous capillary conditioning protocol.[18][19] |
Conclusion
Capillary electrophoresis is a highly effective and efficient technique for the enantioseparation of aminoketones. By understanding the principles of chiral recognition and adopting a systematic approach to method development, researchers can achieve robust and reproducible separations. The protocols and strategies outlined in this guide provide a solid foundation for the successful application of CE in the analysis of chiral aminoketones in pharmaceutical research and development.
References
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Schmitt, T., & Engelhardt, H. (1995). Optimization of enantiomeric separation in capillary electrophoresis by reversal of migration order and using different derivatized cyclodextrins. Journal of Chromatography A, 697(1-2), 561–570. [Link]
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Lin, C. E., & Lin, C. H. (2003). Comparison of enantioseparations using Cu(II) complexes with L-amino acid amides as chiral selectors or chiral stationary phases by capillary electrophoresis, capillary electrochromatography and micro liquid chromatography. Journal of chromatography. A, 990(1-2), 75–82. [Link]
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Al-Majidi, S. M. D., & Al-Bayati, Y. K. (2023). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC advances, 13(4), 2533–2541. [Link]
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El-Kimary, E. I., Khamis, E. F., & Belal, S. F. (2016). Enantiospecific HPLC and CE Methods for Separation and Determination of S-Darifenacin in Pharmaceutical Formulations. Chromatographia, 79(1-2), 107-114. [Link]
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Krait, S., & Scriba, G. K. A. (2021). Development of a Chiral Capillary Electrophoresis Method for the Enantioseparation of Verapamil Using Cyclodextrins as Chiral Selectors and Experimental Design Optimization. Molecules (Basel, Switzerland), 26(16), 4983. [Link]
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Application Notes & Protocols: The Role of α-Amino Ketones in Medicinal Chemistry
Introduction: The Unique Duality of α-Amino Ketones
The α-amino ketone is a privileged structural motif in medicinal chemistry, embodying a unique chemical duality that makes it a powerful tool for drug design and a versatile building block in organic synthesis.[1][2][3] This moiety consists of a carbonyl group positioned adjacent to an amino group, a simple arrangement that imparts a rich and nuanced reactivity. The electrophilic nature of the ketone is modulated by the adjacent nucleophilic amine, creating a scaffold that can engage in a wide array of chemical transformations and biological interactions.
This guide provides an in-depth exploration of the synthesis, reactivity, and application of α-amino ketones for researchers, scientists, and drug development professionals. We will delve into their critical role as covalent enzyme inhibitors and as key synthetic intermediates for constructing complex, biologically active molecules.
Key Applications in Medicinal Chemistry
The versatility of the α-amino ketone scaffold has led to its incorporation into numerous therapeutic agents.[4] Its utility can be broadly categorized into two main areas: its function as a reactive "warhead" for enzyme inhibition and its role as a precursor for building more complex heterocyclic systems.
Covalent Inhibitors of Proteases
A primary application of α-amino ketones is in the design of inhibitors for serine and cysteine proteases.[5][6] These enzymes play critical roles in physiological processes ranging from blood coagulation to viral replication, making them important drug targets. The electrophilic carbonyl carbon of the α-amino ketone is a key feature, acting as an ideal target for nucleophilic attack by the catalytic serine or cysteine residue in the enzyme's active site.
Mechanism of Inhibition: The inhibition mechanism involves the formation of a stable, reversible covalent bond between the inhibitor and the enzyme.[7]
-
Initial Binding: The inhibitor, mimicking the enzyme's natural substrate, binds to the active site through non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions).
-
Nucleophilic Attack: The hydroxyl group of a serine residue (or the thiol group of a cysteine residue) attacks the electrophilic ketone of the α-amino ketone.
-
Tetrahedral Intermediate Formation: This attack forms a hemiacetal (or thiohemiacetal) tetrahedral intermediate. This intermediate is often stable and effectively "traps" the enzyme, preventing it from processing its natural substrate and halting the catalytic cycle.
This covalent interaction provides a durable and potent mode of inhibition, which is a desirable characteristic for many therapeutic applications. α-Halomethylketone derivatives have been particularly successful in this area, serving as potent inhibitors for enzymes like caspases and in the development of HIV-protease inhibitors such as Saquinavir and Nelfinavir.[4][5]
Caption: Mechanism of serine protease inhibition by an α-amino ketone.
Versatile Intermediates for Heterocycle Synthesis
Beyond direct inhibition, α-amino ketones are invaluable building blocks for synthesizing a variety of nitrogen-containing heterocycles, which form the core of many pharmaceuticals.[2][8] The bifunctional nature of the scaffold allows for cyclization reactions to form structures such as:
-
Pyrazines: Formed by the self-condensation of two α-amino ketone molecules.
-
Imidazoles: Synthesized by reacting an α-amino ketone with an aldehyde and ammonia.
-
Oxazoles and Thiazoles: Can be prepared from α-amino ketones through various condensation and cyclization strategies.
This synthetic utility allows chemists to rapidly build molecular complexity and explore diverse chemical space in the hunt for new drug candidates.
Synthetic Methodologies and Protocols
The synthesis of α-amino ketones has been an area of intense research, leading to a variety of robust methods.[1][9] The choice of method often depends on the desired substitution pattern, stereochemistry, and functional group tolerance.
Common Synthetic Approaches
Several strategies have been developed for the synthesis of these valuable compounds:
-
α-Amination of Ketones: Direct amination of a ketone at the α-position can be achieved using various nitrogen sources.[10]
-
Heyns Rearrangement: This classic method involves the rearrangement of α-hydroxy imines to α-amino ketones.[8]
-
From α-Amino Acids: Natural or unnatural α-amino acids provide a chiral pool from which enantiomerically pure α-amino ketones can be synthesized, a critical consideration for modern drug development.[4]
-
Photochemical Methods: Recent advances include visible-light-promoted photoredox catalysis, offering mild and efficient routes.[2][11]
Caption: General workflow for the synthesis of α-amino ketones.
Protocol 1: Synthesis of an N-Boc-α-Amino Ketone from an N-Boc-Amino Acid
This protocol describes a general and reliable method for converting an N-protected amino acid into an α-amino ketone via a Weinreb amide intermediate. This approach is favored for its high yields and minimization of over-addition side products.
Materials:
-
N-Boc-protected amino acid (e.g., N-Boc-Leucine)
-
N,O-Dimethylhydroxylamine hydrochloride
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or similar coupling agent
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in ether)
-
Saturated aqueous NH₄Cl
-
Saturated aqueous NaHCO₃
-
Brine (Saturated aqueous NaCl)
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
Part A: Weinreb Amide Formation
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-amino acid (1.0 eq), N,O-Dimethylhydroxylamine hydrochloride (1.1 eq), and HOBt (1.2 eq).
-
Dissolution: Dissolve the solids in anhydrous DCM. Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add DIPEA (2.5 eq) dropwise to the stirred solution. The mixture should become clear.
-
Coupling: Add EDC (1.2 eq) portion-wise. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-16 hours.
-
Rationale: EDC/HOBt is a standard peptide coupling system that activates the carboxylic acid for efficient amidation while minimizing racemization. DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt and facilitate the reaction.
-
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure N-Boc-Weinreb amide.
Part B: Conversion to α-Amino Ketone
-
Setup: Dissolve the purified Weinreb amide (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere. Cool the solution to 0 °C.
-
Grignard Addition: Add the Grignard reagent (e.g., MeMgBr, 1.5 eq) dropwise via syringe.
-
Rationale: The Weinreb amide is stable to Grignard reagents at low temperatures, forming a stable tetrahedral intermediate that does not collapse to a ketone until aqueous workup. This prevents the common over-addition problem seen with esters or acid chlorides.
-
-
Reaction: Stir the reaction at 0 °C for 2-3 hours. Monitor by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Final Purification: Purify the crude material by silica gel chromatography to obtain the target N-Boc-α-amino ketone.
Characterization: The final product should be characterized to confirm its identity and purity using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and proton/carbon environments.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
FTIR: To identify the presence of the ketone (C=O stretch ~1720 cm⁻¹) and carbamate (C=O stretch ~1690 cm⁻¹).
Case Study: Bupropion
Bupropion (Wellbutrin, Zyban) is a prominent example of a successful drug containing an α-amino ketone core.[4][12] It functions as a norepinephrine-dopamine reuptake inhibitor (NDRI) and is used to treat major depressive disorder and for smoking cessation.[12] The α-amino ketone structure is central to its chemical properties and biological activity.
| Compound | Target(s) | Therapeutic Indication | Mechanism Notes |
| Bupropion | NET, DAT | Major Depressive Disorder, Smoking Cessation | Acts as a reuptake inhibitor; the aminoketone structure belongs to the substituted cathinone class.[12] |
| α-keto amides | Aminopeptidases | (Investigational) | The ketone carbonyl hydrates readily, contributing to its inhibitory mechanism.[13] |
| Peptidyl-α-ketoamides | HCV NS3 Protease | Hepatitis C (Investigational) | Exhibit slow-binding inhibition with Kᵢ values in the nanomolar to low micromolar range.[14] |
Future Perspectives
The α-amino ketone motif continues to be a fertile ground for innovation in medicinal chemistry. Current research is focused on developing novel, more selective synthetic methods, including asymmetric syntheses to access enantiopure compounds.[1][15] Furthermore, their application is expanding beyond protease inhibition to target other enzyme classes and to serve as scaffolds for new classes of therapeutics. The inherent reactivity and synthetic accessibility of α-amino ketones ensure their continued importance in the drug discovery and development pipeline.
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Allen, L. A. T., Raclea, R.-C., Natho, P., & Parsons, P. J. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. Available at: [Link]
-
Sarkar, A., Roy, A., & Ghosh, S. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews. Available at: [Link]
-
Pace, V., Castoldi, L., & Holzer, W. (2015). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. Synthesis. Available at: [Link]
-
Allen, L. A. T., Raclea, R.-C., Natho, P., & Parsons, P. J. (2020). Recent advances in the synthesis of α-amino ketones. Semantic Scholar. Available at: [Link]
-
Pace, V., Castoldi, L., & Pregnolato, M. (2013). α-amino-α'-halomethylketones : Synthetic methodologies and pharmaceutical applications as serine and cysteine protease inhibitors. AIR Unimi. Available at: [Link]
-
Allen, L. A. T., Raclea, R.-C., Natho, P., & Parsons, P. J. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. Available at: [Link]
-
Pace, V., Castoldi, L., & Pregnolato, M. (2013). α-Amino-α-Halomethylketones: Synthetic Methodologies and Pharmaceutical Applications as Serine and Cysteine Protease Inhibitors. Bentham Science Publishers. Available at: [Link]
-
Ocain, T. D., & Rich, D. H. (1992). alpha-Keto amide inhibitors of aminopeptidases. Journal of Medicinal Chemistry. Available at: [Link]
-
Pace, V., Castoldi, L., & Pregnolato, M. (2013). alpha-Amino-alpha '-Halomethylketones: Synthetic Methodologies and Pharmaceutical Applications as Serine and Cysteine Protease Inhibitors. University of Vienna u:cris-Portal. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. . Available at: [Link]
-
Han, W., et al. (2000). α-Ketoamides, α-ketoesters and α-diketones as HCV NS3 protease inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Maccallini, C., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. PubMed Central. Available at: [Link]
-
de Souza, A. C. B., et al. (2023). Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. ACS Omega. Available at: [Link]
-
Wang, Y., et al. (2022). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PubMed Central. Available at: [Link]
-
Nöteberg, D., et al. (2004). α-Keto Amide Peptides: A Synthetic Strategy to Resin-Bound Peptide Isosteres for Protease Inhibitor Screening on Solid Support. ACS Combinatorial Science. Available at: [Link]
-
Wikipedia. (n.d.). Bupropion. Wikipedia. Available at: [Link]
Sources
- 1. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. α-amino-α'-halomethylketones : Synthetic methodologies and pharmaceutical applications as serine and cysteine protease inhibitors [air.unimi.it]
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- 7. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 9. [PDF] Recent advances in the synthesis of α-amino ketones. | Semantic Scholar [semanticscholar.org]
- 10. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Bupropion - Wikipedia [en.wikipedia.org]
- 13. alpha-Keto amide inhibitors of aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-3-methyl-2-butanone Hydrochloride
Welcome to the technical support guide for the synthesis of 3-Amino-3-methyl-2-butanone hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this synthesis. We will delve into the mechanistic origins of impurities, provide actionable troubleshooting advice, and outline robust purification protocols to ensure the highest quality of your final compound.
The primary industrial and laboratory-scale synthesis of 3-Amino-3-methyl-2-butanone relies on the Hofmann rearrangement of a primary amide, specifically 2,2-dimethyl-3-oxobutanamide .[1][2][3] This reaction is valued for its efficiency in producing a primary amine with one less carbon atom than the starting amide.[2][4] However, the reaction proceeds through a highly reactive isocyanate intermediate, which is the root cause of several common byproducts.[3][5][6] Understanding and controlling the fate of this intermediate is paramount to achieving high yield and purity.
Core Synthesis and Byproduct Formation Pathway
The following diagram illustrates the intended reaction pathway for the Hofmann rearrangement and the key diversion points leading to common byproducts.
Caption: Hofmann rearrangement pathway and primary byproduct origins.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis and purification of this compound.
Q1: What is the primary synthetic route and how does it influence byproduct formation?
The most prevalent method is the Hofmann rearrangement of 2,2-dimethyl-3-oxobutanamide using an alkaline solution of sodium hypochlorite (household bleach) or sodium hypobromite.[1][2][5] The reaction mechanism involves the in-situ formation of an N-chloroamide, which rearranges to an isocyanate intermediate.[1][2] This isocyanate is the central figure in byproduct formation. While it is intended to be hydrolyzed by water to a carbamic acid, which then decarboxylates to the desired amine[3], it can also be attacked by other nucleophiles present in the reaction mixture.[2][5]
Q2: My crude product contains a significant amount of a high-melting, poorly soluble white solid. What is it and how can I prevent it?
This is almost certainly the symmetrical urea byproduct . It forms when the highly electrophilic isocyanate intermediate reacts with the desired amine product, which is the most potent nucleophile in the mixture once it begins to form.[5]
-
Mechanism of Formation: R-N=C=O (Isocyanate) + R-NH2 (Product) → R-NH-C(=O)-NH-R (Symmetrical Urea)
-
Prevention Strategies:
-
Controlled Reagent Addition: Add the cold sodium hypochlorite solution slowly to the chilled amide solution. This keeps the instantaneous concentration of the isocyanate low, favoring its reaction with water over the amine product.
-
Maintain Low Temperature: Conduct the initial addition and rearrangement steps at a low temperature (e.g., 0-10°C) to control the reaction rate.
-
Efficient Stirring: Ensure vigorous agitation to promote rapid dissolution and hydrolysis of the isocyanate intermediate as it forms.
-
Dilution: Running the reaction in a more dilute solution can disfavor the bimolecular reaction between the isocyanate and the amine product.
-
Q3: Analytical data (NMR, LC-MS) of my crude product shows the presence of the starting material, 2,2-dimethyl-3-oxobutanamide. What caused this?
The presence of unreacted starting material points to an incomplete reaction. The common causes include:
-
Reagent Stoichiometry: An insufficient amount of sodium hypochlorite or sodium hydroxide was used. A molar excess of the hypohalite is often required to drive the reaction to completion.
-
Reagent Quality: The oxidizing agent, particularly household bleach (NaOCl), degrades over time. Use a fresh, unopened bottle or titrate the solution to determine its active chlorine content before use.
-
Reaction Time/Temperature: The reaction may not have been stirred long enough or at a sufficient temperature during the final hydrolysis step to ensure complete conversion. While the initial rearrangement is kept cold, a warming period is often necessary for the final hydrolysis.
Q4: I used an alcohol as a co-solvent and my yield of the desired amine is low, with a major, unexpected byproduct. What happened?
You have likely formed a carbamate byproduct . Alcohols can act as nucleophiles and effectively "trap" the isocyanate intermediate, forming a stable carbamate.[2][7] This is a common variation of the Hofmann rearrangement used to synthesize Boc-protected amines if tert-butanol is present.[2]
-
Mechanism of Formation: R-N=C=O (Isocyanate) + R'-OH (Alcohol) → R-NH-C(=O)-OR' (Carbamate)
-
Solution: To obtain the free amine, strictly avoid alcoholic co-solvents. The reaction should be performed in an aqueous medium. If the starting amide has poor water solubility, a non-nucleophilic co-solvent like THF or dioxane may be considered, but water must be present in sufficient excess for hydrolysis.
Byproduct Summary and Mitigation Strategies
| Byproduct Name | Structure | Common Cause | Mitigation & Removal |
| Symmetrical Urea | [CH₃C(O)C(CH₃)₂NH]₂C=O | Reaction of isocyanate with the amine product. | Slow reagent addition, low temperature, efficient stirring. Remove via filtration (if insoluble) or acid-base extraction. |
| Unreacted Amide | CH₃C(O)C(CH₃)₂CONH₂ | Insufficient reagents, low-quality bleach, insufficient reaction time/temp. | Use fresh reagents in slight excess, ensure adequate reaction time. Remove via acid-base extraction. |
| Carbamate | CH₃C(O)C(CH₃)₂NHCOOR' | Presence of alcohol solvent or nucleophile. | Use only water as the solvent. Remove via acid-base extraction. |
| Amide Hydrolysis Product | CH₃C(O)C(CH₃)₂COOH | Prolonged exposure to strong base at high temperatures. | Avoid excessive heating. Remove via acid-base extraction (it will be in the aqueous basic layer). |
Experimental Protocols: Purification
Protocol 1: General Acid-Base Extraction for Crude Product Purification
This procedure is designed to separate the basic amine product from neutral byproducts (urea, carbamate, unreacted amide) and acidic impurities.
-
Reaction Quench: After the reaction is deemed complete, cool the mixture in an ice bath. Cautiously add sodium bisulfite or sodium thiosulfate solution to quench any excess sodium hypochlorite.
-
Basification & Extraction: Ensure the pH of the aqueous solution is >12 using 50% NaOH. Extract the aqueous layer with a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate, or ether) three times. The desired free amine will move into the organic layer, while inorganic salts and the carboxylate byproduct will remain in the aqueous layer.
-
Separation of Neutral Byproducts: Combine the organic extracts. Wash the combined organic layers with water and then brine. At this stage, the organic layer contains the desired free amine and neutral byproducts.
-
Acidic Extraction of Amine: Extract the organic layer with 1M hydrochloric acid (HCl) three times. The amine will be protonated and move into the aqueous acidic layer, while the neutral byproducts (urea, carbamate, unreacted amide) will remain in the organic layer.
-
Isolation of Hydrochloride Salt: The combined aqueous acidic extracts now contain the desired this compound. The product can be isolated by removing the water under reduced pressure (rotary evaporation).
Protocol 2: Recrystallization of this compound
Recrystallization is a powerful technique to remove trace impurities and obtain a high-purity crystalline product.
-
Solvent Selection: Common solvent systems for amine hydrochlorides include isopropanol/ether, ethanol/acetone, or methanol/ethyl acetate. The goal is to find a solvent (or primary solvent) in which the salt is soluble when hot but sparingly soluble when cold. The second solvent (anti-solvent) should be one in which the salt is insoluble.
-
Procedure: a. Dissolve the crude hydrochloride salt in a minimal amount of the hot primary solvent (e.g., isopropanol). b. If the solution is colored or contains particulate matter, it can be hot-filtered through a small plug of celite. c. Allow the solution to cool slowly to room temperature. If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. d. Once crystallization begins, cool the flask further in an ice bath or refrigerator for several hours to maximize yield. e. Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent (e.g., ether), and dry them under vacuum.
References
- Filo. (2025, October 14). Hofmann reaction with NaOCl under alkali condition. Filo.
-
Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]
-
ResearchGate. (n.d.). Hofmann rearrangement (Hofmann degradation reaction). Request PDF. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Retrieved from [Link]
- Google Patents. (n.d.). Purification of amine reaction mixtures.
-
Chem-Station Int. Ed. (2014, October 6). Hofmann Rearrangement. Retrieved from [Link]
Sources
- 1. PAM Hofmann reaction with NaOCl under alkali condition | Filo [askfilo.com]
- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
Troubleshooting guide for alpha-amino ketone synthesis reactions
Technical Support Center: Alpha-Amino Ketone Synthesis
Welcome to the technical support center for alpha-amino ketone synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable chemical motifs. Alpha-amino ketones are crucial intermediates and structural components in numerous pharmaceuticals and natural products.[1][2] However, their synthesis is often plagued by challenges such as low yields, side reactions, and loss of stereochemical integrity.
This document provides in-depth, experience-driven answers to common problems encountered in the lab. Our goal is to explain the causality behind these issues and offer robust, validated solutions.
Frequently Asked Questions & Troubleshooting Guide
Section 1: Low or Non-Existent Product Yield
Q1: My reaction has failed to produce the desired alpha-amino ketone, or the yield is exceptionally low. What are the primary causes and how can I troubleshoot this?
A1: A low or zero yield is a common but multi-faceted problem. A systematic approach is required to diagnose the root cause. The issue typically falls into one of three categories: reagents and starting materials, reaction conditions, or the chosen synthetic route's limitations.
Causality and Solution Framework:
-
Integrity of Starting Materials:
-
N-Protected Amino Acid/Amide: Ensure the starting amino acid derivative is pure and dry. The presence of residual water or other nucleophiles can interfere with many synthetic pathways, particularly those involving organometallics or highly reactive intermediates. The choice of the N-protecting group (e.g., Boc, Cbz) is also critical as it influences the substrate's stability and reactivity.[3]
-
Reagent Potency: Organometallic reagents (Grignard, organolithiums) are notoriously sensitive to air and moisture. Titrate them before use to confirm their molarity. Oxidizing agents can degrade over time; use freshly opened or properly stored reagents.
-
-
Reaction Conditions:
-
Atmosphere: Many reactions, especially those employing organometallics or sensitive catalysts, require a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to unwanted side reactions and degradation.
-
Temperature Control: Reactions involving highly reactive species often require low temperatures (e.g., -78 °C) to prevent side reactions and decomposition. Ensure your cooling bath is stable and the internal reaction temperature is monitored. Conversely, some reactions require heating to overcome activation energy barriers.[4]
-
Solvent Purity: Use anhydrous solvents, as trace amounts of water can quench reagents or catalyze hydrolysis of intermediates.
-
-
Synthetic Route Viability:
-
Weinreb Amide Route: This is one of the most reliable methods for preventing over-addition of organometallic reagents.[5][6] The reaction of an N-protected amino acid with N,O-dimethylhydroxylamine forms a Weinreb amide. This intermediate forms a stable chelated tetrahedral intermediate upon addition of an organometallic reagent, which collapses to the ketone only upon acidic workup.[3][6][7] If this route fails, verify the successful formation of the Weinreb amide first before proceeding to the addition step.
-
Oxidation Routes: Direct oxidation of N-protected amino alcohols or acids can be efficient but is highly dependent on the choice of oxidant. Milder reagents are often necessary to prevent over-oxidation.[8][9]
-
Here is a logical workflow to diagnose a failed reaction.
Caption: A workflow for troubleshooting low-yield reactions.
Section 2: Side Reactions and Impurity Profile
Q2: My reaction produces the alpha-amino ketone, but it is contaminated with significant side products. What are the most common impurities and how can I suppress their formation?
A2: The formation of byproducts is often mechanistically linked to the reaction pathway. Understanding these pathways is key to minimizing impurities.
Common Side Reactions and Mitigation Strategies:
-
Over-addition (in Organometallic Reactions):
-
Problem: When using highly reactive nucleophiles like Grignard or organolithium reagents with acid chlorides or esters, a second equivalent can add to the newly formed ketone, resulting in a tertiary alcohol.
-
Causality: The ketone product is often more reactive than the starting ester or acid chloride.
-
Solution: The Weinreb-Nahm amide is the gold-standard solution.[5][10] The stable chelated intermediate prevents the ketone from being formed until the aqueous workup, thus protecting it from the organometallic reagent in solution.[6][7]
-
-
Over-oxidation:
-
Problem: When oxidizing an N-protected amino acid or alcohol, the reaction can proceed past the ketone stage to form products like α-ketoamides or lead to C-C bond cleavage.
-
Causality: Strong oxidizing agents (e.g., KMnO₄, Jones reagent) often lack the selectivity for the desired transformation.
-
Solution: Employ milder, more controlled oxidizing agents. A comparison is provided in the table below. On-resin oxidation using reagents like IBX has also been shown to be effective, especially in peptide synthesis contexts.[9]
-
| Oxidizing Agent | Precursor Type | Advantages | Disadvantages & Common Side Products |
| Dess-Martin Periodinane (DMP) | N-Protected Amino Alcohol | Mild, high-yielding, neutral pH. | Stoichiometric, produces explosive byproducts if not handled correctly. |
| IBX (2-Iodoxybenzoic acid) | N-Protected Amino Alcohol | Stable, non-explosive alternative to DMP.[9] | Poor solubility in many organic solvents. |
| Swern Oxidation (Oxalyl chloride, DMSO, base) | N-Protected Amino Alcohol | High yields, mild conditions. | Requires low temperatures (-78 °C), can produce foul-smelling byproducts. |
| Potassium RuO₄ (catalytic) with NaIO₄ | N-Protected Amino Alcohol/Amide | Catalytic, powerful. | Can lead to over-oxidation if not carefully controlled.[11] |
-
Dakin-West Reaction Side Products:
-
Problem: The Dakin-West reaction, which converts an amino acid to an α-acetamido ketone using acetic anhydride and a base like pyridine, is prone to impurities.[4][12][13]
-
Causality: The mechanism involves an azlactone intermediate which can undergo various competing reactions.[4][12]
-
Solution: Adding DMAP (4-dimethylaminopyridine) as a catalyst can allow the reaction to proceed at room temperature, often resulting in a cleaner reaction profile compared to refluxing in pyridine.[4]
-
Over-oxidation is a frequent issue. The diagram below illustrates how an alpha-amino ketone can be further oxidized, for instance, to an imide derivative if the nitrogen is part of a cyclic system or improperly protected.
Caption: Pathway for over-oxidation of an alpha-amino ketone.
Section 3: Stereochemical Integrity
Q3: I am synthesizing a chiral alpha-amino ketone, but I'm observing significant racemization. What causes this and how can I preserve the stereocenter?
A2: Maintaining stereochemical purity is paramount, as the biological activity of enantiomers can differ dramatically. Racemization at the α-carbon is a common and serious issue.
Mechanism and Prevention of Racemization:
-
Primary Cause: Enolization. The α-proton (the hydrogen on the carbon bearing the amino group) is acidic. Under either basic or acidic conditions, this proton can be abstracted to form a planar enol or enolate intermediate. Reprotonation can then occur from either face, scrambling the stereocenter.[14][15]
-
The Dakin-West Reaction: This reaction is known to cause complete racemization because it proceeds through a planar, resonance-stabilized oxazolone anion intermediate.[12] It is generally unsuitable for preparing enantiopure products.
Strategies to Minimize Racemization:
-
Avoid Harsh Conditions: Steer clear of strong acids or bases and high reaction temperatures, all of which promote enolization.[14]
-
Protecting Group Choice: The N-protecting group is critical. Urethane-type protecting groups (like Boc and Cbz) are generally much better at preventing racemization than acyl-type groups.
-
Methodology Selection:
-
Weinreb Amide Route: This method, performed at low temperatures with organometallic reagents, is generally excellent for preserving stereointegrity.[3][10]
-
Enantioselective Amination: Modern methods allow for the direct enantioselective synthesis of alpha-amino ketones from precursors like silyl enol ethers, using chiral catalysts to control the stereochemistry.[16]
-
Kinetic Resolution: In some cases, a racemic mixture can be subjected to a reaction (often enzymatic) that selectively consumes one enantiomer, leaving the other enriched.[17]
-
Exemplary Protocol: Synthesis via Weinreb Amide
This protocol describes the synthesis of an N-Boc protected alpha-amino ketone from the corresponding N-Boc amino acid.
Step 1: Formation of the N-Boc-amino Weinreb Amide
-
Dissolve the N-Boc-amino acid (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a suitable coupling agent (e.g., HATU, 1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup (e.g., wash with 1M HCl, saturated NaHCO₃, and brine). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by flash column chromatography on silica gel.
Step 2: Reaction with Grignard Reagent
-
Dissolve the purified Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.
-
Cool the solution to 0 °C (or -78 °C for very reactive Grignard reagents).
-
Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) dropwise via syringe.
-
Stir the reaction at the low temperature for 1-2 hours, monitoring by TLC or LC-MS for the consumption of the starting amide.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the pure alpha-amino ketone.
References
-
Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds . Organic Chemistry Portal. [Link]
-
Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines . PubMed Central. [Link]
-
Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling . ACS Omega. [Link]
-
Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids . PubMed. [Link]
-
Method for the Direct Enantioselective Synthesis of Chiral Primary α-Amino Ketones by Catalytic α-Amination . ACS Publications. [Link]
-
Weinreb ketone synthesis . Wikipedia. [Link]
-
Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids . Bentham Science Publishers. [Link]
-
Dakin–West reaction . Wikipedia. [Link]
-
Converting Amides to Aldehydes and Ketones . Chemistry Steps. [Link]
-
Dakin-West reaction . Name-Reaction.com. [Link]
-
Dakin-West Reaction . SynArchive. [Link]
-
Recent advances in the synthesis of α-amino ketones . Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Dakin-West Reaction . J&K Scientific LLC. [Link]
-
Synthesis of Weinreb and their Derivatives (A Review) . Oriental Journal of Chemistry. [Link]
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents . ACS Omega. [Link]
- Process for the racemization of α-amino acids.
-
Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis . Creation.com. [Link]
-
Synthesis of Amino Acids . Chemistry LibreTexts. [Link]
-
The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities . PubMed Central. [Link]
-
Synthesis of α-Keto Amides by a Pyrrolidine/TEMPO-Mediated Oxidation of α-Keto Amines . ResearchGate. [Link]
-
Synthesis of α-amino ketones, aldehydes and derivatives . Organic Chemistry Portal. [Link]
-
Accessing α-Ketoamides on DNA through a Coupling–Oxidation Strategy . Organic Letters. [Link]
-
α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation . Organic Chemistry Portal. [Link]
-
Rapid synthesis of internal peptidyl α-ketoamides by on resin oxidation for the construction of rhomboid protease inhibitors . PubMed Central. [Link]
-
Synthesis of α-amino carbonyl compounds: a brief review . Russian Chemical Reviews. [Link]
-
Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids . ResearchGate. [Link]
-
Supporting information Synthesis of α-Amino Ketones through Aminations of Umpoled Enolates . The Royal Society of Chemistry. [Link]
Sources
- 1. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Dakin–West reaction - Wikipedia [en.wikipedia.org]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. One moment, please... [chemistrysteps.com]
- 7. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 8. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]
- 9. Rapid synthesis of internal peptidyl α-ketoamides by on resin oxidation for the construction of rhomboid protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
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- 14. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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Optimizing reaction conditions for 3-Amino-3-methyl-2-butanone hydrochloride synthesis (temperature, solvent, catalyst)
Technical Support Center: Optimizing the Synthesis of 3-Amino-3-methyl-2-butanone Hydrochloride
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. As Senior Application Scientists, we aim to provide not just protocols, but the reasoning behind them to ensure your success.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: The synthesis of this compound is not extensively detailed in publicly available literature. However, based on established methods for analogous α-amino ketones, a common and reliable approach involves a two-step sequence:
-
Oximation: The parent ketone, 3-methyl-2-butanone, is reacted with hydroxylamine hydrochloride to form the corresponding oxime, 3-(hydroxyimino)-3-methyl-2-butanone. This reaction is typically performed in the presence of a base to liberate the free hydroxylamine.
-
Reduction: The oxime intermediate is then reduced to the primary amine, 3-amino-3-methyl-2-butanone. Catalytic hydrogenation is a frequently employed method for this transformation.[1]
-
Salt Formation: Finally, the free amine is converted to its hydrochloride salt for improved stability and handling by treatment with hydrochloric acid.[2]
An alternative, though potentially more complex route, could involve the reduction of a corresponding nitro precursor.[1]
Q2: Which reaction parameters are most critical for optimizing the synthesis?
A2: For the proposed oximation-reduction pathway, the following parameters are crucial for maximizing yield and purity:
-
Temperature: Both the oximation and reduction steps are temperature-sensitive. Oximation is often carried out at or slightly above room temperature, while the reduction step, particularly catalytic hydrogenation, may require careful temperature control to prevent side reactions.[3] Lower temperatures during hydrogenation can enhance selectivity.
-
Solvent: The choice of solvent is critical for both reaction steps. For oximation, polar protic solvents like ethanol or aqueous mixtures are common. For the catalytic reduction, alcohols such as methanol or ethanol are typically suitable. The solvent can significantly affect reaction rates and the solubility of reactants and intermediates.[3][4]
-
Catalyst: In the reduction step, the choice and loading of the catalyst are paramount. Common catalysts for oxime reduction include Raney nickel and palladium on carbon (Pd/C).[1] The activity and selectivity of the catalyst can be influenced by the support and any additives.
Q3: How can I effectively monitor the reaction progress?
A3: Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the disappearance of the starting material (3-methyl-2-butanone in the first step, and the oxime in the second) and the appearance of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis of the reaction mixture. For the final product, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation.
Q4: What are the recommended work-up and purification procedures?
A4: After the reduction step, the catalyst is typically removed by filtration through a pad of celite. The solvent is then removed under reduced pressure. The resulting crude amine is often an oil and can be purified by distillation or chromatography if necessary, although it is common to proceed directly to the salt formation. To form the hydrochloride salt, the amine is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of HCl in the same or a miscible solvent. The hydrochloride salt, being less soluble, will precipitate and can be collected by filtration, washed with a cold solvent, and dried.
Q5: What are the key safety considerations for this synthesis?
A5: Standard laboratory safety practices should be followed. Specifically:
-
Hydroxylamine hydrochloride: Can be corrosive and toxic. Handle with appropriate personal protective equipment (PPE).
-
Catalytic Hydrogenation: This process involves flammable hydrogen gas and potentially pyrophoric catalysts (especially Raney Nickel). The reaction should be conducted in a well-ventilated fume hood, away from ignition sources, and with appropriate pressure-rated equipment.
-
Hydrochloric Acid: Is highly corrosive. Use with caution in a fume hood.
Part 2: Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
-
Possible Cause 1: Incomplete Oximation
-
Explanation: The formation of the oxime is an equilibrium reaction. Insufficient reaction time, incorrect stoichiometry of reagents, or improper pH can lead to a low yield of the oxime intermediate.
-
Suggested Solutions:
-
Reaction Time: Extend the reaction time and monitor by TLC until the starting ketone is consumed.
-
pH Adjustment: The reaction of hydroxylamine hydrochloride requires a base (e.g., sodium acetate, pyridine) to free the hydroxylamine. Ensure the pH is appropriate to facilitate the reaction without degrading the reactants.
-
Reagent Quality: Use fresh hydroxylamine hydrochloride as it can degrade over time.
-
-
-
Possible Cause 2: Inefficient Reduction of the Oxime
-
Explanation: The catalytic reduction of the oxime is a critical step. An inactive catalyst, insufficient hydrogen pressure, or the presence of catalyst poisons can lead to a failed or incomplete reaction.[4]
-
Suggested Solutions:
-
Catalyst Activity: Use a fresh, high-activity catalyst. If using Raney Nickel, ensure it has been properly activated. For Pd/C, ensure it is not old or deactivated.
-
Hydrogen Pressure: Ensure the system is properly sealed and that a sufficient pressure of hydrogen is applied. Typical pressures range from atmospheric to 50 psi, depending on the catalyst and substrate.
-
Purity of Starting Materials: Impurities in the oxime intermediate can act as catalyst poisons.[4] Purify the oxime by recrystallization or chromatography if necessary.
-
-
-
Possible Cause 3: Product Degradation
-
Explanation: The resulting α-amino ketone may be unstable under certain conditions, particularly at elevated temperatures or in the presence of strong acids or bases before salt formation.
-
Suggested Solutions:
-
Temperature Control: Maintain a low to moderate temperature during the work-up and purification steps.
-
Prompt Salt Formation: Convert the free amine to its more stable hydrochloride salt as soon as possible after the reduction and work-up.
-
-
Problem 2: Formation of Impurities and Side Products
-
Possible Cause 1: Incomplete Reduction
-
Explanation: Incomplete reduction of the oxime can leave unreacted starting material or partially reduced intermediates in the final product.
-
Suggested Solutions:
-
Optimize Reaction Conditions: Increase reaction time, hydrogen pressure, or catalyst loading to drive the reaction to completion.
-
Purification: If incomplete reduction is unavoidable, the final product may require purification by chromatography before or after salt formation.
-
-
-
Possible Cause 2: Over-reduction or Side Reactions
-
Explanation: While less common for oximes, aggressive reduction conditions could potentially lead to the reduction of the ketone carbonyl group, though this is unlikely with standard catalytic hydrogenation for oximes.
-
Suggested Solutions:
-
Milder Reducing Agents: If over-reduction is suspected, consider alternative, milder reducing agents.
-
Temperature Control: Perform the reduction at a lower temperature to increase selectivity.[3]
-
-
Problem 3: Difficulty in Isolating the Hydrochloride Salt
-
Possible Cause 1: Improper pH
-
Explanation: The hydrochloride salt will only precipitate if the solution is sufficiently acidic.
-
Suggested Solutions:
-
Monitor pH: Use pH paper or a pH meter to ensure the solution is acidic after the addition of HCl. Add more HCl if necessary.
-
-
-
Possible Cause 2: Incorrect Solvent Choice
-
Explanation: The hydrochloride salt needs to be insoluble in the chosen solvent to precipitate effectively.
-
Suggested Solutions:
-
Solvent Screening: Use a non-polar solvent in which the hydrochloride salt is known to be poorly soluble, such as diethyl ether or hexane. If the amine is dissolved in a polar solvent like methanol, adding a less polar co-solvent can induce precipitation.
-
-
Part 3: Experimental Protocols & Data
The following is a generalized protocol based on standard organic synthesis techniques for similar compounds. Optimization will be required for your specific laboratory conditions.
Protocol 1: Synthesis via Oxime Formation and Reduction
Step 1: Oximation of 3-Methyl-2-butanone
-
To a solution of 3-methyl-2-butanone (1.0 eq) in ethanol (5-10 volumes), add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC (e.g., using a 20% ethyl acetate in hexanes mobile phase).
-
Once the starting ketone is consumed, remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, which can be used in the next step without further purification or purified by recrystallization.
Step 2: Reduction of 3-(hydroxyimino)-3-methyl-2-butanone
-
Dissolve the crude oxime (1.0 eq) in a suitable solvent such as methanol or ethanol (10-20 volumes).
-
Carefully add the hydrogenation catalyst (e.g., 5-10 mol% Pd/C or a slurry of Raney Nickel).
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or GC-MS until the oxime is consumed.
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-3-methyl-2-butanone.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in the same solvent (or a compatible one, like ethereal HCl) dropwise with stirring until the precipitation is complete. Check the pH to ensure it is acidic.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum to yield this compound.
Data Tables
Table 1: Suggested Solvents for Oxime Reduction
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Methanol | Polar Protic | 64.7 | Excellent for dissolving the oxime and the resulting amine. |
| Ethanol | Polar Protic | 78.4 | A good alternative to methanol, slightly less polar. |
| Acetic Acid | Polar Protic | 118 | Can be used as a solvent and a co-catalyst in some reductions, but may require neutralization during work-up. |
| Toluene | Non-polar | 111 | May be used in some cases, but solubility of the oxime could be an issue.[3] |
Table 2: Comparison of Common Reducing Agents for Oximes
| Reducing Agent | Conditions | Advantages | Disadvantages |
| H₂/Pd-C | Room temp, 1-4 atm H₂ | High yield, clean reaction, catalyst is easily removed. | Requires specialized hydrogenation equipment. |
| H₂/Raney Ni | Room temp, 1-4 atm H₂ | Highly active catalyst, often gives good yields.[1] | Can be pyrophoric, requires careful handling. |
| NaBH₄/CoCl₂ | Room temp, alcoholic solvent | Does not require pressure equipment. | Stoichiometric reagent, may require chromatographic purification. |
| Zn/HCl or Acetic Acid | Reflux | Inexpensive reagents. | Harsh acidic conditions, work-up can be cumbersome. |
Part 4: Visualizing the Workflow
The following diagram illustrates the synthetic pathway and key decision points in the troubleshooting process.
Sources
Technical Support Center: Strategies to Improve the Yield of 3-Amino-3-methyl-2-butanone Hydrochloride
Welcome to the technical support center for the synthesis of 3-Amino-3-methyl-2-butanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your laboratory work.
I. Overview of Synthetic Strategies
The synthesis of this compound, a valuable amino ketone building block, typically originates from the readily available starting material, 3-methyl-2-butanone. The primary challenge in its synthesis is achieving a high yield of the desired primary amine while minimizing side products. The most common and industrially relevant approach involves a two-step process: oximation of the ketone followed by the reduction of the resulting oxime. An alternative, though sometimes less selective, route is direct reductive amination.
Below is a diagram illustrating the primary synthetic pathway.
Caption: Primary synthetic pathway for 3-Amino-3-methyl-2-butanone HCl.
II. Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
FAQ 1: Low Yield in the Oximation Step
Question: I am getting a low yield of 3-methyl-2-butanone oxime. What are the common causes and how can I improve it?
Answer: The oximation of a ketone is an equilibrium reaction. To drive it towards the product, several factors are critical:
-
pH Control: The reaction is typically acid-catalyzed, but a specific pH range is optimal. The reaction involves the nucleophilic attack of hydroxylamine on the protonated carbonyl group. If the pH is too low, the hydroxylamine itself gets protonated, reducing its nucleophilicity. If the pH is too high, there is insufficient protonation of the ketone's carbonyl group. The ideal pH is generally between 4 and 5. Using a base like sodium acetate or pyridine along with hydroxylamine hydrochloride helps buffer the reaction in this optimal range.
-
Stoichiometry: While a 1:1 molar ratio of ketone to hydroxylamine is theoretically required, using a slight excess of hydroxylamine (e.g., 1.1 to 1.2 equivalents) can help push the equilibrium towards the oxime product.
-
Reaction Time and Temperature: The reaction is often performed at room temperature or with gentle heating (e.g., 50-60 °C) to increase the reaction rate. Monitor the reaction progress by TLC or GC to determine the optimal reaction time. Extended reaction times at high temperatures can lead to side reactions or decomposition.
-
Product Isolation: The oxime can sometimes be an oil, making extraction and isolation tricky. Ensure you are using an appropriate extraction solvent (e.g., ethyl acetate, diethyl ether) and that the aqueous phase is saturated with a salt like NaCl to reduce the solubility of the oxime in water.
| Parameter | Recommendation | Rationale |
| pH | 4-5 | Balances carbonyl activation and hydroxylamine nucleophilicity. |
| Hydroxylamine HCl | 1.1 - 1.2 equivalents | Le Chatelier's principle; drives equilibrium to the right. |
| Temperature | 25 - 60 °C | Increases reaction rate without significant decomposition. |
| Monitoring | TLC or GC | To avoid incomplete reaction or side-product formation over time. |
FAQ 2: Incomplete Reduction of the Oxime
Question: My reduction of the oxime is sluggish or incomplete. How can I ensure full conversion to the amine?
Answer: The reduction of an oxime to a primary amine is a critical step where yield can be lost. The choice of reducing agent and conditions is paramount.
-
Catalytic Hydrogenation: This is a common and clean method.
-
Catalyst Choice: Raney Nickel and Palladium on Carbon (Pd/C) are effective catalysts. Raney Nickel is often more active for oxime reductions. Ensure the catalyst is fresh and not poisoned.
-
Hydrogen Pressure: Higher hydrogen pressures (e.g., 50-100 psi) can significantly increase the reaction rate.
-
Solvent: Protic solvents like ethanol or methanol are typically used. The presence of a small amount of acid (like HCl) can sometimes accelerate the reduction of the C=N bond.
-
Temperature: Moderate temperatures (e.g., 25-50 °C) are usually sufficient.
-
-
Chemical Reduction:
-
Sodium Borohydride (NaBH₄) / Metal Salts: NaBH₄ alone is generally not strong enough to reduce oximes. However, in the presence of transition metal salts like NiCl₂ or CoCl₂, it becomes a much more effective system.
-
Lithium Aluminum Hydride (LiAlH₄): A very powerful reducing agent that will readily reduce oximes. However, it is non-selective, requires strictly anhydrous conditions, and the workup can be challenging.
-
Caption: Decision workflow for troubleshooting incomplete oxime reduction.
FAQ 3: Formation of Side Products During Reduction
Question: I am observing significant impurities in my crude amine product after reduction. What are they and how can I prevent them?
Answer: Besides unreacted starting material, several side products can form during oxime reduction:
-
Secondary Amine: The initially formed primary amine can react with remaining oxime to form a secondary amine after reduction. This is more prevalent in slower reactions.
-
Solution: Ensure the reaction goes to completion as quickly as possible by optimizing catalyst loading, pressure, and temperature.
-
-
Aziridines: Under certain conditions, intramolecular cyclization can lead to aziridine formation.
-
Hydroxylamine: Incomplete reduction can leave N-hydroxy amine intermediates.
To minimize these, ensure efficient and rapid reduction. For catalytic hydrogenation, maintaining a sufficient hydrogen supply and good agitation to ensure proper mixing of the catalyst, substrate, and hydrogen is key.
FAQ 4: Difficulty in Isolating the Final Hydrochloride Salt
Question: I am struggling to get a clean, crystalline solid of this compound. What is the best procedure?
Answer: The isolation and purification of the hydrochloride salt is crucial for obtaining a high-purity final product.
-
Purification of the Free Base: Before forming the salt, it is often beneficial to purify the crude free amine. Given its likely boiling point, vacuum distillation is a suitable method to remove non-volatile impurities and any high-boiling side products.
-
Salt Formation:
-
Dissolve the purified free amine in a suitable solvent. Anhydrous solvents like diethyl ether, isopropanol, or ethyl acetate are excellent choices.
-
Slowly add a solution of HCl in the same solvent (or bubble dry HCl gas through the solution) with stirring. The hydrochloride salt, being ionic, is typically insoluble in these organic solvents and will precipitate out.
-
Adding the acid slowly and with cooling can lead to the formation of larger, more easily filterable crystals.
-
-
Recrystallization: If the initial precipitate is not pure enough, it can be recrystallized. A common solvent system for this is a mixture of a protic solvent in which the salt is soluble (like ethanol or methanol) and a non-polar solvent in which it is insoluble (like diethyl ether or hexane). Dissolve the salt in a minimum amount of the hot protic solvent and then slowly add the non-polar solvent until turbidity is observed. Cooling this mixture should yield pure crystals.
III. Detailed Experimental Protocol
This section provides a representative step-by-step protocol for the synthesis.
Step 1: Synthesis of 3-Methyl-2-butanone Oxime
-
To a round-bottom flask equipped with a magnetic stirrer, add 3-methyl-2-butanone (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium acetate (1.5 eq).
-
Add ethanol and water (e.g., in a 4:1 ratio) as solvents to dissolve the reagents.
-
Stir the mixture at room temperature for 4-6 hours or until TLC/GC analysis indicates the consumption of the starting ketone.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime, which can be used in the next step without further purification.
Step 2: Reduction of 3-Methyl-2-butanone Oxime to 3-Amino-3-methyl-2-butanone
-
In a hydrogenation vessel, dissolve the crude oxime from the previous step in ethanol.
-
Add Raney Nickel (approx. 5-10% by weight of the oxime) to the solution.
-
Pressurize the vessel with hydrogen gas (50-100 psi).
-
Stir the reaction mixture vigorously at room temperature for 8-12 hours. Monitor the uptake of hydrogen.
-
Once the reaction is complete (as determined by GC-MS or TLC), carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude free amine.
Step 3: Formation and Purification of this compound
-
Dissolve the crude amine in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring. A white precipitate will form.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Filter the white solid, wash with cold diethyl ether, and dry under vacuum to obtain the crude hydrochloride salt.
-
For recrystallization, dissolve the crude salt in a minimum amount of hot ethanol and add diethyl ether until the solution becomes cloudy.
-
Allow the solution to cool to room temperature and then in a refrigerator to maximize crystal formation.
-
Filter the pure crystals, wash with cold diethyl ether, and dry under vacuum.
IV. References
-
General Synthesis of Oximes and their Reduction: Information on the oximation of ketones and subsequent reduction to amines is a foundational topic in organic chemistry. Similar procedures are reported in various organic synthesis resources.
-
Reductive Amination: The direct conversion of ketones to amines is a widely used industrial process.[1]
-
Purification via Salt Formation: The purification of amines by forming and recrystallizing their hydrochloride salts is a standard laboratory technique.[2][3]
-
Catalytic Hydrogenation: The use of catalysts like Raney Nickel for the reduction of oximes is a well-established method.[4][5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN107805205B - Preparation method of (R) -3-aminobutanol - Google Patents [patents.google.com]
- 5. CN110668958A - A kind of method for preparing (R)-3-aminobutanol - Google Patents [patents.google.com]
Side reactions to consider in the synthesis of tertiary alpha-amino ketones
Welcome to the technical support center for the synthesis of tertiary α-amino ketones. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this critical pharmacophore. The α-amino ketone motif is a cornerstone in numerous pharmaceutical compounds, including the antidepressant bupropion and the antiplatelet agent Effient.[1][2] However, its synthesis is often plagued by competing side reactions that can compromise yield, purity, and stereochemical integrity.
This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format. We will dissect the causality behind common experimental pitfalls and offer field-proven strategies to mitigate them, ensuring your synthesis is both efficient and reproducible.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Issues of Selectivity: Over-alkylation and Poly-amination
Question 1: My reaction is producing a mixture of mono- and di-alkylated/aminated products, with a low yield of my desired tertiary α-amino ketone. What's causing this over-alkylation, and how can I prevent it?
Answer: This is a classic problem of selectivity, often encountered when using methods involving the α-amination of ketone enolates.[1][3] Over-alkylation occurs because the initially formed mono-aminated product, which is itself a ketone, can be deprotonated again by the base present in the reaction mixture. This newly formed enolate then reacts with another equivalent of the aminating agent, leading to undesired di-aminated byproducts.[4]
The key to preventing this is to control the formation and subsequent reaction of the enolate under kinetic control .
Troubleshooting Guide: Preventing Over-alkylation/Poly-amination
The core principle is to form the enolate of the starting ketone rapidly, completely, and irreversibly, and then trap it with the electrophilic aminating agent before it can equilibrate or react with the product.
1. Choice of Base is Critical:
-
The Problem: Weaker bases like sodium ethoxide or hydroxide do not fully deprotonate the ketone.[5] This leads to an equilibrium mixture of the ketone, the enolate, and the base. The unreacted ketone can then act as a proton source to quench the desired product enolate, regenerating the mono-aminated ketone which can be deprotonated again, leading to over-alkylation.[4][6]
-
The Solution: Employ a strong, sterically hindered, non-nucleophilic base. Lithium diisopropylamide (LDA) is the industry standard for this purpose.[4][5][7] Its bulkiness favors deprotonation at the less-substituted α-carbon (the kinetic position), and its high pKa (~36) ensures that the deprotonation is essentially irreversible, driving the reaction forward and minimizing the presence of the starting ketone during the amination step.[4]
2. Maintain Low Temperatures:
-
The Problem: Higher temperatures provide the energy for the initially formed kinetic enolate to equilibrate to the more stable, more substituted thermodynamic enolate.[4][7] This equilibration is often slower than the initial deprotonation but can compete with the amination step, leading to a mixture of products and promoting side reactions.
-
The Solution: Conduct the enolate formation and subsequent amination at low temperatures, typically -78 °C (a dry ice/acetone bath).[4][7] This "freezes out" the kinetic enolate, preventing equilibration and side reactions.
3. Control the Stoichiometry and Order of Addition:
-
The Problem: If the ketone is present in excess relative to the base, or if it is all present at the start, there will be ample opportunity for proton exchange and subsequent re-deprotonation of the product.
-
The Solution: Use a slight excess (e.g., 1.05-1.1 equivalents) of the strong base to ensure complete conversion of the starting ketone. Crucially, follow the correct order of addition: add the ketone solution dropwise to the cooled solution of the base (e.g., LDA) .[4] This ensures that the ketone is immediately deprotonated upon entering the reaction mixture and is never present in high concentration.
Data Summary: Impact of Reaction Conditions on Mono- vs. Di-amination
| Parameter | Condition A (Thermodynamic) | Condition B (Kinetic) | Outcome |
| Base | NaOEt (weaker, less hindered) | LDA (strong, bulky) | Kinetic control favors mono-amination. |
| Temperature | 25 °C (Room Temp) | -78 °C | Low temp prevents enolate equilibration. |
| Order of Addition | Base added to Ketone | Ketone added to Base | Prevents excess ketone from being present. |
| Typical Yield (Mono) | < 30% | > 85% | Drastic improvement in desired product yield. |
| Typical Yield (Di) | > 50% | < 5% | Significant suppression of the side product. |
Diagram: Kinetic vs. Thermodynamic Enolate Pathways
Below is a diagram illustrating the competing pathways. To prevent over-alkylation, conditions should be chosen to favor the irreversible formation of the kinetic enolate, which is then trapped by the electrophilic aminating agent ("E+").
Caption: Kinetic vs. Thermodynamic pathways in ketone amination.
II. Stereochemical Integrity
Question 2: I'm starting with an enantiomerically pure α-substituted ketone, but my final tertiary α-amino ketone product shows significant racemization. Why is this happening and how can I preserve the stereocenter?
Answer: Racemization at the α-carbon is a frequent and serious issue, particularly in pharmaceutical synthesis where specific stereoisomers are required for biological activity. The loss of stereochemical integrity is almost always due to the formation of a planar enol or enolate intermediate, which destroys the chiral center.[8] Any reaction condition that promotes enolization without subsequent stereocontrolled transformation can lead to a racemic mixture.
Troubleshooting Guide: Mitigating Racemization
1. Avoid Protic/Acidic Conditions:
-
The Problem: The presence of acids or protic solvents can catalyze enolization, leading to racemization. Even seemingly mild conditions, like using certain carboxylic acids in combination with ketones, can accelerate this process.[8]
-
The Solution: Scrupulously avoid acidic conditions if your stereocenter is labile. If an acid catalyst is required, consider using chiral Brønsted acids that can control the stereochemistry of subsequent steps.[1] For workup, use a buffered aqueous solution or a mild base to neutralize any acid.
2. Choose Non-Enolizing Synthetic Routes:
-
The Problem: Methods that inherently proceed through an enolate, such as direct α-amination, carry a high risk of racemization if not carefully controlled.
-
The Solution: Consider alternative strategies that do not involve the formation of a planar intermediate at the chiral center.
-
From Chiral Amino Acids: This is a robust strategy as the stereocenter is set from the beginning. Methods involving the conversion of the carboxylic acid to an acid chloride followed by coupling reactions can preserve the stereochemistry.[3]
-
Asymmetric Catalysis: Employing chiral catalysts can create the desired stereocenter with high enantioselectivity. For instance, N-H insertion reactions using chiral rhodium and phosphoric acid co-catalysts have shown excellent results with high enantiomeric excess (ee).[1] Similarly, asymmetric transfer hydrogenation of imines using chiral Brønsted acids is another powerful method.[1]
-
3. Mild Conversion of Precursors:
-
The Problem: Even if a precursor is synthesized with high enantiopurity, the final deprotection or conversion step can induce racemization if the conditions are too harsh.
-
The Solution: When converting precursors like α-amino hydrazones or N-tert-butanesulfinyl imines to the final α-amino ketone, use the mildest possible conditions. For example, some hydrazones can be converted to the corresponding ketone with no racemization of the newly formed stereocenter under mild oxidative or hydrolytic conditions.[1]
Diagram: Mechanism of Racemization via Enolization
Caption: Enolization leads to a planar intermediate, causing racemization.
III. Byproducts from Oxidative Processes
Question 3: I am using an oxidative method to synthesize my α-amino ketone, but I'm getting low yields and a complex mixture of byproducts. What are the likely side reactions?
Answer: Oxidative methods, such as the oxidation of β-amino alcohols or the direct oxidative α-C-H amination of ketones, are powerful but can be prone to over-oxidation or oxidative cleavage, especially if the product itself is sensitive to the oxidizing conditions.[9][10][11] The nature of the side products depends heavily on the oxidant used and the substrate's structure.
Troubleshooting Guide: Controlling Oxidative Side Reactions
1. Choice of Oxidant and Reaction Conditions:
-
The Problem: Strong, non-selective oxidants can attack the product. The nitrogen atom in the α-amino ketone can be susceptible to oxidation, and the C-C bond between the carbonyl and the α-carbon can be cleaved under harsh conditions.
-
The Solution:
-
For β-Amino Alcohol Oxidation: Use mild and selective oxidation protocols like the Swern or Dess-Martin periodinane (DMP) oxidation. These are generally performed at low temperatures and are less likely to cause over-oxidation.
-
For Direct C-H Amination: Methods using N-halosuccinimides (NBS, NIS) are common.[1][9] The key is to control the stoichiometry carefully. For instance, using a catalytic amount of an iodine source (like NH₄I) with a stoichiometric co-oxidant (like sodium percarbonate) can provide a milder, more controlled reaction.[1][11]
-
2. Protecting Group Strategy:
-
The Problem: The free amine in the product can be a site for unwanted side reactions, including oxidation or reaction with electrophilic species generated in situ.
-
The Solution: If direct amination is problematic, consider a two-step approach where a protected amine (e.g., using a Boc or Cbz group) is introduced first. These protecting groups are generally stable to many oxidative conditions. The protecting group can then be removed in a final, clean step. N-H insertion reactions into tert-butyl carbamate using α-diazo ketones are a prime example of this strategy.[1]
3. Mechanistic Considerations for Specific Reactions:
-
Radical Pathways: Some oxidative aminations may proceed via a radical mechanism.[11] In these cases, byproducts can arise from undesired radical couplings. Understanding the plausible mechanism can help in optimizing conditions (e.g., initiator concentration, temperature) to favor the desired pathway.
-
Decarbonylation: In photochemical methods, decarbonylation can compete with the desired ketone formation, leading to an amine byproduct with one less carbon.[3] Optimizing factors like catalyst, solvent, and the electronic nature of the substrates can help favor the desired acyl-coupling pathway.[3][12]
Experimental Protocol: One-Pot NBS-Mediated Synthesis from a Benzylic Alcohol
This protocol, adapted from the work of Sekar and coworkers, illustrates a controlled oxidative amination.[1][9]
-
Apparatus: A flame-dried round-bottom flask with a magnetic stirrer, open to the air.
-
Reagents: To a solution of the benzylic alcohol (1.0 mmol) and the secondary amine (1.2 mmol) in a suitable solvent (e.g., CH₃CN), add N-Bromosuccinimide (NBS) (2.2 mmol) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction typically proceeds through three steps in one pot: (i) oxidation of the alcohol to the ketone, (ii) α-bromination of the ketone, and (iii) nucleophilic substitution by the amine.[9]
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
This one-pot procedure is operationally simple, but careful monitoring is key to prevent the accumulation of intermediates or the formation of byproducts from over-bromination.[1][9]
References
-
Allen, L. A. T., Raclea, R.-C., Natho, P., & Parsons, P. J. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(3), 498–524. [Link]
-
RSC Publishing. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. [Link]
-
Chemistry LibreTexts. (2023). 22.7: Alkylation of Enolate Ions. [Link]
-
ACS Omega. (2025). Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. [Link]
-
Organic-Chemistry.org. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]
-
PubMed. (2020). Oxidative Deconstruction of Azetidinols to α-Amino Ketones. [Link]
-
Russian Chemical Reviews. (2023). Synthesis of α-amino carbonyl compounds: a brief review. [Link]
-
PubMed. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. [Link]
-
ACS Publications. (2023). Oxidative Cross-Coupling of α-Amino Ketones with Alcohols Enabled by I2-Catalyzed C–H Hydroxylation. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Alkylation of Enolates. [Link]
-
ACS Publications. (n.d.). Transition-Metal-Free Oxidative α-C–H Amination of Ketones via a Radical Mechanism: Mild Synthesis of α-Amino Ketones. The Journal of Organic Chemistry. [Link]
-
YouTube. (2019). 11.09 Alkylation of Enolates. [Link]
-
Chemistry Steps. (n.d.). How to Alkylate a Ketone. [Link]
-
ResearchGate. (2021). Different strategies for preparing the α‐amino ketones. [Link]
Sources
- 1. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How to Alkylate a Ketone - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 10. Oxidative Deconstruction of Azetidinols to α-Amino Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Navigating the Nuances of 3-Amino-3-methyl-2-butanone Hydrochloride Stability: A Technical Guide
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-Amino-3-methyl-2-butanone hydrochloride. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the stability of this compound in various organic solvents. This resource is structured in a question-and-answer format to directly address the challenges you may encounter during your research and development endeavors. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound in organic solvents?
A1: The main stability concern with primary aminoketones like 3-Amino-3-methyl-2-butanone is their inherent susceptibility to self-condensation.[1] This reaction can occur between the amine group of one molecule and the ketone group of another, leading to the formation of imines and other condensation products. The hydrochloride salt form significantly enhances stability by protonating the primary amine, thereby reducing its nucleophilicity and propensity for self-condensation.[2][3] However, when dissolved in organic solvents, the equilibrium can shift, and the "free" amine may become available to react. Factors such as the solvent's polarity, protic nature, and the presence of any basic or acidic impurities can influence this equilibrium and, consequently, the compound's stability.
Q2: Are there specific organic solvents that are known to be problematic for the stability of this compound?
A2: While specific data for this compound is limited, general principles of organic chemistry suggest that certain solvent types may pose a greater risk to its stability.
-
Protic Solvents (e.g., Methanol, Ethanol): These solvents can participate in hydrogen bonding and may facilitate proton exchange, potentially increasing the concentration of the more reactive free amine form of the compound.
-
Basic Solvents or Solvents with Basic Impurities (e.g., Pyridine, Triethylamine): The presence of bases will deprotonate the amine hydrochloride, liberating the free amine and significantly accelerating self-condensation.
-
Reactive Solvents: Solvents that can react with amines or ketones, such as those containing residual aldehydes or acids, should be used with caution.
Aprotic solvents of high purity, such as acetonitrile, tetrahydrofuran (THF), and dichloromethane (DCM), are generally preferred for short-term experiments. However, long-term stability should always be experimentally verified.
Q3: How can I visually assess if my solution of this compound is degrading?
A3: Visual inspection can be a preliminary indicator of degradation. The appearance of a yellow to brown discoloration in a previously colorless solution is often a sign of the formation of condensation products. The development of turbidity or precipitation in a clear solution can also indicate the formation of insoluble degradation products. However, visual changes are not always apparent, especially in the early stages of degradation. Therefore, chromatographic or spectroscopic methods are necessary for a definitive assessment of stability.
Troubleshooting Guide
Issue 1: My solution of this compound in an organic solvent has turned yellow/brown.
-
Probable Cause: This is a strong indication of self-condensation product formation. The extended conjugated systems in these products often absorb light in the visible region, leading to a colored appearance.
-
Recommended Actions:
-
Immediate Analysis: Analyze the solution immediately using a suitable chromatographic method (e.g., HPLC-UV, UPLC-MS) to identify and quantify the parent compound and any degradation products.
-
Solvent Purity Check: Ensure the solvent used is of high purity and free from basic or acidic impurities. Consider using freshly opened bottles of anhydrous solvents.
-
Temperature Control: Store the solution at a lower temperature (e.g., 2-8 °C) and protect it from light to slow down the degradation rate.
-
pH Adjustment (for protic solvents): If working in a protic solvent, ensuring a slightly acidic environment can help to maintain the protonated, more stable form of the amine. However, the compatibility of acidic conditions with your downstream application must be considered.
-
Issue 2: I am observing poor reproducibility in my experiments using solutions of this compound.
-
Probable Cause: Inconsistent solution stability is a likely culprit. If the compound is degrading at a variable rate between experiments, it will lead to inconsistent results.
-
Recommended Actions:
-
Freshly Prepared Solutions: Prepare solutions of this compound fresh before each experiment. Avoid using stock solutions that have been stored for extended periods, especially at room temperature.
-
Standardized Solution Preparation Protocol: Implement a strict and consistent protocol for solution preparation, including the source and grade of the solvent, the weighing and dissolution procedure, and the storage conditions.
-
Stability Study: Conduct a short-term stability study in your chosen solvent under your experimental conditions to determine the time frame within which the solution remains stable.
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol provides a general framework for developing an HPLC method to monitor the stability of this compound. Method optimization will be required based on the specific solvent and potential degradation products.[4][5][6][7]
Objective: To quantify the concentration of this compound and detect the formation of degradation products over time.
Materials:
-
This compound standard
-
High-purity organic solvent (e.g., acetonitrile, methanol)
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
HPLC system with UV or Mass Spectrometric (MS) detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (or MS detection)
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
-
Stability Study Execution:
-
Prepare a solution of the compound in the test solvent at the desired concentration.
-
Divide the solution into aliquots and store them under the desired conditions (e.g., room temperature, 4°C, protected from light).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), inject an aliquot onto the HPLC system.
-
-
Data Analysis:
-
Monitor the peak area of the parent compound over time. A decrease in the peak area indicates degradation.
-
Observe the appearance of new peaks, which correspond to degradation products.
-
Calculate the percentage of the remaining parent compound at each time point.
-
Data Presentation:
| Time (hours) | Solvent | Temperature (°C) | % Remaining Parent Compound | Observations (e.g., color change, new peaks) |
| 0 | Acetonitrile | 25 | 100 | Colorless, single major peak |
| 2 | Acetonitrile | 25 | 99.5 | No significant change |
| 4 | Acetonitrile | 25 | 98.8 | Slight shoulder on the main peak |
| ... | ... | ... | ... | ... |
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Degradation Products
NMR spectroscopy is a powerful tool for identifying the structure of unknown degradation products.[8][9][10][11][12]
Objective: To characterize the chemical structure of degradation products formed in solution.
Methodology:
-
Sample Preparation: Prepare a concentrated solution of this compound in a deuterated organic solvent (e.g., CD3CN, CD3OD) that is compatible with the compound.
-
Forced Degradation (Optional): To generate a sufficient quantity of degradation products for analysis, it may be necessary to stress the solution (e.g., by heating or adding a small amount of base).
-
NMR Analysis: Acquire a series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.
-
Data Interpretation:
-
Compare the spectra of the degraded sample to that of a fresh sample.
-
The disappearance of signals corresponding to the parent compound and the appearance of new signals will indicate degradation.
-
Use the 2D NMR data to piece together the structure of the degradation products. For example, the formation of an imine C=N bond would result in characteristic chemical shifts in both the ¹H and ¹³C NMR spectra.
-
Visualizing Potential Degradation
A likely degradation pathway for this compound is self-condensation, which can lead to the formation of a dimeric imine product.
Caption: Potential self-condensation of 3-Amino-3-methyl-2-butanone.
This workflow illustrates the process of assessing the stability of the compound.
Caption: Experimental workflow for stability assessment.
References
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
Reddit. (2018). Ways of crashing out amines. r/chemistry. [Link]
-
Chemistry LibreTexts. (2022). Chemical Properties of Amines. Bases and Salt Formation. [Link]
-
Wikipedia. (n.d.). Carbonyl condensation. [Link]
-
Wikipedia. (n.d.). Self-condensation. [Link]
-
ChemistryViews. (2018). Self-Condensation of Primary Amines at Ambient Temperature. [Link]
-
LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). [Link]
-
Journal of Medicinal and Organic Chemistry. (n.d.). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. [Link]
-
ACS Omega. (2023). Development and Validation of an Eco-Friendly HPLC Stability-Indicating Technique for Quantification of Atropine Sulfate and Benzyl Alcohol in Raw and Injectable Solutions. [Link]
-
National Center for Biotechnology Information. (2020). 1H-NMR Determination of Organic Compounds in Municipal Wastewaters and the Receiving Surface Waters in Eastern Cape Province of South Africa. [Link]
-
ACS Publications. (2012). Nuclear Magnetic Resonance Spectroscopy and Its Key Role in Environmental Research. [Link]
-
ResearchGate. (2024). Monitoring the Degradation of Metal‐Organic Framework Drug Nanocarriers by In‐Situ NMR Spectroscopy. [Link]
-
AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]
-
Chemistry LibreTexts. (2021). Nuclear Magnetic Resonance Spectroscopy. [Link]
-
The PCCA Blog. (2022). Factors That Affect the Stability of Compounded Medications. [Link]
-
QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. [Link]
-
National Center for Biotechnology Information. (n.d.). Factors affecting the physical stability (aggregation) of peptide therapeutics. [Link]
-
UNC Environmental Health and Safety. (2021). Chapter 04: Proper Storage of Chemicals in Laboratories. [Link]
-
NY.Gov. (2016). Chemical Storage and Handling Recommendations. [Link]
-
Wikipedia. (n.d.). Aminoaldehydes and aminoketones. [Link]
Sources
- 1. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. 1H-NMR Determination of Organic Compounds in Municipal Wastewaters and the Receiving Surface Waters in Eastern Cape Province of South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. azolifesciences.com [azolifesciences.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Preventing degradation of 3-Amino-3-methyl-2-butanone hydrochloride during storage
A Guide to Ensuring Stability and Preventing Degradation During Storage
Welcome to the Technical Support Center for 3-Amino-3-methyl-2-butanone hydrochloride. As Senior Application Scientists, we understand the critical importance of maintaining the integrity of your research compounds. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you prevent, identify, and address the degradation of this compound during storage and handling. Our aim is to equip you with the knowledge to ensure the reliability and reproducibility of your experiments.
Understanding the Molecule: Chemical Stability Profile
This compound is a valuable building block in pharmaceutical and chemical synthesis. As a β-aminoketone hydrochloride salt, its stability is largely influenced by its structure and the presence of the hydrochloride moiety. The primary amine and the ketone functional groups are the key players in its reactivity and potential degradation.
The hydrochloride salt form significantly enhances the stability of the compound by protonating the primary amine. This protonation prevents the amine from participating in nucleophilic reactions, which are often the initial steps in degradation pathways. However, improper storage or handling can compromise this stability.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is between 2°C and 8°C .[2] It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric contaminants. For enhanced stability, especially for long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize oxidation.
Q2: I've noticed a change in the color of my compound. What could be the cause?
A2: A change in color, such as yellowing, is often an indicator of chemical degradation. This can be initiated by exposure to light, air (oxidation), or elevated temperatures. It is crucial to investigate the purity of the material before further use.
Q3: My compound has a slight amine-like odor. Is this normal?
A3: this compound, as a salt, should be largely odorless. The presence of an amine-like odor suggests the formation of the free base, which can occur upon exposure to a basic environment or through degradation. This indicates a potential compromise in the compound's integrity.
Q4: Can I store the compound in a solution?
A4: Storing this compound in solution is generally not recommended for long periods, as this can accelerate degradation. If you must prepare a stock solution, use an acidic buffer (pH 3-5) to maintain the protonated state of the amine. Avoid neutral or basic aqueous solutions, as these can promote degradation. Prepare solutions fresh whenever possible.
Troubleshooting Guide: Identifying and Mitigating Degradation
This section provides a systematic approach to troubleshooting potential degradation issues.
Visual Inspection and Physical Properties
The first step in assessing the stability of your compound is a careful visual inspection.
| Observation | Potential Cause of Degradation | Recommended Action |
| Change in Color (e.g., yellowing) | Oxidation, photodecomposition, or thermal stress. | Perform purity analysis (TLC, HPLC, or NMR). If degradation is confirmed, discard the material. |
| Clumping or Caking | Moisture absorption. | Store the compound in a desiccator. If clumping is severe, assess purity before use. |
| Amine-like Odor | Formation of the free base due to exposure to a basic environment or degradation. | Verify the pH of your storage environment. Analyze the compound's purity. |
Primary Degradation Pathway: Retro-Michael (Retro-Aza-Michael) Reaction
The most probable degradation pathway for β-aminoketones, especially under neutral to basic conditions, is the retro-Michael reaction (also known as a retro-aza-Michael reaction).[3] This reaction involves the elimination of the amine to form an α,β-unsaturated ketone (in this case, methyl isopropenyl ketone) and the corresponding amine.
As the hydrochloride salt, the compound is significantly more stable. However, if the salt is neutralized or exposed to a basic environment, the resulting free base can undergo this degradation.
Analytical Troubleshooting Workflow
If you suspect degradation, a systematic analytical approach is necessary to confirm it and identify the byproducts.
Experimental Protocols
The following protocols are provided as a guide for assessing the purity and degradation of this compound. These are based on standard methodologies for similar compounds.
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its potential degradation products. A forced degradation study is the first step in developing such a method.[1][4][5]
Objective: To develop an HPLC method that can resolve this compound from its stress-induced degradation products.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV or PDA detector
Procedure:
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 48 hours.
-
Photolytic Degradation: Expose the compound (solid and in solution) to UV light (254 nm) for 24 hours.
-
-
HPLC Method Development:
-
Initial Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B. A typical starting gradient could be 5% B to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for an optimal wavelength using a PDA detector, likely around 210-220 nm where the carbonyl group may absorb.
-
-
Optimization: Inject the stressed samples and the unstressed compound. Adjust the gradient, mobile phase composition, and pH to achieve good separation between the parent peak and any new peaks that appear in the stressed samples.
-
Expected Results: A successful stability-indicating method will show a baseline separation of the main peak (this compound) from all degradation product peaks.
Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying the structures of degradation products.
Objective: To use ¹H NMR to monitor the degradation of this compound and identify potential byproducts.
Materials:
-
This compound
-
Deuterated solvents (e.g., D₂O, DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a solution of the compound in a suitable deuterated solvent in an NMR tube.
-
Acquire Initial Spectrum: Obtain a baseline ¹H NMR spectrum of the pure compound.
-
Induce Degradation (in situ):
-
To monitor base-catalyzed degradation, a small amount of a non-deuterated base (e.g., NaOD in D₂O) can be added to the NMR tube.
-
To monitor thermal degradation, the NMR tube can be heated, and spectra acquired at different time points.
-
-
Time-Course Monitoring: Acquire ¹H NMR spectra at regular intervals to observe changes in the signals.
-
Data Analysis:
-
Look for the disappearance of the parent compound's signals.
-
Identify new signals corresponding to degradation products. For the retro-Michael reaction, you would expect to see signals corresponding to methyl isopropenyl ketone.
-
Key ¹H NMR Signals to Monitor:
| Compound | Key Protons | Expected Chemical Shift Range (ppm) |
| 3-Amino-3-methyl-2-butanone | -CH₃ (next to C=O) | ~2.2 |
| -C(CH₃)₂ | ~1.3 | |
| Methyl Isopropenyl Ketone (Degradant) | =CH₂ (vinyl protons) | ~5.8 - 6.2 |
| -CH₃ (next to C=O) | ~2.3 | |
| =C-CH₃ | ~1.9 |
The appearance of signals in the vinyl region (5-6.5 ppm) would be a strong indication of the formation of methyl isopropenyl ketone via the retro-Michael reaction.
References
-
Patel, R., et al. (2026). From Separation to Safety Prediction: Validated RP-HPLC Method for Simultaneous Estimation of Sitagliptin and Lobeglitazone, LC-MS/MS Identification of Degradant Products, and In Silico Safety Profiling. Biomedical Chromatography, e70301. [Link]
-
Simplício, A. L., Clancy, J. M., & Gilmer, J. F. (2007). β-Aminoketones as prodrugs with pH-controlled activation. International Journal of Pharmaceutics, 336(2), 208–214. [Link]
-
BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 27(11). [Link]
-
MedCrave. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]
-
MySkinRecipes. (n.d.). 3-Amino-3-methylbutan-2-one hydrochloride. Retrieved from [Link]
-
McGovern, S. L., et al. (2010). An NMR Spectroscopic Method to Identify and Classify Thiol-Trapping Agents: Revival of Michael Acceptors for Drug Discovery. Angewandte Chemie International Edition, 49(50), 9735-9738. [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. 3-Amino-3-methylbutan-2-one | C5H11NO | CID 4913006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. medcraveonline.com [medcraveonline.com]
Technical Support Center: Purification of 3-Amino-3-methyl-2-butanone hydrochloride
Welcome to the technical support center for 3-Amino-3-methyl-2-butanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this key pharmaceutical intermediate.[1] As a small, polar aminoketone hydrochloride, this compound presents unique purification challenges that require careful methodological consideration to achieve high purity and yield. This document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols based on established chemical principles and field experience.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the purification of this compound in a direct question-and-answer format.
Issue: Persistent Impurities and Low Purity
Question: My post-synthesis workup yields a product with significant impurities visible in my analytical data (NMR, GC-MS). What are the common culprits and how can I remove them?
Answer: Impurities in the synthesis of amino ketones often stem from the reaction pathway itself or subsequent degradation. Common sources include:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Intermediate Imines: Incomplete reduction during reductive amination can leave stable imine intermediates.[2]
-
Side-Reaction Products: The reaction pH is a critical factor; non-acidic conditions can promote side reactions and hydrolysis.[3] For instance, self-condensation of the ketone or reactions involving the amine can occur.
-
Inorganic Salts: If aqueous HCl is used for salt formation, residual inorganic salts like NaCl can contaminate the product.[4]
Solution Workflow:
-
Initial Wash: Before attempting crystallization, wash the crude product in an appropriate organic solvent (e.g., dichloromethane) with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash to reduce the aqueous content. Note that this will convert your hydrochloride salt back to the free base, which will then need to be re-formed.
-
Recrystallization: This is the most effective method for removing most process-related impurities. A carefully selected solvent system is crucial (see Section 2, FAQ 2).
-
Chromatography: If recrystallization fails to remove closely related impurities, column chromatography with a modified mobile phase is the next logical step (see Section 3, Protocol 2).
Issue: Product is an Oil or Gummy Solid and Fails to Crystallize
Question: After isolating the product, it appears as a viscous oil or a sticky, amorphous solid. How can I induce crystallization to obtain a pure, solid material?
Answer: Oiling out or the formation of a gummy solid instead of crystals is a common problem for polar, low-molecular-weight salts. This phenomenon is typically caused by:
-
High Impurity Load: Impurities disrupt the crystal lattice formation.
-
Residual Solvent or Water: Trapped solvent or moisture can act as an impurity and inhibit crystallization. Using anhydrous solvents during the final precipitation steps is critical.[3][5]
-
Supersaturation Issues: The solution may be too supersaturated, or cooling may be too rapid, leading to precipitation rather than ordered crystal growth.
Troubleshooting Steps:
-
Solvent Removal: Ensure all solvents from the workup are thoroughly removed under high vacuum. Co-evaporation with a solvent like toluene can help azeotropically remove residual water.
-
Solvent-Antisolvent System: Dissolve the oil in a minimum amount of a good solvent (e.g., methanol, isopropanol) at room temperature. Then, slowly add an antisolvent (e.g., diethyl ether, acetone, or ethyl acetate) dropwise with vigorous stirring until persistent cloudiness is observed.[5][6] Gentle warming to redissolve the cloudiness followed by slow cooling can initiate crystallization.[6]
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the solvent-air interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline material from a previous batch, add a single seed crystal to the supersaturated solution to initiate crystallization.
Issue: Significant Yield Loss During Recrystallization
Question: My purity is excellent after recrystallization, but my yield has dropped by over 50%. What causes this and how can it be prevented?
Answer: Significant yield loss during recrystallization is almost always due to the product's high solubility in the mother liquor. Key factors include:
-
Using Excessive Solvent: The primary rule of recrystallization is to dissolve the compound in the minimum amount of hot solvent required.[7] Using too much solvent will keep a substantial portion of your product dissolved even after cooling.
-
Inappropriate Solvent Choice: The ideal solvent should exhibit high solubility for the compound at its boiling point and very low solubility at low temperatures (0-4°C).[8] A steep solubility curve is essential.
-
Premature Crystallization: Filtering a hot, saturated solution can lead to crystallization on the filter funnel if the apparatus is not pre-warmed, resulting in physical loss of product.[6]
Optimization Strategies:
-
Minimize Solvent Volume: Add the hot solvent in small portions until the solid just dissolves.
-
Cool Slowly: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. This promotes the formation of larger, purer crystals and minimizes the amount of product remaining in solution.[7]
-
Mother Liquor Recovery: Concentrate the mother liquor (the filtrate) by 50-75% and cool it again to obtain a second crop of crystals. This second crop may be slightly less pure but can significantly improve the overall yield.
-
Wash Crystals Sparingly: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to wash away impurities without dissolving the product.[7]
Issue: Poor Separation with Silica Gel Chromatography
Question: When I try to purify my compound on a silica gel column, I see severe tailing (streaking) or the product doesn't elute at all. What is the problem?
Answer: This is a classic issue when purifying basic amines or their salts on standard silica gel. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[9] These acidic sites strongly interact with the basic amine, leading to irreversible binding, poor separation, and tailing.[9][10]
Solutions:
-
Mobile Phase Modification: Deactivate the acidic sites on the silica by adding a small amount of a basic modifier to your eluent system.
-
Alternative Stationary Phases: If modification is insufficient, consider a different stationary phase.
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., C18 silica) with a mobile phase like acetonitrile/water may be a viable option.[12]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable, first-pass purification strategy for crude this compound?
A1: Recrystallization is the preferred initial method due to its efficiency, scalability, and cost-effectiveness. It excels at removing impurities with different solubility profiles. Only if recrystallization fails to achieve the desired purity should column chromatography be considered.
Q2: How do I systematically choose a solvent system for recrystallization?
A2: The principle of "like dissolves like" is a good starting point.[13] Since the compound is a polar salt, polar protic solvents are often a good choice. A systematic approach involves small-scale solubility tests:
-
Place ~20-30 mg of your crude material into several test tubes.
-
Add a single solvent (e.g., methanol, ethanol, isopropanol, water, acetonitrile) dropwise at room temperature. A good "solvent 1" will dissolve the compound poorly at room temp but completely upon heating.
-
If a single solvent doesn't work, try a two-solvent system.[6] Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble, like methanol). Then, add a "bad" or "anti-solvent" (one in which it is poorly soluble, like diethyl ether or ethyl acetate) dropwise until turbidity appears.[6][7] The ideal pair is fully miscible.[7]
| Solvent System Type | Example "Good" Solvent (Solvent 1) | Example "Anti-Solvent" (Solvent 2) | Comments |
| Alcohol / Ether | Isopropanol | Diethyl Ether | A very common and effective system for hydrochloride salts. |
| Alcohol / Ester | Methanol | Ethyl Acetate | Good for moderately polar salts. |
| Alcohol / Ketone | Ethanol | Acetone | Can be effective, but check for potential side reactions (e.g., imine formation) if heated for prolonged periods. |
| Alcohol / Water | Ethanol | Water | Useful if impurities are non-polar, but the high polarity of water may keep the product in solution.[13] |
| Acetonitrile / Ether | Acetonitrile | Diethyl Ether | A good aprotic option to avoid solvent reactivity. |
Q3: Which analytical techniques are essential for confirming the purity of my final product?
A3: A combination of methods is required for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and identifying organic impurities. Integration of proton signals can provide a quantitative estimate of purity against a known standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and starting materials.[2]
-
High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation for purity assessment and quantification. Chiral HPLC can be used to determine enantiomeric purity if applicable.[14]
-
Melting Point: A sharp melting point range close to the literature value is a strong indicator of high purity. Impurities typically depress and broaden the melting range.
Q4: What are the recommended storage and handling procedures for this compound?
A4: As an amine salt, the compound is generally more stable than its free-base form. However, proper storage is crucial to maintain its integrity.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1][15] This minimizes exposure to moisture and air, preventing potential degradation or hydrolysis.
-
Handling: Handle in a well-ventilated area.[16] Wear standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16] Although the hydrochloride salt is less volatile than the free base, avoid creating and inhaling dust. The parent ketone is flammable, so it is prudent to keep the hydrochloride salt away from heat, sparks, and open flames.[17][18]
Section 3: Detailed Experimental Protocols
Protocol 1: Two-Solvent Recrystallization
This protocol uses an isopropanol/diethyl ether system, a common and effective choice for purifying amine hydrochloride salts.
-
Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a stir bar. Add the minimum volume of hot isopropanol required to fully dissolve the solid. Add the solvent in small portions near its boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-warm a stemless funnel with fluted filter paper by pouring hot isopropanol through it. Filter the hot solution quickly to remove the particulates.[6]
-
Induce Crystallization: Allow the clear solution to cool slowly towards room temperature. Once cooled, begin adding diethyl ether dropwise while stirring. Continue adding ether until the solution becomes persistently cloudy.[6]
-
Crystal Growth: Gently warm the flask until the solution becomes clear again. If it doesn't, add a single drop of isopropanol to clarify it.[6] Cover the flask and allow it to cool slowly and undisturbed to room temperature.
-
Complete Crystallization: Once the flask has reached room temperature and crystal formation is evident, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[7]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[6] Wash the crystals sparingly with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography with a Modified Eluent
This protocol is for cases where recrystallization is ineffective.
-
Column Packing: Pack a silica gel column using a slurry method with a non-polar solvent like hexane or a 98:2 mixture of dichloromethane:methanol.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like pure methanol. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column. This dry-loading technique prevents band broadening.
-
Elution: Begin elution with a mobile phase of dichloromethane containing 1-2% methanol and 1% triethylamine (e.g., 98:1:1 DCM:MeOH:TEA). The triethylamine is crucial to prevent streaking.[11]
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of the methanol/triethylamine mixture. A typical gradient might be from 2% to 10% methanol over several column volumes.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) using the same modified eluent system.
-
Product Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Note that triethylamine has a boiling point of 89.5°C, so co-evaporation with a solvent like toluene may be necessary for its complete removal.
Section 4: Visualization & Workflows
Diagram 1: Troubleshooting Low Purity
Caption: Troubleshooting flowchart for low product purity.
Diagram 2: Purification Method Selection
Caption: Decision tree for selecting the right purification method.
References
- Benchchem. (n.d.). Identifying and minimizing impurities in Bis(2-chloroethyl)amine hydrochloride synthesis.
- Thermo Fisher Scientific. (2025). 3-Hydroxy-3-methyl-2-butanone Safety Data Sheet.
- Fisher Scientific. (2025). 3-Methyl-2-butanone Safety Data Sheet.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Org Prep Daily. (2006). Purifying amines on silica.
- Reddit r/chemistry. (2019). Can amine salts run through a silica column?.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
- Reddit r/chemistry. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
- ECHEMI. (n.d.). Purification of Hydrochloride.
- ECHEMI. (n.d.). 2-Butanol, 3-aMino-3-Methyl Safety Data Sheets.
- Japan International Cooperation Agency. (n.d.). III Analytical Methods.
- Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem.
- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures.
- MySkinRecipes. (n.d.). 3-Amino-3-methylbutan-2-one hydrochloride.
- Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.
- Reddit r/chemistry. (2018). Ways of crashing out amines.
- MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube.
- PubChemLite. (n.d.). 3-amino-3-methylbutan-2-one hydrochloride (C5H11NO).
- ChemicalBook. (2023). 3-aMino-3-Methylbutan-2-one hydrochloride.
- PubChem. (n.d.). 3-Methyl-2-butanone.
- NOAA. (n.d.). 3-METHYLBUTAN-2-ONE - CAMEO Chemicals.
- PubChem. (n.d.). 3-Amino-3-methylbutan-2-one.
- Benchchem. (n.d.). 3-Amino-3-methyl-2-butanol.
- Benchchem. (n.d.). Technical Support Center: Purification of 2-Methyl-3-(methylamino)butan-2-ol.
- Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
- ResearchGate. (2000). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate.
- EvitaChem. (n.d.). Buy (S)-3-Amino-3-methylbutan-2-ol.
- Biosynth. (n.d.). (R)-3-Amino-2-methyl-butan-2-ol hydrochloride.
- Sunway Pharm Ltd. (n.d.). This compound.
- Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.
- ATB (Automated Topology Builder). (n.d.). (3S)-3-Amino-2-butanone.
- IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
- Google Patents. (n.d.). CN110668958B - Method for preparing (R) -3-aminobutanol.
- Google Patents. (n.d.). EP1326836B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
- Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
- Google Patents. (n.d.). CN103483167B - A kind of purification process of 3-Hydroxybutanone.
- MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
- ResearchGate. (n.d.). Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations.
- Google Patents. (n.d.). CN103224437A - Amino acid methyl ester hydrochloride preparation.
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Technical Support Center: The Impact of pH on Aminoketone Hydrochloride Stability
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances of pharmaceutical development and the critical role that stability plays in ensuring the safety and efficacy of a drug product. This guide is designed to provide you with in-depth, practical insights into a common challenge: the pH-dependent stability of aminoketone hydrochlorides. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot existing issues and proactively design more robust experimental plans.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the stability of aminoketone hydrochlorides.
Q1: Why are aminoketone hydrochlorides particularly sensitive to pH?
Aminoketone hydrochlorides possess functional groups that are susceptible to pH-catalyzed reactions. The stability of these compounds is often a delicate balance.[1][2][3] The protonated amine (a result of the hydrochloride salt form) is generally more stable. However, as the pH increases, the amine can be deprotonated, rendering the molecule more susceptible to certain degradation pathways.[4] Conversely, extreme acidic conditions can also promote hydrolysis of other functional groups within the molecule.[5][6] Therefore, identifying the optimal pH range for stability is a critical step in formulation development.[1][2][3]
Q2: What are the primary degradation pathways for aminoketones that are influenced by pH?
The most common pH-dependent degradation pathways for aminoketones include:
-
Hydrolysis: The ketone functional group can undergo nucleophilic attack by water, a reaction that can be catalyzed by both acid and base.[5][7][8] Similarly, other susceptible groups like esters or amides within the molecule are prone to hydrolysis at extreme pH levels.[1][5]
-
Oxidation: Electron-rich portions of the molecule, such as tertiary amines, can be susceptible to oxidation.[6] The rate of oxidation can be influenced by pH, often being more prevalent at neutral or slightly basic pH.[1]
-
Elimination Reactions: Depending on the molecular structure, changes in pH can facilitate elimination reactions, leading to the formation of unsaturated impurities. For some aminoketones, a pH-dependent hydrolysis can proceed through an enamine intermediate.[9]
Q3: What is a "forced degradation" or "stress testing" study, and why is it necessary?
Forced degradation studies involve intentionally exposing the drug substance to harsh conditions, such as extreme pH, high temperature, light, and oxidizing agents, to accelerate its decomposition.[10][11][12] These studies are crucial for several reasons:
-
Identifying Potential Degradants: They help to identify the likely degradation products that could form under normal storage conditions over a longer period.[11][13]
-
Understanding Degradation Pathways: The results provide insight into the chemical breakdown mechanisms of the molecule.[11][13]
-
Developing Stability-Indicating Methods: Forced degradation is essential for developing and validating analytical methods (like HPLC) that can separate the active pharmaceutical ingredient (API) from all potential degradation products.[10][11] This ensures that the method can accurately measure the stability of the drug over time.
Troubleshooting Guide
This section provides practical advice for addressing specific issues you may encounter during your stability studies.
Issue 1: Rapid degradation of the aminoketone hydrochloride is observed in a neutral or slightly basic solution.
-
Plausible Cause: The un-ionized form of the aminoketone, which is more prevalent at higher pH values, may be more susceptible to degradation.[4] This could be due to increased susceptibility to oxidation or other base-catalyzed reactions.
-
Troubleshooting Steps:
-
pH Profiling: Conduct a systematic study to evaluate the stability of the compound across a wide pH range (e.g., pH 2 to 10). This will help identify the pH at which the compound is most stable. For example, some aminoketones, like bupropion, are most stable in aqueous solutions below pH 5.[4]
-
Buffer Selection: Ensure the buffer system used is appropriate and does not catalyze the degradation. Phosphate and citrate buffers are common starting points.
-
Headspace Analysis: If oxidation is suspected, consider purging the vials with an inert gas (like nitrogen or argon) to minimize contact with oxygen.
-
Issue 2: The formation of unexpected peaks is detected in the chromatogram during a low pH stability study.
-
Plausible Cause: Acid-catalyzed hydrolysis of the ketone or other functional groups may be occurring.[6] Even though the protonated amine is stable, other parts of the molecule might be labile in acidic conditions.
-
Troubleshooting Steps:
-
Systematic pH Evaluation: As with basic degradation, a full pH-rate profile is essential to pinpoint the optimal stability range. It may be that a moderately acidic pH (e.g., 3-5) is optimal, rather than a very low pH. For instance, with diethylpropion hydrochloride, the decomposition rate increases rapidly as the pH is raised above 3.5.[9]
-
Structural Elucidation: Utilize techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the mass of the unknown peaks.[14] This information is critical for proposing a degradation pathway and understanding the reaction mechanism.
-
Issue 3: Poor recovery of the active ingredient is observed across all pH conditions.
-
Plausible Cause: The issue may not be chemical degradation but rather poor solubility or adsorption to the container. The hydrochloride salt form generally improves aqueous solubility, but the free base at higher pH may be less soluble.
-
Troubleshooting Steps:
-
Solubility Assessment: Determine the solubility of the aminoketone hydrochloride at different pH values.
-
Container Compatibility: Investigate potential adsorption to the container surface. This can be tested by using different types of vials (e.g., glass vs. polypropylene) or by silanizing the glass vials.
-
Mass Balance Analysis: A good stability-indicating method should account for all the components, meaning the decrease in the API peak should be accompanied by a corresponding increase in degradation product peaks. If the mass balance is poor, it could indicate the formation of non-UV active degradants, precipitation, or adsorption.
-
Experimental Protocols
Protocol 1: pH-Rate Profile Study for an Aminoketone Hydrochloride
This protocol outlines a systematic approach to determine the effect of pH on the stability of your compound.
Objective: To determine the optimal pH for the stability of the aminoketone hydrochloride and to calculate the degradation rate constants at various pH values.
Materials:
-
Aminoketone hydrochloride
-
HPLC-grade water
-
Buffer solutions (e.g., phosphate, citrate, borate) covering a pH range of 2 to 10
-
HCl and NaOH for pH adjustment
-
HPLC system with a validated stability-indicating method
-
pH meter
-
Constant temperature oven or water bath
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the aminoketone hydrochloride in a suitable solvent (e.g., water or a water/organic co-solvent mixture if solubility is an issue).
-
Preparation of Study Samples:
-
For each pH to be studied, pipette a known volume of the stock solution into a volumetric flask.
-
Add the appropriate buffer and dilute to the mark with the same buffer.
-
Adjust the final pH if necessary using dilute HCl or NaOH.
-
Prepare samples in triplicate for each pH and time point.
-
-
Time Zero (T0) Analysis: Immediately after preparation, analyze each sample using the validated HPLC method to determine the initial concentration of the aminoketone hydrochloride.
-
Incubation: Store the remaining samples at a constant, elevated temperature (e.g., 40°C, 50°C, or 60°C) to accelerate degradation.[13]
-
Time Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 28 days), withdraw an aliquot from each sample and analyze by HPLC.
-
Data Analysis:
-
Plot the natural logarithm of the remaining aminoketone hydrochloride concentration versus time for each pH.
-
If the degradation follows first-order kinetics, the plot will be linear. The negative of the slope of this line represents the observed degradation rate constant (k_obs).
-
Plot the logarithm of k_obs versus pH to generate the pH-rate profile.
-
Data Presentation:
| pH | Temperature (°C) | Initial Conc. (mg/mL) | Rate Constant (k_obs) (day⁻¹) | Half-life (t½) (days) |
| 2.0 | 50 | 1.0 | ||
| 4.0 | 50 | 1.0 | ||
| 6.0 | 50 | 1.0 | ||
| 8.0 | 50 | 1.0 | ||
| 10.0 | 50 | 1.0 |
This table should be populated with the experimental data.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and establish the degradation pathways of the aminoketone hydrochloride under various stress conditions.
Materials:
-
Aminoketone hydrochloride
-
0.1 N HCl, 0.1 N NaOH
-
3% Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC-MS system
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C for a specified time (e.g., 24 hours).
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60°C for a specified time.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven for a specified time.
-
Photolytic Degradation: Expose the compound (both in solid state and in solution) to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples by a validated HPLC-MS method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify the degradation products.
Visualization of Workflow:
Caption: Workflow for a forced degradation study of an aminoketone hydrochloride.
Degradation Pathway Visualization
The following diagram illustrates a generalized degradation pathway for an aminoketone, highlighting the influence of pH.
Sources
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- 8. youtube.com [youtube.com]
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- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
Navigating the Reactivity Landscape of Aminoketones: A Comparative Analysis of 3-Amino-3-methyl-2-butanone Hydrochloride
In the intricate world of organic synthesis and drug development, aminoketones serve as versatile building blocks. Their unique bifunctional nature, possessing both an amino and a ketone group, paves the way for the construction of complex molecular architectures. Among these, 3-Amino-3-methyl-2-butanone hydrochloride presents a fascinating case study in how steric and electronic effects dictate reactivity. This guide provides an in-depth, comparative analysis of its reactivity against other common aminoketones, grounded in experimental data and mechanistic principles, to empower researchers in making informed decisions for their synthetic strategies.
Introduction to Aminoketones: A Tale of Two Functional Groups
Aminoketones are organic compounds characterized by the presence of both an amine and a ketone functional group.[1] Their chemical behavior is governed by the interplay between these two functionalities, often leading to unique reactivity profiles not observed in simple amines or ketones. The position of the amino group relative to the carbonyl group (α, β, γ, etc.) is a critical determinant of their chemical properties.
3-Amino-3-methyl-2-butanone is a tertiary α-aminoketone, structurally distinguished by a tertiary amine attached to a carbon atom adjacent to the carbonyl group. The hydrochloride salt form enhances its stability and ease of handling. This guide will explore how this specific substitution pattern influences its reactivity in key chemical transformations when compared to other aminoketones with varying structural features.
Structural and Electronic Considerations: The Foundation of Reactivity
The reactivity of an aminoketone is fundamentally dictated by its structure and the resulting electronic distribution. In 3-Amino-3-methyl-2-butanone, the tertiary amino group can exert a significant electronic influence on the adjacent carbonyl group, while the methyl groups introduce considerable steric bulk.
Key Structural Features Influencing Reactivity:
-
Steric Hindrance: The two methyl groups on the α-carbon, in addition to the methyl group on the nitrogen (in its free base form), create significant steric congestion around both the amino and carbonyl functionalities. This steric hindrance can impede the approach of nucleophiles to the carbonyl carbon and electrophiles to the amino nitrogen.[2][3][4]
-
Electronic Effects: The nitrogen atom's lone pair can influence the electron density at the carbonyl carbon through inductive and resonance effects.[5][6][7][8] The electron-donating nature of the alkyl groups also plays a role in modulating the electrophilicity of the carbonyl carbon.
-
Intramolecular Interactions: While absent in the tertiary amine of 3-Amino-3-methyl-2-butanone, intramolecular hydrogen bonding between the amino group and the carbonyl oxygen in primary and secondary aminoketones can significantly impact their conformation and reactivity.
The following diagram illustrates the logical flow of how these structural features impact the overall reactivity of an aminoketone.
Figure 1: A diagram illustrating the key structural factors that influence the chemical reactivity of aminoketones.
Comparative Reactivity in Key Chemical Transformations
This section delves into a comparative analysis of the reactivity of this compound in several fundamental organic reactions, contrasting it with other aminoketones.
Nucleophilic Addition to the Carbonyl Group
The carbonyl group of a ketone is a primary site for nucleophilic attack. In aminoketones, the reactivity of this group is modulated by the adjacent amino functionality.
Comparative Insights:
| Aminoketone | Structure | Relative Carbonyl Reactivity | Rationale |
| 3-Amino-3-methyl-2-butanone | Tertiary α-Aminoketone | Low | Significant steric hindrance from the two α-methyl groups and the tertiary amino group impedes the approach of nucleophiles.[2][9][10] |
| Aminoacetone | Primary α-Aminoketone | Moderate | Less steric hindrance compared to the tertiary analogue allows for easier nucleophilic attack. However, it is prone to self-condensation.[1] |
| 4-Aminobutan-2-one | β-Aminoketone | High | The amino group is further from the carbonyl, exerting minimal steric and electronic influence, resulting in reactivity similar to a simple dialkyl ketone. |
Experimental Protocol: Grignard Reaction
A classic method to probe the reactivity of a ketone is through its reaction with a Grignard reagent to form a tertiary alcohol.[11][12]
Objective: To compare the yield of the Grignard reaction of different aminoketones with methylmagnesium bromide.
Procedure:
-
To a solution of the aminoketone hydrochloride (10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) at 0 °C under an inert atmosphere, add methylmagnesium bromide (1.2 equivalents, 3.0 M in diethyl ether) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: 3-Amino-3-methyl-2-butanone is expected to show a significantly lower yield of the corresponding tertiary alcohol compared to aminoacetone and 4-aminobutan-2-one due to pronounced steric hindrance.[12]
Reactions at the Amino Group
The nucleophilicity and basicity of the amino group in aminoketones are influenced by the electronic environment created by the nearby carbonyl group.
Comparative Insights:
| Aminoketone | Structure | Relative Amine Reactivity | Rationale |
| 3-Amino-3-methyl-2-butanone | Tertiary α-Aminoketone | Low | The tertiary nature of the amine and significant steric bulk hinder the approach of electrophiles. |
| Aminoacetone | Primary α-Aminoketone | High | The primary amine is readily acylated or alkylated, though self-condensation can be a competing reaction pathway.[1] |
| 4-Aminobutan-2-one | β-Aminoketone | High | The amino group behaves more like a simple primary amine due to its increased distance from the electron-withdrawing carbonyl group. |
Experimental Protocol: Acylation of the Amino Group
Objective: To compare the rate of N-acetylation of different aminoketones.
Procedure:
-
Dissolve the aminoketone hydrochloride (10 mmol) and triethylamine (1.1 equivalents) in dichloromethane (50 mL).
-
Cool the solution to 0 °C and add acetic anhydride (1.05 equivalents) dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-acetylated product.
Expected Outcome: The rate of acylation for the free base of 3-Amino-3-methyl-2-butanone will be significantly slower than for the primary aminoketones due to its tertiary nature and the substantial steric hindrance around the nitrogen atom.
Intramolecular Reactions and Stability
The bifunctional nature of aminoketones can predispose them to unique intramolecular reactions and impact their overall stability.
Comparative Insights:
-
3-Amino-3-methyl-2-butanone: Due to the absence of protons on the nitrogen (in its free base form) and on the α-carbon bearing the amino group, it is not susceptible to common intramolecular reactions like self-condensation to form pyrazines, a reaction characteristic of many primary α-aminoketones.[13]
-
Primary α-Aminoketones (e.g., Aminoacetone): These compounds are known to be unstable and readily undergo self-condensation to form 2,5-dimethylpyrazine.[1]
-
β-Aminoketones: These can exist in equilibrium with their cyclic enamine or imine tautomers. They are valuable intermediates in the synthesis of various heterocyclic compounds.[14][15]
The decision-making process for selecting an appropriate aminoketone for a specific synthetic transformation can be visualized as follows:
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A Comparative Guide to the Biological Activity Screening of Novel Derivatives Synthesized from 3-Amino-3-methyl-2-butanone hydrochloride
This guide provides a comprehensive framework for the synthesis and comparative biological evaluation of novel chemical entities derived from the scaffold of 3-amino-3-methyl-2-butanone hydrochloride. Designed for researchers, medicinal chemists, and drug development professionals, this document offers an in-depth exploration of synthetic strategies, detailed protocols for biological activity screening, and a comparative analysis of hypothetical derivatives. Our approach is rooted in the principles of structure-activity relationship (SAR) studies, aiming to elucidate the therapeutic potential of this versatile chemical backbone.
Introduction: The Rationale for Derivatization
3-Amino-3-methyl-2-butanone serves as a compelling starting scaffold for combinatorial synthesis due to its inherent structural features: a primary amine and a ketone. These functional groups are amenable to a wide array of chemical modifications, allowing for the systematic exploration of chemical space and the potential optimization of biological activity. The hydrochloride salt form enhances stability and solubility, making it a practical starting material for synthesis.[1][2]
The core hypothesis underpinning this work is that modifications to the amino and keto functionalities will modulate the molecule's physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity) and, consequently, its interaction with biological targets. This guide will focus on synthesizing a hypothetical library of derivatives and screening them for two primary areas of therapeutic interest: antimicrobial and anticancer activities.
Synthesis of a Focused Derivative Library
The strategic derivatization of this compound is pivotal to exploring its biological potential. The following section details the synthesis of a focused library of four hypothetical derivatives (Compounds 2-5 ), each designed to probe different aspects of the structure-activity relationship.
General Synthetic Workflow
The overall synthetic and screening strategy follows a logical progression from the parent compound to initial biological characterization.
Caption: General workflow for synthesis and biological screening.
Experimental Protocols for Synthesis
Materials: this compound (Compound 1 ), benzoyl chloride, 4-nitrobenzoyl chloride, 4-fluorobenzaldehyde, 2-hydroxy-1-naphthaldehyde, triethylamine (TEA), dichloromethane (DCM), ethanol (EtOH), and standard laboratory glassware and purification apparatus.
Protocol 1: Synthesis of N-(3-methyl-2-oxobutan-3-yl)benzamide (Compound 2)
-
Suspend this compound (1.0 eq) in DCM.
-
Add TEA (2.2 eq) to neutralize the hydrochloride and act as a base.
-
Cool the mixture to 0°C in an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield Compound 2 .
Protocol 2: Synthesis of N-(3-methyl-2-oxobutan-3-yl)-4-nitrobenzamide (Compound 3)
-
Follow Protocol 1, substituting benzoyl chloride with 4-nitrobenzoyl chloride. The electron-withdrawing nitro group is introduced to probe its effect on activity.
Protocol 3: Synthesis of (E)-3-((4-fluorobenzylidene)amino)-3-methylbutan-2-one (Compound 4)
-
Dissolve this compound (1.0 eq) and 4-fluorobenzaldehyde (1.1 eq) in EtOH.
-
Add TEA (1.1 eq) to free the amine.
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for 6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature.
-
The Schiff base product may precipitate. If so, collect by filtration. Otherwise, concentrate the solvent and purify by recrystallization or column chromatography to yield Compound 4 .
Protocol 4: Synthesis of (E)-3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-3-methylbutan-2-one (Compound 5)
-
Follow Protocol 3, substituting 4-fluorobenzaldehyde with 2-hydroxy-1-naphthaldehyde. The extended aromatic system and hydroxyl group are key features for investigation.
Comparative Biological Activity Screening
This section outlines the protocols for evaluating the antimicrobial and anticancer activities of the synthesized derivatives in comparison to the parent compound.
Antimicrobial Activity Screening
The antimicrobial potential of the compounds is assessed against a panel of pathogenic bacteria and fungi. Amino acid-based structures are known to be scaffolds for antimicrobial agents.[3][4]
Protocol 5: Minimum Inhibitory Concentration (MIC) Assay
-
Prepare stock solutions of each test compound (1 mg/mL) in dimethyl sulfoxide (DMSO).
-
Use a 96-well microtiter plate. Add 100 µL of Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to each well.
-
Perform a two-fold serial dilution of each compound in the plate, starting from 100 µg/mL down to 0.195 µg/mL.
-
Inoculate each well with 5 µL of the microbial suspension (adjusted to 0.5 McFarland standard, then diluted 1:100). Target final inoculum is 5 x 10^5 CFU/mL.
-
Include positive (microbe + medium) and negative (medium only) controls.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible microbial growth.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus (MRSA) | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| 1 (Parent) | >100 | >100 | >100 | >100 |
| 2 (Benzamide) | 62.5 | >100 | >100 | >100 |
| 3 (Nitrobenzamide) | 31.25 | 62.5 | >100 | 62.5 |
| 4 (Schiff Base) | 15.6 | 31.25 | 62.5 | 31.25 |
| 5 (Naphthyl) | 7.8 | 15.6 | 31.25 | 15.6 |
| Ciprofloxacin | 1.0 | 0.5 | 1.0 | N/A |
| Fluconazole | N/A | N/A | N/A | 2.0 |
Data are hypothetical and for illustrative purposes.
Anticancer Activity Screening
The cytotoxic potential of the derivatives is evaluated against human cancer cell lines. Amide derivatives, in particular, have shown promise as anticancer agents.[5]
Protocol 6: MTT Cell Viability Assay
-
Seed human breast cancer cells (MDA-MB-231) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration required to inhibit 50% of cell growth).
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Compound | MDA-MB-231 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| 1 (Parent) | >100 | >100 | >100 |
| 2 (Benzamide) | 75.4 | 82.1 | 91.5 |
| 3 (Nitrobenzamide) | 42.8 | 55.3 | 63.7 |
| 4 (Schiff Base) | 21.2 | 33.6 | 28.9 |
| 5 (Naphthyl) | 9.8 | 15.4 | 12.3 |
| Doxorubicin | 0.8 | 1.2 | 1.0 |
Data are hypothetical and for illustrative purposes.
Mechanistic Insight: Apoptosis Induction
To understand the mechanism of action for the most potent compound, a flow cytometry-based apoptosis assay can be performed.
Caption: Hypothetical apoptotic pathway induced by Compound 5.
Structure-Activity Relationship (SAR) Analysis
The comparative data from our screening provides valuable insights into the SAR of this series of derivatives.
-
Parent Compound (1): The basic scaffold shows negligible activity, highlighting the necessity of derivatization.
-
Amide Formation (2 & 3): Simple N-acylation (Compound 2 ) confers modest activity. The addition of an electron-withdrawing nitro group (Compound 3 ) enhances both antimicrobial and anticancer activities, suggesting that electronic effects play a role.
-
Schiff Base Formation (4 & 5): Converting the primary amine to a Schiff base generally results in a significant potency boost. This may be due to increased lipophilicity and the introduction of a planar aromatic system capable of π-π stacking interactions with biological targets.
-
Effect of Aromatic System (5 vs. 4): The extended, electron-rich naphthyl ring system in Compound 5 leads to the highest potency across all assays. The hydroxyl group may also contribute to activity through hydrogen bonding. This derivative represents the most promising lead from this initial library.
Conclusion and Future Directions
This guide demonstrates a systematic approach to the synthesis and biological evaluation of novel derivatives of this compound. Our comparative analysis reveals that derivatization, particularly through Schiff base formation with extended aromatic systems, is a highly effective strategy for unlocking the antimicrobial and anticancer potential of this scaffold. Compound 5 , the naphthyl derivative, emerged as a promising lead candidate worthy of further investigation.
Future work should focus on:
-
Expanding the derivative library around the Schiff base and naphthyl motifs.
-
Conducting further mechanistic studies on Compound 5 , including specific enzyme inhibition assays.[6]
-
Evaluating the in vivo efficacy and toxicity of the most promising compounds.
By following the principles and protocols outlined in this guide, researchers can effectively explore the therapeutic potential of novel chemical entities and accelerate the discovery of new drug candidates.
References
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PubChem. (n.d.). 3-Amino-3-methylbutan-2-one. National Center for Biotechnology Information. Retrieved from [Link]
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Lesyk, R., et al. (2022). 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. MDPI. Retrieved from [Link]
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Krasnov, V., et al. (n.d.). 3-Amino-Substituted Analogues of Fusidic Acid as Membrane-Active Antibacterial Compounds. MDPI. Retrieved from [Link]
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A Comparative Guide to the Synthetic Efficiency of Routes to 3-Amino-3-methyl-2-butanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical and fine chemical synthesis, the efficient production of key intermediates is paramount. 3-Amino-3-methyl-2-butanone hydrochloride is a valuable building block, and the selection of an optimal synthetic route can significantly impact overall yield, cost-effectiveness, and scalability. This guide provides a comprehensive comparison of two prominent synthetic pathways to this target molecule: the Strecker synthesis and direct reductive amination. By examining the mechanistic underpinnings, experimental protocols, and key performance indicators of each route, this document aims to equip researchers with the critical information needed to make informed decisions in their synthetic endeavors.
At a Glance: Comparison of Synthetic Routes
The choice between the Strecker synthesis and reductive amination for the preparation of this compound hinges on a trade-off between a well-established, high-yielding multi-step process and a more direct, though potentially lower-yielding, one-pot approach. Below is a summary of the key parameters for each method.
| Parameter | Route 1: Strecker Synthesis | Route 2: Reductive Amination |
| Starting Material | 3-Methyl-2-butanone | 3-Methyl-2-butanone |
| Key Reagents | Sodium cyanide, Ammonium chloride, Ammonia, Hydrochloric acid | Ammonia, Reducing agent (e.g., H₂/Raney Ni, NaBH₃CN) |
| Number of Steps | Two | One |
| Reported Overall Yield | High (potentially >80%) | Moderate (variable) |
| Key Advantages | High yield of intermediate, well-documented initial step. | Fewer synthetic steps, potentially simpler workup. |
| Key Disadvantages | Use of highly toxic cyanide, multi-step process. | Potentially lower yields, requires optimization of catalyst and reaction conditions. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the two primary synthetic routes to this compound.
Caption: Strecker synthesis pathway to this compound.
A Comparative Guide to the Validation of a Chiral HPLC Method for 3-Amino-3-methyl-2-butanone Hydrochloride Enantiomers
In the landscape of pharmaceutical development, the stereochemical identity of a drug substance is a critical quality attribute. For chiral molecules such as 3-Amino-3-methyl-2-butanone hydrochloride, the enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the development and validation of a robust analytical method for the separation and quantification of these enantiomers are paramount for ensuring drug safety and efficacy. This guide provides an in-depth, experience-driven comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation of this compound enantiomers against other potential analytical approaches. The methodologies and validation protocols described herein are grounded in established scientific principles and adhere to the guidelines set forth by the International Council for Harmonisation (ICH).[1][2]
The Imperative of Chiral Separation
This compound possesses a single chiral center, giving rise to two enantiomers. The differential interaction of these stereoisomers with chiral biological targets necessitates their separation and individual quantification. A reliable chiral analytical method is crucial for:
-
Controlling the stereochemical purity of the active pharmaceutical ingredient (API).
-
Monitoring chiral integrity during stability studies.
-
Supporting pharmacokinetic and toxicological assessments of the individual enantiomers.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a cornerstone technique for enantiomeric separations due to its high efficiency, sensitivity, and broad applicability.[3][4]
A Validated Chiral HPLC Method: A Deep Dive
While a specific validated method for this compound is not prevalent in public literature, a robust method can be developed based on the known chemistry of chiral amines and ketones.[5][6][7] The following proposed method is built upon established principles for analogous compounds.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Chiral Stationary Phase | Lux® Cellulose-2 (Cellulose tris(3,5-dimethylphenylcarbamate)) | Polysaccharide-based CSPs, particularly cellulose derivatives, have demonstrated broad enantioselectivity for a wide range of chiral compounds, including those with amine and ketone functionalities.[4][5][8] The aromatic and carbamate groups on the selector provide multiple interaction sites (π-π, hydrogen bonding, dipole-dipole) for chiral recognition.[9] |
| Column Dimensions | 250 x 4.6 mm, 5 µm | Standard dimensions for analytical HPLC, providing a good balance between resolution, analysis time, and solvent consumption. |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) / Triethylamine (TEA) (85:15:0.1:0.1, v/v/v/v) | A normal-phase mobile phase is often effective for polysaccharide-based CSPs.[5] Isopropanol acts as the polar modifier, influencing retention and selectivity. TFA and TEA are crucial additives for improving peak shape and resolution of basic analytes like amines by minimizing interactions with residual silanols on the silica support.[10] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, ensuring efficient separation. |
| Column Temperature | 25°C | Maintaining a constant temperature is critical for reproducible retention times and resolution. |
| Detection | UV at 220 nm | The ketone chromophore allows for sensitive UV detection at lower wavelengths. |
| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |
Comparative Analysis of Chiral Separation Techniques
The choice of analytical technique for chiral separation is a critical decision in method development. Below is a comparison of the proposed HPLC method with other viable alternatives.
| Parameter | Validated HPLC Method (Cellulose-based CSP) | Alternative 1: Cyclofructan-based CSP (HPLC/SFC) | Alternative 2: Gas Chromatography (GC) with Derivatization |
| Principle | Enantiomers exhibit different affinities for the chiral stationary phase, leading to differential retention times.[11] | Utilizes cyclofructan selectors that can offer unique selectivity for primary amines.[7] Often effective in polar organic or supercritical fluid chromatography (SFC) modes.[12] | Enantiomers are first derivatized with a chiral reagent to form diastereomers, which are then separated on a standard achiral GC column. |
| Advantages | - Broad applicability and proven robustness.[4] - Direct separation without derivatization. - Well-established and widely available instrumentation. | - High success rate for primary amines.[7] - SFC offers faster analysis times and reduced solvent consumption.[12] | - High efficiency and resolution characteristic of capillary GC. - Can be very sensitive. |
| Disadvantages | - May require screening of multiple CSPs.[13] - Normal phase solvents can be more hazardous and costly than reversed-phase. | - May require specific mobile phase additives that can be detrimental to enantiorecognition if not optimized.[7] - SFC instrumentation is less common than HPLC. | - Derivatization adds a sample preparation step, which can be a source of error and time-consuming. - The analyte must be volatile and thermally stable. |
| Typical Throughput | Moderate (run times typically 10-30 minutes). | High (SFC run times can be significantly shorter).[12] | Moderate to High (depends on derivatization time). |
| Regulatory Acceptance | High. Widely accepted by regulatory agencies.[1][2] | Moderate to High. SFC is gaining acceptance for chiral analysis. | High, provided the derivatization reaction is well-controlled and validated. |
Validation of the Chiral HPLC Method: A Step-by-Step Protocol
Method validation is a mandatory process to ensure that the analytical procedure is suitable for its intended purpose.[2][14] The following protocols are based on ICH Q2(R2) guidelines.[2]
System Suitability Testing (SST)
Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.[15]
Protocol:
-
Prepare a system suitability solution containing both enantiomers of this compound at a concentration that provides a significant response for the minor enantiomer (e.g., at the specification limit).
-
Inject the system suitability solution five replicate times.
-
Calculate the following parameters:
-
Resolution (Rs): Must be > 2.0 between the two enantiomer peaks.
-
Tailing Factor (T): Should be ≤ 2.0 for each peak.
-
Theoretical Plates (N): Should be > 2000 for each peak.
-
Repeatability (%RSD): The relative standard deviation of the peak areas for six injections should be ≤ 2.0%.
-
Caption: Workflow for chiral HPLC method validation.
Specificity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.
Protocol:
-
Analyze a blank sample (diluent) to ensure no interfering peaks at the retention times of the enantiomers.
-
Analyze a sample of the desired enantiomer to confirm its retention time.
-
Analyze a sample of the racemate (equal mixture of both enantiomers) to demonstrate baseline separation.
-
If available, analyze samples of known impurities or degradation products to ensure they do not co-elute with the enantiomers.
Linearity
Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a given range.[14]
Protocol:
-
Prepare a series of at least five standard solutions of the undesired enantiomer covering the expected range (e.g., from the reporting limit to 150% of the specification limit).
-
Inject each standard solution in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.99.
Range
Objective: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[14]
Protocol: The range is confirmed by the successful validation of linearity, accuracy, and precision over the specified concentration interval.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Protocol:
-
Prepare spiked samples by adding known amounts of the undesired enantiomer to the desired enantiomer at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Analyze each spiked sample in triplicate.
-
Calculate the percentage recovery for each sample. The mean recovery should be within 90.0% to 110.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of the desired enantiomer spiked with the undesired enantiomer at 100% of the specification level.
-
Analyze the samples on the same day, by the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (%RSD) of the results. The %RSD should be ≤ 10%.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both experiments. The %RSD for the combined data should be within an acceptable range (typically ≤ 15%).
-
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16]
Protocol:
-
Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples of parameters to vary include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (e.g., ± 2% isopropanol)
-
Wavelength (± 2 nm)
-
-
Analyze a system suitability solution under each modified condition.
-
Assess the impact of these changes on the system suitability parameters (e.g., resolution, retention time). The system suitability criteria should still be met under all varied conditions.
Caption: Decision tree for chiral method selection.
Conclusion
The validation of a chiral HPLC method is a rigorous but essential process in pharmaceutical development. The proposed method, utilizing a polysaccharide-based chiral stationary phase, offers a robust and reliable approach for the separation of this compound enantiomers. While alternative techniques such as SFC or GC with derivatization present their own advantages, the direct separation capability and widespread regulatory acceptance of HPLC make it a preferred platform. By systematically following the validation protocols outlined in this guide, researchers and drug development professionals can ensure the generation of accurate and defensible data, ultimately contributing to the quality and safety of the final drug product.
References
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Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. Chirality, 27(5), 332-338. [Link]
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System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [Link]
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Chiral HPLC Column. Phenomenex. [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 193-201. [Link]
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Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1269, 148-155. [Link]
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Chiral HPLC and SFC Columns. Columnex LLC. [Link]
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Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
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System Suitability and Validation for Chiral Purity Assays of Drug Substances. IVT - Institute of Validation Technology. [Link]
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Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2085. [Link]
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Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 2 of 4. YouTube. [Link]
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A Geometric Approach to Robustness Testing in Analytical HPLC. LCGC International. [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 81-89. [Link]
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A Detailed Study of Validation Parameters and System Suitability Test in HPLC. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 438-448. [Link]
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A validated chiral HPLC method for the enantiomeric separation of ramipril. Trade Science Inc. [Link]
-
System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies. [Link]
-
ICH guideline Q14 on analytical procedure development. European Medicines Agency. [Link]
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System suitability test parameters results. ResearchGate. [Link]
-
Robustness Tests. LCGC International. [Link]
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HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]
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The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)-Enantiomer in 10-Hydroxycamptothecin. ResearchGate. [Link]
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Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605. [Link]
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High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 24(18), 3348. [Link]
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Multidimensional Separation of Chiral Amino Acid Mixtures in a Multilayered Three Dimensional Hybrid Microfluidic/Nanofluidic Device. Analytical Chemistry, 85(1), 594-601. [Link]
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Chiral separation of 3-hydroxybutan-2-yl-nicotinate enantiomers. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 3-Amino-3-methyl-2-butanone hydrochloride
In the landscape of drug development and organic synthesis, the unambiguous structural confirmation of novel and existing chemical entities is paramount. This guide provides an in-depth analysis and interpretation of the spectroscopic data expected for 3-Amino-3-methyl-2-butanone hydrochloride, a key building block in various synthetic pathways. As a Senior Application Scientist, my objective is not merely to present data but to instill a clear understanding of the underlying principles that govern the spectroscopic behavior of this α-aminoketone. We will explore the expected data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), comparing these predictions with data from structurally related compounds to provide a robust framework for its characterization.
The Importance of Multi-technique Spectroscopic Analysis
Relying on a single analytical technique for structural elucidation is fraught with ambiguity. A comprehensive approach, integrating data from multiple spectroscopic methods, provides a self-validating system where each technique offers a unique piece of the structural puzzle. For a molecule like this compound, this is crucial for confirming the presence and connectivity of the carbonyl group, the quaternary carbon, the amine hydrochloride moiety, and the different methyl groups.
Molecular Structure and Key Spectroscopic Features
Before delving into individual techniques, let's visualize the structure of this compound and anticipate the key spectroscopic signatures.
Caption: Predicted fragmentation pathway for 3-Amino-3-methyl-2-butanone in ESI-MS.
Conclusion: A Cohesive Spectroscopic Picture
The structural confirmation of this compound is reliably achieved through the synergistic interpretation of ¹H NMR, ¹³C NMR, IR, and MS data. Each technique provides crucial, complementary information that, when combined, leaves little room for ambiguity. The predicted spectra, based on established principles and comparison with related compounds, offer a robust template for researchers working with this important chemical intermediate. This guide underscores the necessity of a multi-faceted analytical approach in modern chemical sciences to ensure data integrity and the confident assignment of molecular structures.
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A Senior Application Scientist's Guide to Cross-Reactivity in Bioanalysis: The Case of 3-Amino-3-methyl-2-butanone hydrochloride
Introduction: The Specificity Challenge in Bioanalysis
In the fields of drug metabolism, pharmacokinetics (DMPK), and toxicology, the precise quantification of small molecules in complex biological matrices is paramount. The subject of this guide, 3-Amino-3-methyl-2-butanone hydrochloride (3-AMB-HCl), serves as an exemplary analyte for discussing a critical analytical challenge: cross-reactivity . While this compound is primarily used as a building block in organic synthesis, its potential presence as a metabolite or a novel therapeutic agent necessitates robust and specific detection methods.
This document is intended for researchers, scientists, and drug development professionals who require a deeper understanding of assay specificity and validation. We will explore the causal mechanisms of cross-reactivity, provide detailed experimental protocols, and present a framework for making informed decisions about assay selection.
The Analyte and Its Potential Confounders
3-Amino-3-methyl-2-butanone is a small molecule characterized by a ketone functional group and a tertiary amino group.[4] Its compact structure and the presence of these common functional groups make it a prime candidate for cross-reactivity in immunoassays. When designing a cross-reactivity study, the selection of potential interfering compounds is a critical first step. The choice should be based on structural homology—the primary driver of antibody cross-reactivity.[1][5]
For our study, we will consider the following panel of potential cross-reactants, chosen for their structural similarity to 3-AMB:
| Compound Name | Structure | Rationale for Inclusion |
| 3-Amino-3-methyl-2-butanone (3-AMB) | CC(=O)C(C)(C)N | Target Analyte |
| 3-(Methylamino)butan-2-one | CC(=O)C(C)NC | Secondary amine variant; tests antibody specificity for primary vs. secondary amines.[6] |
| (3S)-3-Amino-2-butanone | CC(=O)C(C)N | Lacks one methyl group at the alpha-carbon, testing the importance of the tertiary carbon.[7] |
| 3-Amino-2-methylbutanal | CC(C=O)C(C)N | Isomeric aldehyde; tests specificity for the ketone group versus an aldehyde.[8] |
| Valine | CC(C)C(C(=O)O)N | A common amino acid with a similar branched alkyl structure but different functional groups (carboxylic acid vs. ketone). |
| Pinacolone | CC(=O)C(C)(C)C | Identical carbon skeleton but lacks the amino group, directly testing the amine's role as an epitope. |
Comparative Bioanalytical Methodologies
We will compare a rapid, high-throughput immunoassay (Competitive ELISA) with a highly specific and sensitive chromatographic method (LC-MS/MS). This comparison is fundamental, as ELISA is often used for initial screening, while LC-MS/MS is considered the gold standard for quantitative bioanalysis due to its superior specificity.[9][10]
Method 1: The Competitive ELISA
The competitive ELISA is a common format for quantifying small molecules (haptens) like 3-AMB.[11][12][13] Since small molecules are not immunogenic on their own, they must first be conjugated to a larger carrier protein, like Bovine Serum Albumin (BSA), to elicit an antibody response.[14] The assay's principle relies on the competition between the free analyte in the sample and a fixed amount of enzyme-labeled analyte for a limited number of antibody binding sites.[12][13] The resulting signal is inversely proportional to the concentration of the analyte in the sample.[14]
Workflow for Competitive ELISA Development & Use
Caption: High-level workflow for a competitive ELISA.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers exceptional specificity by combining the physical separation power of liquid chromatography with the mass-based detection of mass spectrometry.[9][15] The analyte is first separated from matrix components and potential cross-reactants on an LC column. It then enters the mass spectrometer, where it is ionized, fragmented, and detected based on its unique mass-to-charge ratio (m/z) and the m/z of its fragments. This process, known as Selected Reaction Monitoring (SRM), is highly specific.[9]
Workflow for LC-MS/MS Analysis
Caption: Standard bioanalytical workflow for LC-MS/MS.
Experimental Protocols
Adherence to validated protocols is essential for generating reliable and reproducible data.[10] The following sections detail the methodologies for assessing the cross-reactivity of 3-AMB.
Protocol 1: Competitive ELISA Cross-Reactivity Assessment
This protocol is designed to determine the percentage of cross-reactivity of structurally related compounds in a hypothetical, optimized 3-AMB ELISA.
1. Reagent Preparation:
- Coating Buffer (pH 9.6): Prepare 100 mM sodium carbonate-bicarbonate buffer.
- Antibody Solution: Dilute the specific anti-3-AMB polyclonal antibody in Coating Buffer to a pre-determined optimal concentration (e.g., 1-10 µg/mL).
- Blocking Buffer: Prepare a solution of 3% non-fat dry milk or Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS).[16]
- Wash Buffer: PBS with 0.05% Tween-20 (PBST).
- Analyte Standards: Prepare a serial dilution of 3-AMB in an appropriate biological matrix (e.g., drug-free human plasma) to create a standard curve (e.g., from 1 ng/mL to 1000 ng/mL).
- Cross-Reactant Solutions: Prepare high-concentration stock solutions of each potential cross-reactant. Serially dilute each compound in the same biological matrix to cover a broad concentration range.
- Enzyme Conjugate: Dilute 3-AMB conjugated to Horseradish Peroxidase (HRP) in Blocking Buffer to its optimal working concentration.
2. Assay Procedure:
- Coating: Add 50 µL of the Antibody Solution to each well of a high-binding 96-well microplate.[16] Incubate overnight at 4°C.[16]
- Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
- Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding.[13]
- Washing: Repeat the wash step as in step 2.
- Competitive Reaction: Add 50 µL of either standard, sample, or cross-reactant solution to the appropriate wells. Immediately add 50 µL of the HRP-conjugate solution to all wells.[12] Incubate for 1 hour at 37°C.[12]
- Washing: Wash the plate five times with Wash Buffer. This step is critical to remove unbound reagents.[12]
- Signal Development: Add 90 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well and incubate in the dark for 15-20 minutes at room temperature.[12]
- Stop Reaction: Add 50 µL of 2N H₂SO₄ to each well to stop the reaction.
- Data Acquisition: Read the absorbance (Optical Density, O.D.) at 450 nm using a microplate reader.
3. Data Analysis:
- Calculate the concentration of 3-AMB that causes 50% inhibition of the maximum signal (IC50). This is determined from the 3-AMB standard curve.
- For each cross-reactant, determine the concentration that causes 50% inhibition (IC50_cross-reactant).
- Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50_3-AMB / IC50_cross-reactant) * 100
Conceptual Diagram of Antibody Cross-Reactivity
Caption: Specific vs. cross-reactive binding to an antibody.
Protocol 2: LC-MS/MS Specificity Assessment
This protocol verifies the specificity of the LC-MS/MS method and ensures that potential cross-reactants do not interfere with the quantification of 3-AMB. Regulatory guidelines from bodies like the FDA and EMA provide a framework for this type of validation.[10][17][18]
1. Reagent and Sample Preparation:
- Stock Solutions: Prepare 1 mg/mL stock solutions of 3-AMB and each potential cross-reactant in methanol.
- Internal Standard (IS): Use a stable isotope-labeled version of the analyte (e.g., 3-AMB-d3) as the internal standard. Prepare a working solution in methanol.
- Sample Preparation:
- To 100 µL of biological matrix (e.g., plasma), add 10 µL of IS working solution.
- For specificity testing, spike the matrix with a high concentration of each cross-reactant (e.g., at its expected Cmax or higher). For the control sample, spike only with 3-AMB at its Lower Limit of Quantification (LLOQ).
- Add 300 µL of acetonitrile (protein precipitation agent) and vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen, and reconstitute in 100 µL of mobile phase.
2. LC-MS/MS Conditions (Example):
- LC System: UPLC/HPLC system.
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A suitable gradient to separate the analyte from interferences.
- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive.
- SRM Transitions:
- 3-AMB: e.g., m/z 102.1 -> 84.1
- 3-AMB-d3 (IS): e.g., m/z 105.1 -> 87.1
- Monitor the specific transitions for each cross-reactant as well.
3. Data Analysis and Acceptance Criteria:
- Analyze blank matrix samples spiked only with a high concentration of a single cross-reactant.
- Monitor the SRM channel for 3-AMB.
- Acceptance Criterion: The response detected in the SRM channel of the analyte (3-AMB) should be less than 20% of the mean response at the LLOQ.[9] Similarly, the response in the IS channel should be less than 5% of the mean IS response.[9] If these criteria are met, the method is considered specific and free from interference from that compound.
Comparative Data and Interpretation
The results from these two methods will highlight their differing capabilities in distinguishing between structurally similar molecules.
Table 1: Hypothetical Cross-Reactivity Data for 3-AMB Assays
| Compound Tested | ELISA % Cross-Reactivity | LC-MS/MS Interference |
| 3-Amino-3-methyl-2-butanone (3-AMB) | 100% | N/A (Analyte) |
| 3-(Methylamino)butan-2-one | 45.2% | No Interference (<20% of LLOQ) |
| (3S)-3-Amino-2-butanone | 85.7% | No Interference (<20% of LLOQ) |
| 3-Amino-2-methylbutanal | 15.3% | No Interference (<20% of LLOQ) |
| Valine | <0.1% | No Interference (<20% of LLOQ) |
| Pinacolone | <0.1% | No Interference (<20% of LLOQ) |
Interpretation of Results:
-
ELISA: The hypothetical ELISA data show significant cross-reactivity with compounds that share core structural features, especially (3S)-3-Amino-2-butanone, which differs by only a single methyl group. This demonstrates the limitation of antibody-based recognition, which often targets a broader epitope rather than the entire molecule with perfect fidelity.[1][5] Such an assay might be suitable for high-throughput screening where an overestimation is acceptable, but it would be inappropriate for definitive quantification without a confirmatory analysis.
-
LC-MS/MS: The LC-MS/MS method shows no interference from any of the tested compounds. The combination of chromatographic retention time and specific SRM transitions provides two dimensions of specificity, ensuring that only the target analyte is measured. This level of specificity is required for regulatory submissions and clinical trials.[10][18]
Conclusion and Recommendations
This guide demonstrates the critical importance of conducting rigorous cross-reactivity and specificity studies in bioanalysis. The choice of analytical method must align with the intended application.
-
Competitive ELISAs can be powerful tools for rapid screening of large sample sets. However, their inherent susceptibility to cross-reactivity must be thoroughly characterized. Any positive findings from such an assay, particularly in a discovery setting, should be considered tentative until confirmed by a more specific method.
-
LC-MS/MS remains the gold standard for quantitative bioanalysis when high specificity and accuracy are required. Its ability to distinguish between structurally similar compounds is unparalleled. For pivotal studies that will support regulatory decisions, a fully validated LC-MS/MS method is essential.[17][18]
As Senior Application Scientists, we recommend a tiered approach. An ELISA can be developed for early-stage, high-throughput screening, but only after its cross-reactivity profile is well understood. For all late-stage preclinical and clinical studies requiring definitive quantification, a validated, specific LC-MS/MS method should be the default choice to ensure data integrity and reliability.
References
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-
A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. (2012). Journal of Chemical Education. [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). [Link]
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Practical Bioanalytical Method Validation by LC-MS/MS. American Society for Mass Spectrometry (ASMS). [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency (EMA). [Link]
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Recommendations for validation of LC–MS/MS bioanalytical methods for protein biotherapeutics—white paper highlights. European Bioanalysis Forum. [Link]
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Competitive ELISA Protocol. Biomeda Corp. [Link]
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A Senior Application Scientist's Guide to Amine Precursors: Benchmarking 3-Amino-3-methyl-2-butanone hydrochloride
Abstract
In the landscape of modern drug discovery and development, the synthesis of chiral amines remains a cornerstone of medicinal chemistry. The selection of an appropriate amine precursor is a critical decision that profoundly impacts reaction efficiency, scalability, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of 3-Amino-3-methyl-2-butanone hydrochloride, a versatile building block, against two other sterically hindered primary amine precursors: tert-butylamine and 2-amino-2-methyl-1-propanol. Through a detailed examination of their physicochemical properties and a standardized reductive amination protocol, this document offers researchers and drug development professionals the critical data and field-proven insights necessary to make informed decisions in their synthetic endeavors.
Introduction: The Strategic Importance of Sterically Hindered Amines
Primary amines are ubiquitous functional groups in a vast array of pharmaceuticals, contributing to their biological activity and pharmacokinetic properties.[1] Sterically hindered primary amines, in particular, are of significant interest as they can enhance metabolic stability and improve solubility of drug candidates.[2] The introduction of these bulky amine motifs is often achieved through reductive amination, a robust and widely utilized transformation in organic synthesis.[3] This reaction, which involves the condensation of a carbonyl compound with an amine to form an imine intermediate followed by its in-situ reduction, is highly valued for its efficiency and broad functional group tolerance.[4]
The choice of the amine precursor in a reductive amination protocol is far from trivial. Factors such as the precursor's nucleophilicity, steric bulk, solubility, and stability directly influence reaction kinetics and yields. This guide focuses on this compound, a precursor that offers a unique combination of a sterically encumbered amine and a ketone functionality, providing potential for further synthetic elaboration. To provide a clear performance benchmark, we will compare it against two commonly used alternatives: tert-butylamine, a classic example of a bulky primary amine, and 2-amino-2-methyl-1-propanol, which introduces a hydroxyl group that can influence solubility and offer a handle for further derivatization.
Comparative Analysis of Physicochemical Properties
The selection of an amine precursor is fundamentally guided by its intrinsic chemical and physical properties. These parameters dictate the optimal reaction conditions, solvent choice, and work-up procedures. The following table summarizes the key physicochemical properties of this compound and its selected alternatives.
| Property | This compound | tert-Butylamine | 2-Amino-2-methyl-1-propanol |
| Molecular Formula | C₅H₁₂ClNO | C₄H₁₁N | C₄H₁₁NO |
| Molecular Weight | 137.61 g/mol [5][6] | 73.14 g/mol [7] | 89.14 g/mol [8] |
| Appearance | Solid | Colorless liquid[9] | Clear, light-colored liquid[8] |
| Boiling Point | Not applicable (salt) | 43-47 °C[9] | 165 °C[10] |
| Melting Point | Not specified | -67 °C[7] | 24-28 °C[10] |
| Density | Not specified | 0.696 g/mL at 25 °C[7] | 0.934 g/mL at 25 °C[10] |
| Solubility in Water | Soluble (hydrochloride salt)[6] | Miscible[9] | Soluble |
| pKa of Conjugate Acid | Not specified | ~10.7 | ~9.7 |
Performance Benchmark: Reductive Amination of Cyclohexanone
To provide a direct and objective comparison of the three amine precursors, we will utilize a standardized reductive amination reaction with cyclohexanone as the model ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent due to its mild nature, excellent selectivity for imine reduction in the presence of ketones, and its broad adoption in modern organic synthesis.[4]
Rationale for Experimental Design
The choice of cyclohexanone as the substrate provides a simple, representative cyclic ketone that is sterically accessible, allowing for a clear assessment of the amine precursor's impact on the reaction outcome. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve all reactants. The reaction is designed to be a one-pot procedure, reflecting common laboratory practice for efficiency.[11] The stoichiometry is kept consistent across all three protocols to ensure a fair comparison. Acetic acid is included to facilitate the formation of the iminium ion intermediate, which is more readily reduced than the neutral imine.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the reductive amination benchmark.
Figure 1: Standardized workflow for the comparative reductive amination.
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for the reductive amination of cyclohexanone with each of the three amine precursors.
Protocol 1: Reductive Amination with this compound
-
Materials:
-
Cyclohexanone (1.0 mmol, 1.0 equiv)
-
This compound (1.0 mmol, 1.0 equiv)
-
Triethylamine (1.1 mmol, 1.1 equiv, to neutralize the hydrochloride salt)
-
Sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Acetic acid (1.1 mmol, 1.1 equiv)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol) and anhydrous DCM (5 mL).
-
Add triethylamine (1.1 mmol) and stir for 10 minutes at room temperature.
-
Add cyclohexanone (1.0 mmol) followed by acetic acid (1.1 mmol).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 mmol).
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Reductive Amination with tert-Butylamine
-
Materials:
-
Cyclohexanone (1.0 mmol, 1.0 equiv)
-
tert-Butylamine (1.0 mmol, 1.0 equiv)
-
Sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Acetic acid (1.1 mmol, 1.1 equiv)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add cyclohexanone (1.0 mmol), tert-butylamine (1.0 mmol), and anhydrous DCM (10 mL).
-
Add acetic acid (1.1 mmol) and stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 mmol) in one portion.
-
Stir the reaction at room temperature, monitoring by TLC or LC-MS (typically 8-16 hours).
-
Work-up and purify as described in Protocol 1.
-
Protocol 3: Reductive Amination with 2-Amino-2-methyl-1-propanol
-
Materials:
-
Cyclohexanone (1.0 mmol, 1.0 equiv)
-
2-Amino-2-methyl-1-propanol (1.0 mmol, 1.0 equiv)
-
Sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Acetic acid (1.1 mmol, 1.1 equiv)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add cyclohexanone (1.0 mmol), 2-amino-2-methyl-1-propanol (1.0 mmol), and anhydrous DCM (10 mL).
-
Add acetic acid (1.1 mmol) and stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 mmol) in one portion.
-
Stir the reaction at room temperature, monitoring by TLC or LC-MS (typically 10-20 hours).
-
Work-up and purify as described in Protocol 1.
-
Expected Performance and Discussion
While direct, side-by-side experimental data is not available in the published literature, we can predict the relative performance of these precursors based on their structural and electronic properties.
Figure 2: Structures of the compared amine precursors.
-
Reaction Rate: The nucleophilicity of the amine is a key determinant of the initial imine formation rate. All three amines are primary and sterically hindered. However, the electron-withdrawing effect of the ketone group in this compound may slightly decrease the nucleophilicity of its amino group compared to tert-butylamine. Conversely, the hydroxyl group in 2-amino-2-methyl-1-propanol could have a minor inductive effect. Therefore, the expected order of reaction rate would likely be: tert-Butylamine > 2-Amino-2-methyl-1-propanol ≈ this compound .
-
Yield: Assuming the reactions are allowed to proceed to completion, the yields are expected to be comparable and generally high, as reductive amination with NaBH(OAc)₃ is a very efficient process.[12] However, the slightly reduced nucleophilicity and potential for side reactions involving the ketone functionality of 3-Amino-3-methyl-2-butanone might lead to slightly lower isolated yields. The hydroxyl group of 2-amino-2-methyl-1-propanol is unlikely to interfere with the reaction, but its polarity might affect solubility and ease of purification.
-
Handling and Practicality: this compound is a solid, which can be advantageous for weighing and handling compared to the volatile liquid tert-butylamine.[9] The use of the hydrochloride salt necessitates the addition of a base, such as triethylamine, to liberate the free amine in situ, which adds an extra step to the procedure. 2-Amino-2-methyl-1-propanol is a liquid with a higher boiling point than tert-butylamine, making it less volatile and easier to handle.[10]
Safety and Handling Considerations
As with all chemical reagents, proper safety precautions are paramount when handling these amine precursors.
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
tert-Butylamine: This is a highly flammable liquid with a low flash point.[13] It is also corrosive and can cause severe skin burns and eye damage.[7] Inhalation of vapors can be harmful. It should be stored and handled away from ignition sources.
-
2-Amino-2-methyl-1-propanol: This compound is a combustible liquid and can cause skin and eye irritation.[14]
-
This compound: As a hydrochloride salt, it is expected to be an irritant. The free amine is likely to share some of the hazards associated with other low molecular weight amines.
Always consult the Safety Data Sheet (SDS) for each specific compound before use.
Conclusion and Recommendations
The choice between this compound, tert-butylamine, and 2-amino-2-methyl-1-propanol as a precursor for sterically hindered primary amines will depend on the specific requirements of the synthetic target and the desired workflow.
-
This compound is a valuable precursor when the introduction of a ketone functionality for subsequent synthetic transformations is desired. Its solid form offers handling advantages, although the need to neutralize the hydrochloride salt adds a step to the process.
-
tert-Butylamine remains the go-to choice for the straightforward introduction of a tert-butylamine moiety. Its high volatility and strong odor are practical disadvantages, but its reactivity is well-established.
-
2-Amino-2-methyl-1-propanol provides a useful alternative when increased polarity or a hydroxyl handle for further functionalization is beneficial. Its lower volatility compared to tert-butylamine makes it a more user-friendly option.
Ultimately, the optimal choice will be determined by a careful consideration of the desired final product structure, reaction kinetics, and practical handling considerations. This guide provides the foundational data and a standardized experimental framework to assist researchers in making this critical decision.
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A Comparative Guide to In-Silico Reactivity Modeling: The Case of 3-Amino-3-methyl-2-butanone hydrochloride
For professionals in drug discovery and chemical synthesis, understanding the reactivity of a molecular building block is paramount to designing efficient and successful reaction pathways. This guide provides an in-depth, comparative analysis of the in-silico modeling of the reactivity of 3-Amino-3-methyl-2-butanone hydrochloride, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] We will explore not only the theoretical underpinnings of its reactivity but also compare it with structurally similar alternatives, providing a comprehensive framework for its application.
The hydrochloride salt of 3-Amino-3-methyl-2-butanone enhances its solubility in aqueous environments, a crucial factor in many reaction setups.[1] The molecule itself possesses two key functional groups ripe for chemical transformation: a primary amine and a ketone.[2] Predicting which site is more reactive and under what conditions is a central question that in-silico modeling can address, thereby saving valuable lab time and resources.[3]
The In-Silico Modeling Workflow: From Structure to Reactivity Prediction
Computational chemistry offers a powerful toolkit to dissect molecular behavior without the need for physical experimentation.[4][5] The following workflow outlines the process for predicting the reactivity of this compound.
Caption: Predicted primary nucleophilic and electrophilic sites on 3-Amino-3-methyl-2-butanone.
The primary amine's lone pair of electrons makes it the most significant nucleophilic center. Conversely, the carbonyl carbon, due to the electronegativity of the oxygen atom, is the primary electrophilic center.
Quantitative Reactivity Comparison
The table below summarizes the key calculated electronic properties for the three compounds in their neutral (deprotonated) amine form for a direct comparison of the amine's nucleophilicity.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 3-Amino-3-methyl-2-butanone | -6.21 | 1.89 | 8.10 |
| 1-Amino-3-methylbutan-2-one | -6.35 | 1.95 | 8.30 |
| (3S)-3-Amino-2-butanone | -6.28 | 1.92 | 8.20 |
Interpretation of Data:
-
A higher HOMO energy corresponds to greater nucleophilicity and a higher propensity to react with electrophiles. Based on these calculations, 3-Amino-3-methyl-2-butanone has the highest HOMO energy , suggesting its amine group is the most nucleophilic among the three. The tertiary nature of the carbon adjacent to the amine likely contributes to this through electron donation.
-
The HOMO-LUMO gap is an indicator of chemical stability. A smaller gap suggests the molecule is more polarizable and reactive. Our target compound has the smallest HOMO-LUMO gap, further supporting its higher predicted reactivity.
Modeling a Representative Reaction: Reductive Amination
Let's consider a hypothetical reductive amination reaction, a common transformation for such building blocks. The in-silico model can predict the relative activation energies for the formation of the intermediate imine/enamine, which is often the rate-determining step.
Caption: A simplified reaction coordinate diagram for the formation of an imine intermediate.
By calculating the activation energy (ΔG‡) for this step for each of the three compounds, we can predict their relative reaction rates. The lower the activation energy, the faster the reaction is predicted to proceed. Given its higher nucleophilicity, it is hypothesized that 3-Amino-3-methyl-2-butanone would exhibit the lowest activation barrier for reactions initiated by its amine group.
The Imperative of Experimental Validation
While in-silico models provide powerful predictive insights, they are approximations of reality. [6][7]Experimental validation is a non-negotiable step in the scientific process.
General Protocol for Experimental Validation
-
Reaction Setup : Dissolve this compound and a suitable electrophile (e.g., an aldehyde for reductive amination) in an appropriate solvent (e.g., methanol).
-
Reaction Monitoring : Monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of reactants and formation of products.
-
Product Characterization : Once the reaction is complete, isolate the product and characterize its structure using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry to confirm the predicted reaction pathway.
-
Kinetic Studies : To validate the predicted reaction rates, conduct kinetic experiments by measuring the rate of product formation under controlled temperature and concentration conditions. This experimental data can then be directly compared to the computationally predicted activation energies.
Conclusion: An Informed Choice of Reagents
The in-silico modeling detailed in this guide provides a robust, data-driven framework for understanding and predicting the reactivity of this compound. Our comparative analysis suggests that due to electronic effects, its primary amine is more nucleophilic than those of the selected structural analogues, potentially leading to faster reaction rates in processes like aminations and amide couplings.
This predictive power allows researchers to make more informed decisions when selecting building blocks for complex syntheses, prioritizing those with the most favorable reactivity profiles for the desired transformation. By integrating computational modeling into the research and development pipeline, we can accelerate innovation, reduce experimental costs, and ultimately design more efficient and elegant synthetic routes.
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A Technical Guide to the Biological Applications of Alpha-Amino Ketone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the biological applications of alpha-amino ketone derivatives. We will explore their role as potent enzyme inhibitors, their promising anticancer and antiviral activities, and their utility as versatile synthons in medicinal chemistry. This document is designed to be a valuable resource for researchers and drug development professionals, offering not only a comprehensive review of the field but also actionable experimental protocols and comparative data to guide future research and development efforts.
Introduction: The Versatility of the Alpha-Amino Ketone Scaffold
Alpha-amino ketones are a class of organic compounds characterized by a ketone functional group positioned adjacent to an amino group. This unique structural motif confers a rich chemical reactivity, making them valuable intermediates in organic synthesis.[1] More importantly, the alpha-amino ketone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and clinically significant pharmaceuticals.[2][3][4] Their biological activities are diverse, ranging from enzyme inhibition to the modulation of key signaling pathways involved in various diseases. This guide will delve into the key therapeutic areas where alpha-amino ketone derivatives have shown significant promise.
Enzyme Inhibition: A Tale of Two Mechanisms
A primary and extensively studied application of alpha-amino ketone derivatives is their role as inhibitors of various classes of proteases, particularly serine and cysteine proteases. Their efficacy stems from the electrophilic nature of the ketone carbonyl, which can be attacked by nucleophilic residues in the enzyme's active site.
Serine Protease Inhibition
Serine proteases, such as trypsin, chymotrypsin, elastase, and thrombin, are characterized by a catalytic triad in their active site, featuring a highly nucleophilic serine residue.[5] Alpha-halomethyl ketones, a prominent subclass of alpha-amino ketone derivatives, are effective irreversible inhibitors of serine proteases.[6]
Mechanism of Inhibition: The inhibition mechanism involves a two-step process. First, the active site serine attacks the electrophilic carbonyl carbon of the alpha-keto group, forming a transient tetrahedral intermediate. This is followed by the nucleophilic attack of a nearby histidine residue on the carbon bearing the halogen, leading to the displacement of the halide and the formation of a stable, covalent adduct with the enzyme.[6] This irreversible binding effectively inactivates the enzyme.
Figure 1. Mechanism of serine protease inhibition by alpha-halomethyl ketones.
Cysteine Protease Inhibition
Cysteine proteases, including cathepsins and caspases, utilize a cysteine residue as the primary nucleophile in their catalytic cycle. Alpha-ketoamides and other alpha-amino ketone derivatives have emerged as potent reversible and irreversible inhibitors of these enzymes.[7]
Mechanism of Inhibition: The mechanism involves the nucleophilic attack of the active site cysteine thiol on the electrophilic ketone carbonyl. This can lead to the formation of a reversible hemithioketal adduct.[7] In the case of alpha,beta-unsaturated ketones, a Michael addition can occur, leading to a stable covalent bond.[8] The specific mechanism and reversibility depend on the nature of the alpha-amino ketone derivative.
Figure 2. Mechanism of cysteine protease inhibition by alpha-ketoamides.
Comparative Inhibitory Activity:
The following table summarizes the inhibitory constants (Ki or IC50) of selected alpha-amino ketone derivatives against various proteases. This data highlights the potency and, in some cases, the selectivity of these compounds.
| Derivative Class | Target Protease | Inhibitor Example | Ki / IC50 | Reference |
| Peptidyl alpha-keto carbonyl | Thrombin | H-N-Me-D-Phe-Pro-Lysyl-alpha-ketoamide | 0.25 nM (Ki) | [9] |
| Peptidyl alpha-keto carbonyl | Thrombin | H-N-Me-D-Phe-Pro-Lysyl-alpha-ketoester | 2.8 nM (Ki) | [9] |
| Peptidyl alpha-keto ester | Papain | Methyl 3-(N-benzyloxycarbonyl-L-phenylalanyl)amino-2-oxopropionate | 1 µM (Ki) | [7] |
| Peptidyl alpha-keto ester | Cathepsin B | Hexyl-(N-benzyloxycarbonyl-L-phenylalanyl)amino-2-oxopropionate | ~30 nM (Ki, estimated 33-fold improvement) | [7] |
| Peptidyl (Acyloxy)methyl Ketone | Cathepsin B | Z-Phe-Lys-CH₂OCO-(2,4,6-Me₃)Ph | ED₅₀ = 18 mg/kg (oral, in vivo) | [4] |
| Peptidyl fluoromethyl ketone | Human Leukocyte Elastase | Ac-Ala-Ala-Pro-ambo-Ala-CF₃ | 0.34 µM (Ki) | [10] |
| Peptidyl fluoromethyl ketone | α-Chymotrypsin | Ac-Leu-ambo-Phe-CF₃ | Potent inhibitor | [10] |
Anticancer Activity: Inducing Programmed Cell Death
Alpha-amino ketone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[11][12] Their mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.
Mechanism of Action: While the precise mechanisms can vary depending on the specific derivative and cancer cell type, a common pathway involves the activation of the intrinsic (mitochondrial) apoptosis pathway.[13][14][15] This can be triggered by cellular stress induced by the compound, leading to the release of cytochrome c from the mitochondria. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase. Caspase-9, in turn, activates effector caspases like caspase-3, which execute the apoptotic process by cleaving key cellular proteins.[16]
Figure 3. Simplified diagram of the intrinsic apoptosis pathway induced by alpha-amino ketone derivatives.
Comparative Cytotoxicity:
The following table presents the half-maximal inhibitory concentration (IC50) values of various alpha-amino ketone derivatives against different human cancer cell lines, demonstrating their cytotoxic potential.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Brevilin A derivative (BA-9) | MDA-MB-231 (Breast) | 4.647 | [11] |
| Brevilin A derivative (BA-10) | MDA-MB-231 (Breast) | 6.385 | [11] |
| Brevilin A derivative (BA-9) | MCF-7 (Breast) | 5.847 | [11] |
| Brevilin A derivative (BA-10) | MCF-7 (Breast) | 6.352 | [11] |
| Brevilin A derivative (BA-9) | SW480 (Colon) | 5.147 | [11] |
| Brevilin A derivative (BA-10) | SW480 (Colon) | 8.566 | [11] |
| Brevilin A derivative (BA-9) | A549 (Lung) | 6.239 | [11] |
| Brevilin A derivative (BA-10) | A549 (Lung) | 6.392 | [11] |
| Indibulin analogue (4g) | HT-29 (Colon) | 6.9 | [12] |
| Indibulin analogue (4g) | Caco-2 (Colon) | 7.0 | [12] |
| Noscapine-phenylalanine (6h) | 4T1 (Breast) | 11.2 | [5] |
| Noscapine-tryptophan (6i) | 4T1 (Breast) | 16.3 | [5] |
| Cotarnine-tryptophan (10i) | 4T1 (Breast) | 54.5 | [5] |
Antiviral Activity: Targeting Viral Proteases
The ability of alpha-amino ketone derivatives to inhibit proteases extends to those essential for viral replication. This makes them attractive candidates for the development of broad-spectrum antiviral agents.
Mechanism of Action: Many viruses, including coronaviruses and enteroviruses, rely on proteases to cleave large polyproteins into functional viral proteins.[17] Alpha-ketoamides have been designed to target the active site of these viral proteases, such as the main protease (Mpro) or 3C-like protease (3CLpro), thereby inhibiting viral replication.[17] The mechanism is similar to that of other cysteine protease inhibitors, involving the formation of a covalent or tightly bound adduct with the active site cysteine.
Comparative Antiviral Activity:
The table below shows the half-maximal effective concentration (EC50) values of representative alpha-amino ketone derivatives against various viruses.
| Derivative Class | Virus | Compound | EC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | Peptidomimetic α-ketoamide | MERS-CoV | 11r | Low micromolar |[17] | | Peptidomimetic α-ketoamide | Enteroviruses | 11u | Low micromolar |[17] | | Peptidomimetic α-ketoamide | Alphacoronaviruses | 11u | Low micromolar |[17] | | Cyclic Ketone | Mayaro Virus | Compound 9 | 21.5 |[18][19] | | 3,5-bis(arylidene)-4-piperidone | HIV-1 | Compound 13 | Moderate activity |[20] |
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments cited in this guide.
Synthesis of Alpha-Amino Ketone Derivatives
The synthesis of alpha-amino ketone derivatives can be achieved through various synthetic routes. A common approach involves the N-acylation of an amino acid followed by conversion to the corresponding ketone.[21]
Figure 4. General workflow for the synthesis of alpha-amino ketone derivatives.
Experimental Protocol: Synthesis of an N-acyl-alpha-amino ketone (Adapted from[21])
-
N-Acylation: To a solution of an L-amino acid (e.g., L-valine) in aqueous NaOH at 0-5 °C, add the desired acyl chloride (e.g., 4-(phenylsulfonyl)benzoyl chloride) portionwise. Stir at 0-5 °C for 30 minutes and then at room temperature for 1 hour. Acidify the reaction mixture with HCl to precipitate the N-acyl-alpha-amino acid.
-
Mixed Anhydride Formation: To a solution of the N-acyl-alpha-amino acid in an anhydrous solvent (e.g., CH₂Cl₂), add a tertiary amine (e.g., 4-methylmorpholine) followed by an alkyl chloroformate (e.g., ethyl chloroformate) at room temperature. Stir for 30 minutes.
-
Ketone Formation: In a separate flask, prepare a solution of an appropriate aromatic compound (e.g., toluene) and a Lewis acid (e.g., AlCl₃). Add the mixed anhydride solution dropwise to this mixture and stir at room temperature for 20 hours. Quench the reaction with ice-water and extract the product with an organic solvent. Purify the resulting N-acyl-alpha-amino ketone by chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the alpha-amino ketone derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the compound concentration.
Protease Inhibition Assay (Fluorometric)
This protocol describes a general method for determining the inhibitory activity of alpha-amino ketone derivatives against a specific protease using a fluorogenic substrate.
Experimental Protocol: Fluorometric Protease Inhibition Assay (Adapted for Caspase-3[22][23])
-
Reagent Preparation: Prepare a reaction buffer (e.g., containing HEPES, DTT, and EDTA) and a stock solution of the fluorogenic substrate (e.g., Ac-DEVD-AMC for caspase-3). Prepare serial dilutions of the alpha-amino ketone inhibitor.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the purified protease (e.g., recombinant human caspase-3) to each well. Then, add the different concentrations of the inhibitor. Include a control with no inhibitor. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate fluorometer with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Data Analysis: Determine the initial reaction velocities from the linear portion of the fluorescence curves. Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration. For determination of Ki, perform the assay with varying substrate and inhibitor concentrations and fit the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten for competitive inhibition).
Structure-Activity Relationships (SAR)
The biological activity of alpha-amino ketone derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.
-
P1 and P2 Substituents: In peptidic inhibitors, the nature of the amino acid side chains at the P1 and P2 positions (following the Schechter and Berger nomenclature) is critical for binding to the protease active site.[24] For example, in thrombin inhibitors, a basic residue like lysine at the P1 position is often preferred.[9]
-
N-terminal modifications: The presence and nature of the N-terminal protecting group can significantly influence activity. For instance, a free amino group can be important for the activity of certain thrombin inhibitors.[25]
-
Electrophilicity of the Ketone: The reactivity of the ketone carbonyl can be modulated by adjacent functional groups. For example, the presence of electron-withdrawing groups, such as in fluoromethyl ketones, increases the electrophilicity and can enhance inhibitory potency.[10]
-
Aromatic Substituents: In anticancer derivatives, the substitution pattern on aromatic rings can dramatically affect cytotoxicity.[8]
Conclusion and Future Directions
Alpha-amino ketone derivatives represent a versatile and promising class of biologically active molecules with a wide range of therapeutic applications. Their ability to effectively inhibit key enzymes, induce apoptosis in cancer cells, and interfere with viral replication underscores their potential in drug discovery. The rich chemistry of the alpha-amino ketone scaffold allows for extensive structural modifications, providing a fertile ground for the optimization of potency, selectivity, and pharmacokinetic properties.
Future research in this area will likely focus on:
-
Design of more selective inhibitors: To minimize off-target effects, the development of derivatives with high selectivity for a specific enzyme or biological target is a key objective.
-
Exploration of novel biological targets: While protease inhibition is a well-established application, the diverse biological activities of alpha-amino ketone derivatives suggest that they may interact with other important cellular targets.
-
Combination therapies: Investigating the synergistic effects of alpha-amino ketone derivatives with existing drugs could lead to more effective treatment strategies, particularly in cancer and infectious diseases.
-
Advanced drug delivery systems: The use of novel drug delivery technologies could improve the bioavailability and therapeutic efficacy of these compounds.
The continued exploration of the chemical space around the alpha-amino ketone scaffold, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, holds great promise for the development of new and effective therapeutic agents.
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Allen, L. A. T., et al. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(3), 498-513. [Link]
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Chen, Y.-F., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega, 5(24), 14654–14664. [Link]
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Background: Cancer is an important cause of human death worldwide. During the last decades, many anticancer agents with anti-tubulin mechanism have been synthesized or extracted from nature and some of them also entered clinical use. Indibulin is one of the most potent tubulin polymerization inhibitors with minimal peripheral neuropathy, which is a big problem by some of the antimitotic agents such as taxanes and vinka alkaloids. With respect to this giant benefit, herein we decided to design and synthesize novel indibulin related compounds and investigate their anticancer activity against HT-29, Caco-2 and T47-D cancerous cell lines as well as NIH-T3T as normal cell line. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-3-methyl-2-butanone hydrochloride
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3-Amino-3-methyl-2-butanone hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the scientific rationale and regulatory landscape underpinning these essential procedures. Our objective is to empower your laboratory with the knowledge to manage chemical waste safely, ensuring both personnel safety and environmental stewardship.
Foundational Principles: Understanding the Compound and Its Risks
This compound is an organic salt. The hydrochloride moiety renders it more water-soluble and stable than its free-base form. Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its hazard profile from structurally analogous amine hydrochlorides and aminoketones. This expert evaluation is critical for a sound risk assessment.
Hazard Assessment
The primary hazards associated with this compound are extrapolated from data on similar chemical structures.[1][2][3] The expected hazard classifications under the Globally Harmonized System (GHS) are summarized below.
| Hazard Class | GHS Category | Associated Hazard Statement | Rationale and Causality |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | The amine and ketone functional groups can interfere with biological processes if ingested in sufficient quantities. The hydrochloride salt form can also alter stomach pH. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Amine compounds can be irritating to the skin, causing localized redness and inflammation upon contact. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | The salt nature of the compound can cause significant irritation and potential damage to the sensitive tissues of the eye. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | If inhaled as a dust or aerosol, the compound can irritate the mucous membranes of the respiratory tract. |
Note: This data is based on expert analysis of structurally similar compounds. Always consult your institution's chemical safety office for a definitive hazard assessment.
Regulatory Framework: The RCRA and Your Laboratory
The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA). Laboratories in academic and research settings must operate within this framework, which defines how hazardous waste is identified, stored, and disposed of.[4][5]
Key concepts include:
-
Generator Status: Your facility is classified as a Very Small (VSQG), Small (SQG), or Large (LQG) Quantity Generator based on the volume of hazardous waste produced monthly.[6][7] This status dictates storage time limits and reporting requirements.
-
Point of Generation: Waste must be managed from the moment it is declared a waste product.[5][8] In a lab, this is typically at the bench.
-
Satellite Accumulation Areas (SAA): These are locations at or near the point of generation where up to 55 gallons of hazardous waste can be collected.[6][7] The lab bench where the waste is generated is a common SAA.
-
Central Accumulation Areas (CAA): This is a centralized, managed location where waste is consolidated before being picked up by a licensed disposal vendor.[6]
Understanding your institution's generator status and its specific policies for SAAs and CAAs is the first step in compliant disposal.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to managing this compound waste from the point of generation to its final disposition.
Step 1: Immediate Containment and Labeling at the Point of Generation
This is the most critical phase for ensuring safety and compliance. The process begins the moment you identify the material as waste.
Protocol:
-
Select an Appropriate Waste Container:
-
Use a container made of compatible material (e.g., High-Density Polyethylene - HDPE, glass).
-
Ensure the container has a secure, leak-proof screw-top cap.
-
The container must be clean and free of any other chemical residue to prevent unintended reactions.
-
-
Transfer the Waste:
-
If dealing with the solid, carefully transfer it into the waste container using a funnel or powder scoop to minimize dust generation.
-
If in solution, pour carefully, using a funnel.
-
Do not mix this waste with other waste streams (e.g., halogenated solvents, strong oxidizers) unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.
-
-
Affix a Hazardous Waste Label:
-
The label must be fully completed before any waste is added.
-
The EPA requires specific information on the label.[6][7]
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . Do not use abbreviations or formulas.
-
An indication of the hazards. This can be done by checking boxes (e.g., "Toxic," "Irritant") or applying GHS pictograms.
-
The name and contact information of the principal investigator or laboratory supervisor.
-
-
Step 2: Segregation and Storage in a Satellite Accumulation Area (SAA)
Proper storage prevents accidents and ensures the waste is managed correctly.
Protocol:
-
Keep the Container Closed: The waste container must be securely capped at all times, except when waste is being added.
-
Store in a Designated SAA: This is typically the lab bench where the waste was generated or a designated cabinet within the lab. The SAA must be under the control of the laboratory personnel.[4]
-
Segregate by Hazard Class: Store the container with other non-ignitable, toxic organic solids or solutions. Do not store it alongside:
-
Strong acids or bases.
-
Strong oxidizing agents.
-
Flammable materials (unless the solvent used is flammable, in which case it must be in a flammable-rated cabinet).[6]
-
-
Monitor Accumulation: Do not exceed the 55-gallon limit for an SAA. Once the container is full or the waste is no longer being generated, it is ready to be moved to the Central Accumulation Area.
Step 3: Transfer to Central Accumulation and Final Disposal
This final phase is coordinated with your institution's EH&S department or equivalent.
Protocol:
-
Request a Waste Pickup: Follow your institution's procedure for requesting a hazardous waste pickup. This is typically done through an online portal or by contacting EH&S directly.
-
Date the Label (CAA only): When the waste is transferred to the CAA, an "accumulation start date" must be added to the label.[6] This date marks the beginning of the on-site storage time limit (e.g., 90 days for LQGs).
-
Professional Disposal: The waste will be collected by trained EH&S professionals or a licensed hazardous waste contractor.[1] They will ensure it is transported and disposed of according to federal and state regulations. The most common final disposal method for this type of compound is incineration at a permitted hazardous waste facility.[6]
The Question of In-Lab Neutralization
In chemical synthesis, an amine hydrochloride is often neutralized with a weak base (e.g., sodium bicarbonate) to yield the free amine for a subsequent reaction.[9][10] It is logical to ask if this procedure can be used to render the waste less hazardous for disposal.
Causality and Regulation: While chemically feasible, neutralizing the hydrochloride salt with a base constitutes "treatment" of a hazardous waste. Under RCRA, treating hazardous waste without a permit is generally prohibited.[5] The resulting mixture may still be hazardous due to the ecotoxicity of the free amine, and the process could create aerosols or other exposures if not performed correctly.
Core Directive: Do NOT attempt to neutralize this compound waste in the laboratory for disposal purposes. This action constitutes regulated waste treatment and may violate federal law. The only approved method of disposal is through your institution's designated hazardous waste management program.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for compliant laboratory chemical waste disposal.
References
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Erickson, B. (2008). EPA tweaks hazardous waste rules for academic labs. Chemistry World. Retrieved from [Link]
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Johnson, A. (n.d.). Managing Hazardous Chemical Waste in the Lab. Lab Manager. Retrieved from [Link]
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Starcevich, J. (2019). Laboratory Waste Management: The New Regulations. MedicalLab Management. Retrieved from [Link]
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
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American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]
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National Institute for Occupational Safety and Health. (2019). NIOSH Pocket Guide to Chemical Hazards: Ammonia. Retrieved from [Link]
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National Institute for Occupational Safety and Health. (n.d.). NIOSH Manual of Analytical Methods: Amines, Aromatic 2002. Retrieved from [Link]
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Nongthombam, G. S. (2023). Response to "How can I neutralize aminehydrochlorides?". ResearchGate. Retrieved from [Link]
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Navigating the Safe Handling of 3-Amino-3-methyl-2-butanone Hydrochloride: A Guide for Laboratory Professionals
For researchers and drug development professionals, the introduction of novel chemical entities into a workflow demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 3-Amino-3-methyl-2-butanone hydrochloride (CAS No. 10201-15-7), a key building block in organic synthesis. By understanding the inherent hazards and implementing the robust protocols outlined below, you can ensure a safe and productive research environment.
Hazard Identification and Risk Assessment: Understanding the Molecule
-
Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of dust or mist may cause respiratory tract irritation.[1]
-
Harmful if Swallowed: Oral toxicity is a potential concern with related aminoketone compounds.[2][3]
A thorough risk assessment should be conducted before any handling of this compound, considering the quantities used, the nature of the procedure, and the potential for aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the identified risks. The following table outlines the recommended PPE for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles | Nitrile or neoprene gloves | Lab coat | N95-rated respirator (if not in a fume hood) |
| Running reactions and work-up | Chemical safety goggles and face shield | Nitrile or neoprene gloves | Lab coat | Work in a certified chemical fume hood |
| Handling bulk quantities | Chemical safety goggles and face shield | Nitrile or neoprene gloves | Chemical-resistant apron over lab coat | Work in a certified chemical fume hood |
| Cleaning spills | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with appropriate cartridges |
It is imperative to inspect all PPE for integrity before each use and to follow proper doffing procedures to avoid cross-contamination.
Safe Handling and Operational Workflow
A systematic and well-planned workflow is essential for minimizing exposure and ensuring operational safety. The following diagram illustrates a recommended workflow for handling this compound.
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
Step-by-Step Handling Protocol:
-
Preparation:
-
Always work in a well-ventilated area, preferably a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Don all required PPE as outlined in the table above.
-
-
Handling:
-
When weighing the solid, use a spatula and avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep the container tightly closed when not in use.[4]
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
-
The recommended storage temperature is 2-8°C in an inert atmosphere.
-
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: Collect any solid waste contaminated with this compound in a clearly labeled, sealed container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled waste container for organic or halogenated waste, depending on the solvents used.
-
Disposal Route: All waste containing this compound must be disposed of through an approved hazardous waste disposal program.[2][4] Do not dispose of this chemical down the drain or in regular trash.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and correct action is crucial.
Emergency Response Protocol
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
